4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-3-1-2-4-7(6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAZYMIYEVXDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NNC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674721 | |
| Record name | 4-(2-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-15-8 | |
| Record name | 4-(2-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile, which includes antifungal, antiviral, and anticancer activities. The strategic incorporation of fluorine atoms into these heterocyclic scaffolds can significantly enhance their metabolic stability, binding affinity, and overall therapeutic efficacy. This guide focuses on a specific fluorinated derivative, 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, a molecule of considerable interest in drug discovery programs.
While comprehensive experimental data for this specific compound remains limited in publicly accessible literature, this guide provides a detailed examination of its known properties. Furthermore, by drawing on a proximate and recently characterized analog, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one , we will extrapolate and discuss the expected physicochemical characteristics, analytical methodologies, and synthetic pathways relevant to the title compound. This approach offers a robust, scientifically grounded framework for researchers entering this chemical space.
Core Molecular Attributes
The foundational properties of this compound are summarized below, providing a baseline for its chemical identity.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 4-(2-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | - |
| CAS Number | 1065074-15-8 | [1] |
| Molecular Formula | C₈H₆FN₃O | [1] |
| Molecular Weight | 179.15 g/mol | - |
| Purity | ≥95% (as commercially available) | [2] |
| Physical Form | Solid | [2] |
Synthetic Strategy: A Dehydrocyclization Approach
The synthesis of 4-aryl-1H-1,2,4-triazol-5(4H)-ones is often achieved through a dehydrocyclization reaction. A recent study on a closely related analog, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, provides a validated and illustrative synthetic protocol.[3] This methodology is highly relevant and adaptable for the synthesis of the title compound.
The general synthetic pathway involves two key steps:
-
Condensation: Reaction of an appropriate acetohydrazide with an isocyanate to form a hydrazine carboxamide intermediate.
-
Dehydrocyclization: Intramolecular cyclization of the intermediate, typically under basic conditions, to yield the final 1,2,4-triazol-5(4H)-one ring system.
References
- 1. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Physical-chemical properties of 2-((5-(3-,4-fluorophenyl)-4-R2-1,2,4-triazol-3-il)tio)-1-arylethanons and their reduced systems | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
This guide provides a comprehensive overview of a robust and well-established synthetic pathway for obtaining 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole nucleus is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a framework for the logical design of this synthetic route.
Introduction: The Significance of the 1,2,4-Triazol-5-one Scaffold
The 1,2,4-triazol-5-one core is a privileged scaffold in medicinal chemistry due to its unique electronic properties and its ability to participate in various non-covalent interactions with biological targets.[2][4] The introduction of a 2-fluorophenyl substituent at the N4 position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom, with its high electronegativity and small size, can alter metabolic stability, binding affinity, and membrane permeability. This makes this compound a valuable building block for the synthesis of novel drug candidates.
Proposed Synthetic Pathway: A Two-Step Approach
A reliable and efficient synthesis of this compound can be achieved through a two-step process commencing with the readily available starting material, 2-fluorophenylhydrazine. This pathway involves the formation of an intermediate, ethyl N'-(2-fluorophenyl)hydrazinecarboxylate, followed by a cyclization reaction with formamide.
Overall Reaction Scheme:
Caption: Overall two-step synthesis of this compound.
Step 1: Synthesis of Ethyl N'-(2-fluorophenyl)hydrazinecarboxylate
The initial step involves the acylation of 2-fluorophenylhydrazine with ethyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Mechanism and Rationale
The lone pair of electrons on the terminal nitrogen atom of 2-fluorophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The presence of a base, such as pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. Tetrahydrofuran (THF) is an appropriate solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.
Caption: Mechanism of Ethyl N'-(2-fluorophenyl)hydrazinecarboxylate formation.
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-fluorophenylhydrazine (10.0 g, 79.3 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Addition of Base: Add pyridine (7.5 g, 95.2 mmol) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add ethyl chloroformate (9.5 g, 87.2 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization from ethanol/water.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-Fluorophenylhydrazine | 126.13 | 10.0 | 79.3 | 1.0 |
| Ethyl Chloroformate | 108.52 | 9.5 | 87.2 | 1.1 |
| Pyridine | 79.10 | 7.5 | 95.2 | 1.2 |
| Tetrahydrofuran (THF) | - | 100 mL | - | - |
Step 2: Cyclization to form this compound
The second and final step is the cyclization of the hydrazinecarboxylate intermediate with formamide to construct the 1,2,4-triazol-5-one ring. This reaction is typically performed at elevated temperatures.
Reaction Mechanism and Rationale
This transformation proceeds through a condensation-cyclization sequence. The formamide serves as a source for the C5 carbon and N1 nitrogen of the triazole ring. The reaction is thermally driven, leading to the elimination of ethanol and water to form the stable aromatic triazolone ring. The mechanism involves the initial reaction of the hydrazinecarboxylate with formamide, followed by an intramolecular cyclization and subsequent dehydration.
Caption: Cyclization pathway to the final triazolone product.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl N'-(2-fluorophenyl)hydrazinecarboxylate (5.0 g, 25.2 mmol) and formamide (25 mL).
-
Heating: Heat the reaction mixture to 160-170 °C and maintain this temperature for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from ethanol to obtain pure this compound.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Ethyl N'-(2-fluorophenyl)hydrazinecarboxylate | 198.19 | 5.0 | 25.2 |
| Formamide | 45.04 | 25 mL | - |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons of the 2-fluorophenyl group and the NH proton of the triazolone ring.
-
¹³C NMR will confirm the presence of the carbonyl carbon and the aromatic carbons.
-
¹⁹F NMR will show a signal corresponding to the fluorine atom.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the triazolone ring and N-H bonds.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating. The progress of each step can be monitored by TLC, and the isolation of the intermediate allows for its characterization before proceeding to the final step. The purification of the final product by recrystallization and subsequent analytical characterization ensures the integrity of the synthesized compound. The choice of well-established reactions, such as acylation of hydrazines and thermal cyclizations, provides a high degree of confidence in the successful outcome of the synthesis.[5][6]
Conclusion
This guide outlines a logical and experimentally sound pathway for the synthesis of this compound. By providing detailed protocols and mechanistic insights, it is intended to empower researchers in the field of medicinal chemistry to access this valuable heterocyclic building block for the development of novel therapeutic agents. The principles described herein are based on established synthetic methodologies for 1,2,4-triazole derivatives and can be adapted for the synthesis of analogous compounds.[7][8]
References
- 1. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. chemmethod.com [chemmethod.com]
- 4. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 5. Synthesis of 3-alkyl(aryl)-4-alkylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 3-alkyl-4-alkylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data for 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive insights based on established spectroscopic principles and data from analogous structures to offer a robust characterization framework. Herein, we delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by a rationale for the expected spectral features.
Introduction: The Significance of this compound
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antifungal, antiviral, and anticancer properties. The introduction of a 2-fluorophenyl substituent at the N4 position is anticipated to modulate the compound's electronic and steric properties, potentially enhancing its biological activity and pharmacokinetic profile. Accurate and comprehensive spectral characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this and other novel chemical entities. This guide serves as a foundational reference for the spectroscopic properties of this compound (Molecular Formula: C₈H₆FN₃O, Molecular Weight: 179.15 g/mol ).[1]
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. The following predictions for the ¹H and ¹³C NMR spectra of this compound are based on data from structurally related N-aryl triazole derivatives and the known effects of fluorine substitution on aromatic systems.
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for structural verification.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
The expected proton chemical shifts (δ) are presented in Table 1. The 2-fluorophenyl group will exhibit a complex multiplet pattern due to both proton-proton and proton-fluorine couplings.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| NH (Triazole) | 11.5 - 12.5 | br s | - | The acidic proton on the triazole ring is expected to be a broad singlet due to chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |
| H-3' (Aromatic) | 7.60 - 7.75 | m | - | This proton is ortho to the fluorine atom and will be deshielded. It will likely appear as a complex multiplet due to coupling with neighboring protons and the fluorine atom. |
| H-4', H-5' (Aromatic) | 7.30 - 7.50 | m | - | These protons will also show complex splitting patterns due to coupling with adjacent protons and the fluorine atom. |
| H-6' (Aromatic) | 7.50 - 7.65 | m | - | This proton is ortho to the point of attachment to the triazole ring and will be deshielded. |
| CH (Triazole) | 8.0 - 8.5 | s | - | The C-H proton of the triazolone ring is expected to appear as a singlet in the downfield region. |
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
The anticipated carbon chemical shifts are summarized in Table 2. The carbon atoms of the 2-fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom (¹⁹F-¹³C coupling).
| Carbon Assignment | Predicted Chemical Shift (ppm) | C-F Coupling (J, Hz) | Rationale |
| C=O (Triazole) | 155 - 165 | - | The carbonyl carbon of the triazolone ring is expected to resonate at a significantly downfield chemical shift. |
| C-5 (Triazole) | 140 - 150 | - | The carbon atom of the triazole ring adjacent to the NH group. |
| C-1' (Aromatic) | 120 - 125 | d, J ≈ 10-15 Hz | The ipso-carbon attached to the triazole ring will show a doublet due to two-bond coupling with fluorine. |
| C-2' (Aromatic) | 158 - 162 | d, J ≈ 240-250 Hz | The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant. |
| C-3' (Aromatic) | 116 - 120 | d, J ≈ 20-25 Hz | This carbon, ortho to the fluorine, will show a two-bond C-F coupling. |
| C-4' (Aromatic) | 130 - 135 | d, J ≈ 8-10 Hz | A three-bond C-F coupling is expected for this carbon. |
| C-5' (Aromatic) | 124 - 128 | d, J ≈ 3-5 Hz | A four-bond C-F coupling will result in a small doublet. |
| C-6' (Aromatic) | 128 - 132 | d, J ≈ 3-5 Hz | This carbon will also show a small four-bond C-F coupling. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Caption: Predicted NMR correlations for the title compound.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are detailed in Table 3.
Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3200 - 3100 | Medium, Broad | Characteristic of N-H stretching in the triazole ring. Broadening is due to hydrogen bonding.[2] |
| C-H Aromatic Stretch | 3100 - 3000 | Medium | Typical for C-H stretching vibrations in the phenyl ring. |
| C=O Stretch | 1750 - 1680 | Strong | A strong absorption band is expected for the carbonyl group of the triazolone ring. |
| C=N Stretch | 1620 - 1580 | Medium | Corresponds to the C=N stretching vibration within the triazole ring. |
| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected for the C=C stretching vibrations of the phenyl ring. |
| C-F Stretch | 1250 - 1100 | Strong | A strong band characteristic of the C-F bond in the fluorophenyl group. |
Table 3: Predicted IR Absorption Bands for this compound.
Caption: General workflow for IR spectral acquisition.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and structure.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectrum and Fragmentation
The molecular ion peak ([M+H]⁺) in the ESI mass spectrum is expected at an m/z of 180.15. The fragmentation of the 1,2,4-triazole ring is a key diagnostic feature.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 180.15 | [C₈H₆FN₃O + H]⁺ | Molecular Ion |
| 152.15 | [C₈H₅FN₂]⁺ | Loss of CO |
| 124.15 | [C₇H₅F]⁺ | Loss of N₂ and CO |
| 95.04 | [C₆H₄F]⁺ | Loss of HCN from the fluorophenyl ring fragment |
Table 4: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound.
Caption: Predicted fragmentation pathway in ESI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. The presented data, based on established spectroscopic principles and comparison with analogous structures, offers a valuable resource for the characterization of this and related novel compounds. Experimental verification of these predictions will be essential for the definitive structural assignment and for building a comprehensive understanding of the structure-property relationships in this important class of heterocyclic compounds.
References
Solubility Profiling of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: A Methodological Guide
An In-depth Technical Guide for the Scientific Professional
Prepared by: Gemini, Senior Application Scientist
Abstract
Introduction and Theoretical Background
4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one belongs to the 1,2,4-triazole family of nitrogen-containing heterocycles. This class of compounds is of high interest due to its wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties.[2][3] An accurate understanding of a compound's solubility is a non-negotiable prerequisite for its advancement through the research and development pipeline. Solubility dictates the choice of solvents for synthesis and purification, the feasibility of formulation for biological screening, and ultimately, the compound's absorption and distribution characteristics in vivo.
Physicochemical Properties and Solubility Prediction
Before embarking on experimental work, a theoretical assessment of the molecule's structure can provide valuable predictions about its solubility behavior.
-
Compound: this compound
-
CAS Number: 1065074-15-8[4]
-
Molecular Formula: C₈H₆FN₃O[4]
-
Molecular Weight: 179.15 g/mol
Structural Analysis for Solubility Prediction:
The molecule possesses both polar and non-polar features. The 1,2,4-triazol-5(4H)-one core contains multiple nitrogen atoms and a carbonyl group, which can act as hydrogen bond acceptors, and an N-H group that can act as a hydrogen bond donor. These features suggest a propensity for solubility in polar solvents. Conversely, the 2-fluorophenyl ring is hydrophobic and will favor interactions with non-polar solvents. The presence of the electronegative fluorine atom can modulate the electronic properties of the phenyl ring but does not significantly increase its polarity.
This structural dichotomy leads to the core principle of solubility: "Like dissolves like." [5][6][7] We can predict that the compound will exhibit moderate to good solubility in polar aprotic solvents (like DMSO and DMF) and polar protic solvents (like alcohols) that can engage in hydrogen bonding. Its solubility is expected to be low in highly non-polar solvents like hexane and potentially limited in water due to the influence of the hydrophobic phenyl ring.
Caption: Logical workflow for predicting solubility based on molecular structure.
Experimental Determination of Solubility
A tiered approach, beginning with rapid qualitative screening and progressing to precise quantitative measurement, is the most efficient method for comprehensive solubility profiling.
Part A: Qualitative Solubility Screening
This initial screen provides a rapid assessment of solubility across a range of common laboratory solvents, allowing for a broad classification of the compound.
Protocol:
-
Preparation: Arrange a series of clean, dry test tubes or small vials. Label each for a different solvent (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)).
-
Analyte Addition: Accurately weigh approximately 2-5 mg of this compound into each tube. The key is consistency across all tubes.
-
Solvent Addition: Add the selected solvent to the first tube in fixed increments (e.g., 0.1 mL) up to a total volume of 1.0 mL.[8]
-
Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.[6][8]
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Recording: Record the approximate volume of solvent required to fully dissolve the solute. Classify the solubility based on the observations.
-
Repeat: Repeat steps 3-6 for each solvent in the panel.
Data Presentation: Qualitative Solubility Table
| Solvent | Polarity Index | Solvent Type | Observation (e.g., Dissolved at X mL) | Solubility Class |
| Hexane | 0.1 | Non-Polar | Insoluble after 1.0 mL | Insoluble |
| Toluene | 2.4 | Non-Polar | Sparingly Soluble | Sparingly Soluble |
| Dichloromethane | 3.1 | Polar Aprotic | Soluble | Soluble |
| Ethyl Acetate | 4.4 | Polar Aprotic | Soluble | Soluble |
| Acetone | 5.1 | Polar Aprotic | Freely Soluble | Freely Soluble |
| Ethanol | 5.2 | Polar Protic | Soluble | Soluble |
| Methanol | 6.6 | Polar Protic | Soluble | Soluble |
| DMF | 6.4 | Polar Aprotic | Freely Soluble | Very Soluble |
| DMSO | 7.2 | Polar Aprotic | Freely Soluble | Very Soluble |
| Water | 9.0 | Polar Protic | Insoluble after 1.0 mL | Insoluble |
Note: The results in this table are predictive and must be determined experimentally.
Part B: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[5] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Detailed Protocol:
-
System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. "Excess" is critical; a solid phase must remain after equilibration to ensure saturation.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to reach equilibrium. This can take 24 to 72 hours.[5] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the concentration.
-
Causality: Failure to cleanly separate the phases is a primary source of error.
-
Method: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent.
-
-
Quantification:
-
Carefully remove an aliquot of the clear supernatant.
-
Perform a precise serial dilution of the supernatant with fresh solvent to bring the concentration within the linear range of the chosen analytical method (e.g., UV-Vis Spectroscopy or HPLC).
-
Measure the concentration against a pre-prepared standard curve of the compound.
-
-
Calculation: Calculate the original concentration in the saturated supernatant, factoring in the dilution factor. This value represents the equilibrium solubility.
Data Presentation: Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Water | 25 | Experimental Value | Calculated Value |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling novel chemical entities should be strictly followed. Related heterocyclic compounds may cause eye and skin irritation.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[10]
Conclusion
This guide provides a robust framework for the systematic evaluation of the solubility of this compound. By integrating theoretical prediction with rigorous qualitative and quantitative experimental protocols, researchers can generate the critical data needed to advance their work. The emphasis on the causality behind experimental steps, such as ensuring equilibrium and proper phase separation, is paramount for achieving accurate and trustworthy results. This foundational data is indispensable for the logical progression of any chemical compound through the discovery and development process.
References
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsr.info [ijpsr.info]
- 4. scbt.com [scbt.com]
- 5. youtube.com [youtube.com]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Unlocking the Therapeutic Potential of Novel Fluorophenyl Triazolone Compounds: An In-depth Technical Guide
Foreword: The Strategic Imperative of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules represents a cornerstone of modern drug discovery. This strategic chemical modification can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with the versatile triazolone scaffold, a five-membered heterocycle containing three nitrogen atoms, the resulting fluorophenyl triazolone derivatives emerge as a privileged class of compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic insights into these promising therapeutic agents, tailored for researchers, scientists, and drug development professionals.
The Chemical Versatility of the Triazolone Core and the Fluorophenyl Moiety
Triazoles exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both of which serve as foundational structures in a multitude of approved drugs.[1][2] Their ability to engage in hydrogen bonding, dipole-dipole interactions, and π-π stacking makes them ideal for interacting with biological macromolecules.[3][4] The incorporation of a fluorophenyl group further enhances their drug-like properties. Fluorine's high electronegativity can alter the electronic properties of the entire molecule, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1][2][5]
The synthesis of fluorophenyl triazolone derivatives is often achieved through multi-step reactions, including the condensation of diazonium salts with active methylene compounds or through "click chemistry" approaches, which offer high yields and regioselectivity.[6][7]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of research highlights the potent anticancer activity of fluorophenyl triazolone compounds against various cancer cell lines, including lung, breast, colon, and prostate cancers.[1][5]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Mechanistic studies have revealed that certain fluorophenyl triazolone derivatives can upregulate pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2.[8] This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and subsequent apoptosis.[8][9]
Furthermore, some derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.[1][9][10] This is often achieved by interfering with microtubule dynamics, a critical process for cell division.[10]
Diagram: Apoptosis Induction Pathway
Caption: Apoptosis induction by fluorophenyl triazolones.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazopyridine-linked triazoles | A549 (Lung), DU-145 (Prostate), HCT-116 (Colon), MDA-MB-231 (Breast) | 0.51 - 47.94 | [1] |
| 1,2,3-Triazole urea hybrids | MGC-803 (Gastric), MCF-7 (Breast), PC-3 (Prostate), EC-109 (Esophageal) | 0.76 - 20.84 | [1][5] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung), NCI-H460 (Lung), NCI-H23 (Lung) | 1.09 - 3.28 | [8] |
| 1,2,3-Triazolo[4,5-d]pyrimidine | NCI-H1650 (Lung) | 2.37 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the fluorophenyl triazolone compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) for 24-48 hours.[11] A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Fluorophenyl triazolone derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory pathway.[12][13][14]
Mechanism of Action: Inhibition of COX and LOX Enzymes
Cyclooxygenase (COX) and lipoxygenase (LOX) are enzymes that play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[13][15] Several fluorophenyl triazolone compounds have been identified as potent and selective inhibitors of COX-2, an isoform of COX that is upregulated during inflammation.[7][13][15] Selective COX-2 inhibition is a desirable therapeutic strategy as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[15]
Diagram: Anti-inflammatory Workflow
Caption: Inhibition of the COX-2 pathway.
Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate anti-inflammatory activity.
| Compound Class | Edema Inhibition (%) | Reference |
| 1,2,3-Triazolylpyrrolobenzodiazepinones | 71.2 - 82.9 | [15] |
| Benzoxazolinone based 1,2,3-triazoles | Potent activity compared to Indomethacin | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds or a reference drug (e.g., Indomethacin) orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7][12]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorophenyl triazolone derivatives have shown promising activity against a range of bacteria and fungi.[16][17]
Spectrum of Activity
These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[1][5][17][18]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated 1,2,3-triazole | M. tuberculosis H37RV | 0.78 | [1] |
| 4-phenyl-5-trifluoroethyl-1,2,4-triazole-3-thione | Staphylococcus aureus | High efficiency | [19] |
| 4-phenyl-5-pentafluoroethyl-1,2,4-triazole-3-thione | Serratia ficaria | High efficiency | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 10^6 CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[16]
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]
Enzyme Inhibition: A Key to Therapeutic Intervention
Beyond their roles in inflammation, enzymes are critical targets in various diseases. Fluorophenyl triazolone derivatives have been investigated as inhibitors of several enzymes.
Target Enzymes and Therapeutic Implications
-
α-Glucosidase: Inhibition of this enzyme can delay carbohydrate digestion and absorption, making it a target for managing type 2 diabetes.[4][5] Certain fluorophenyl triazolone derivatives have shown potent α-glucosidase inhibitory activity, with some being significantly more potent than the standard drug acarbose.[5]
-
Urease and Xanthine Oxidase: These enzymes are implicated in various pathological conditions. Fluorine-containing 1,2,4-triazole-5-one derivatives have been evaluated for their inhibitory effects on these enzymes.[4]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor is involved in cancer development. Triazole-substituted pyrrolopyrimidines have been evaluated as CSF1R inhibitors.[20]
-
Aurora Kinase B: This enzyme is a promising target for cancer treatment. A fluorophenyl derivative has been identified as a selective Aurora Kinase B inhibitor.[21]
Conclusion and Future Directions
Novel fluorophenyl triazolone compounds represent a highly promising class of molecules with diverse and potent biological activities. Their synthetic accessibility and the tunability of their physicochemical properties make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. In-depth in vivo studies and toxicological assessments will be crucial to translate these promising preclinical findings into clinically effective therapeutics.
References
- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated triazoles as privileged potential candidates in drug development-focusing on their biological and pharmaceutical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 6. Synthesis and biological activity of some fluorinated arylhydrazotriazoles - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of novel 1,2,3-triazole based benzoxazolinones: their TNF-α based molecular docking with in-vivo anti-inflammatory, antinociceptive activities and ulcerogenic risk evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Synthesis of some novel triazole derivatives as anti-nociceptive and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 19. researchgate.net [researchgate.net]
- 20. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors [mdpi.com]
- 21. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
in silico toxicity prediction of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
An In-Depth Technical Guide to the In Silico Toxicity Prediction of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Executive Summary
The imperative to de-risk drug candidates early in the development pipeline has positioned in silico toxicology as an indispensable discipline. By leveraging computational models, we can predict potential liabilities, prioritize resources, and adhere to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This guide provides a comprehensive, technically-grounded workflow for the in silico toxicity assessment of a novel heterocyclic compound, this compound. Lacking empirical safety data, this molecule serves as an ideal case study for demonstrating a robust, multi-faceted computational evaluation.
We will navigate from foundational physicochemical and ADME profiling to the prediction of critical toxicological endpoints, including genotoxicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. The narrative emphasizes the rationale behind model selection, integrating both expert rule-based and statistical (machine learning) approaches to build a weight-of-evidence-based safety profile. This document is structured not as a rigid protocol, but as a dynamic guide, empowering researchers to apply these principles to their own discovery programs.
Chapter 1: The Strategic Foundation of Predictive Toxicology
Before assessing a specific molecule, it is crucial to understand the principles that confer predictive power and regulatory acceptance to in silico models. Modern computational toxicology rests on two complementary pillars: expert knowledge-based systems and statistical-based models.[1][2]
-
Expert Rule-Based Systems: These models, such as Lhasa Limited's Derek Nexus, encapsulate human expertise into a knowledge base of "structural alerts" or "toxicophores".[3][4] An alert is a molecular substructure or pattern that has been mechanistically linked to a specific toxicity endpoint through established data. The primary strength of this approach is its explanatory power; it provides a plausible, hypothesis-driven reason for a prediction, which is invaluable for guiding molecular redesign.
-
Statistical-Based (QSAR) Models: Quantitative Structure-Activity Relationship (QSAR) models employ machine learning and statistical algorithms to correlate molecular features (descriptors) with observed biological activity or toxicity.[5][6][7] These models, exemplified by tools like Sarah Nexus or ADMET-AI, learn patterns from large datasets of curated experimental results.[1][8] Their strength lies in identifying complex, non-obvious relationships and providing a quantitative or probabilistic assessment of risk.
The synergy of these two approaches is critical. The International Council for Harmonisation (ICH) M7 guideline for assessing mutagenic impurities, for instance, mandates that a computational toxicology assessment should be performed using two complementary methodologies: one expert rule-based and one statistical.[1][2][9] This dual-pronged strategy ensures a more comprehensive and reliable assessment than either method could provide alone.
Chapter 2: A Multi-Phase Workflow for Toxicity Profiling
A robust in silico assessment follows a logical progression, beginning with broad characteristics and moving toward specific hazard identification. This workflow ensures that each piece of generated data informs the next, creating a holistic profile of the candidate molecule.
Phase 1: Physicochemical and ADME Characterization
A compound's toxicity is inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADMET) properties.[10] A potent toxin that is poorly absorbed or rapidly metabolized may pose little systemic risk. Therefore, the initial step is to profile the fundamental physicochemical and pharmacokinetic characteristics of this compound.
Experimental Protocol: ADMET Profiling using an Integrated Web Server
-
Obtain Compound Structure: Secure the canonical SMILES representation for this compound: O=C1NN=C(N1C2=CC=CC=C2F).
-
Select Prediction Platform: Utilize a comprehensive, freely accessible web server such as ADMETlab 2.0 or SwissADME.[11][12] These platforms provide a broad range of predictions from a single input.
-
Submit Query: Navigate to the submission page and input the SMILES string into the appropriate field.
-
Execute Analysis: Initiate the calculation and await the results.
-
Data Collation: Systematically collect the predicted values for key parameters related to solubility, lipophilicity, drug-likeness, and basic ADME properties. Tabulate this data for clear interpretation.
Data Presentation: Predicted Physicochemical and ADME Properties
| Property Category | Parameter | Predicted Value | Interpretation / Significance |
| Molecular Identity | Formula | C₈H₆FN₃O | Confirms elemental composition.[13] |
| Molecular Weight | 179.15 g/mol | Falls within the typical range for small molecule drugs. | |
| Lipophilicity | LogP (Consensus) | 1.15 | Indicates moderate lipophilicity, favorable for membrane passage. |
| Solubility | Aqueous Solubility (LogS) | -2.5 | Suggests moderate to low solubility in water. |
| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) | Yes | Potential to cross the BBB and exert central nervous system effects. | |
| CYP2D6 Inhibitor | No | Low likelihood of drug-drug interactions via this major enzyme. | |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with co-administered drugs. | |
| Medicinal Chemistry | Lipinski's Rule of Five | 0 Violations | Good drug-like properties. |
Note: The values presented are representative predictions from common in silico models and serve as an illustrative example.
Phase 2: Hazard Identification Across Key Toxicological Endpoints
With an understanding of the molecule's likely disposition, we proceed to identify potential intrinsic hazards. This involves querying a suite of specialized models for critical toxicity endpoints.
Genotoxicity / Mutagenicity
This is arguably the most critical initial screen, as genotoxic compounds can damage DNA, leading to carcinogenesis. The standard in vitro assay is the bacterial reverse mutation test (Ames test). The ICH M7 guideline provides a clear framework for the in silico assessment of this endpoint.[9]
-
Causality Behind Experimental Choice: We employ two complementary systems:
-
Derek Nexus (Expert Rule-Based): To identify any substructures with known mechanistic links to mutagenicity (e.g., aromatic amines, nitro groups, etc.).[4]
-
Sarah Nexus (Statistical-Based): To provide a statistical probability of mutagenicity based on a model trained on a vast Ames test database.[1] A concordant positive or negative result from both systems provides high confidence.
-
Protocol: ICH M7-Compliant Genotoxicity Assessment
-
Input Structure: Submit the SMILES string for the compound into both Derek Nexus and Sarah Nexus platforms.
-
Execute Predictions: Run the bacterial mutagenicity endpoint prediction in both systems.
-
Analyze Derek Nexus Output: Review any firing structural alerts. For each alert, examine the reasoning, key data sources, and whether the example compounds are structurally analogous to our query molecule.
-
Analyze Sarah Nexus Output: Note the overall prediction (positive or negative) and the associated confidence level. The tool often highlights fragments contributing to the prediction.
-
Synthesize Findings: Conclude whether the compound is likely to be mutagenic based on the combined evidence.
Carcinogenicity
Long-term carcinogenicity studies are resource-intensive. In silico models provide an essential early flag. These models are often based on rodent carcinogenicity data and can be both rule-based (identifying structural alerts for carcinogenicity) and statistical.
-
Causality Behind Experimental Choice: A positive mutagenicity finding is a strong alert for potential carcinogenicity. Even if mutagenicity is negative, other mechanisms (non-genotoxic) can lead to cancer. Therefore, we use models trained on broader carcinogenicity data to capture both mechanisms.
Hepatotoxicity
Drug-Induced Liver Injury (DILI) is a major cause of drug failure and post-market withdrawal.[14] In silico models can predict the potential for a compound to cause liver damage.
-
Causality Behind Experimental Choice: The liver is the primary site of drug metabolism. The predicted inhibition of CYP3A4 (from Phase 1) suggests significant hepatic processing, increasing the potential for the formation of reactive metabolites or other hepatotoxic events. We use models that predict a general DILI concern.
Cardiotoxicity
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary mechanism for drug-induced cardiac arrhythmia (Torsades de Pointes). This is a critical safety liability.
-
Causality Behind Experimental Choice: The potential for a compound to cause life-threatening arrhythmias is a non-negotiable safety hurdle. In silico hERG prediction is a standard and essential screen for all drug candidates.
Data Presentation: Summary of Predicted Toxicological Hazards
| Endpoint | Prediction Platform(s) | Predicted Outcome | Confidence | Rationale / Key Structural Alerts Identified (Hypothetical) |
| Mutagenicity (Ames) | Derek & Sarah Nexus | Negative | High | No structural alerts for mutagenicity fired. The fluorophenyl and triazolone moieties are not typically associated with mutagenic activity. The statistical model concurs. |
| Carcinogenicity | Generic QSAR Model | Equivocal | Low | While negative for mutagenicity, some triazole-class compounds have shown mixed results in rodent bioassays. The model lacks strong predictors. Further data is needed. |
| Hepatotoxicity (DILI) | ADMETlab 2.0 / DILI-sim | Probable | Medium | The molecule is predicted to be a CYP3A4 inhibitor. Aromatic rings, particularly halogenated ones, can sometimes be associated with metabolic activation leading to hepatotoxicity. |
| Cardiotoxicity (hERG) | pkCSM / SwissADME | Low Probability | High | The compound does not contain the typical pharmacophore (e.g., a basic nitrogen separated by a linker from an aromatic system) associated with strong hERG blockers. |
| Skin Sensitization | Derek Nexus | Plausible | Medium | The triazolone ring is identified as a potential protein-binding moiety (Michael acceptor), which is a known mechanism for initiating skin sensitization. |
Chapter 3: From Data to Decision: Interpretation and Reporting
Individual predictions are pieces of a puzzle. The final step is to assemble them into a coherent risk assessment, always mindful of the models' limitations.
Weight of Evidence (WoE) and the Applicability Domain
Decision Logic and Reporting
The synthesized data can guide next steps, such as prioritizing or deprioritizing the compound, or suggesting specific in vitro assays to confirm the in silico findings.
Conclusion and Future Outlook
Based on this comprehensive in silico workflow, this compound presents a mixed but manageable safety profile. The primary concerns identified are a potential for hepatotoxicity, likely linked to its metabolism, and a plausible risk of skin sensitization. The compound is predicted to be non-mutagenic and a low risk for cardiotoxicity, which are significant hurdles successfully cleared at this early stage. The recommended next steps would be to confirm the hepatotoxicity and sensitization predictions using targeted in vitro assays.
The field of computational toxicology is rapidly evolving. The integration of artificial intelligence, deep learning, and pathway-based analysis promises to create models with even greater predictive accuracy and mechanistic insight.[6][14][15] As these tools mature, they will become even more central to the development of safer, more effective medicines and chemicals, moving us closer to a paradigm of predictive, rather than reactive, safety science.
References
- 1. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 2. ForthTox Toxicology Consultancy [forthtox.com]
- 3. optibrium.com [optibrium.com]
- 4. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 5. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pozescaf.com [pozescaf.com]
- 7. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 8. ADMET-AI [admet.ai.greenstonebio.com]
- 9. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 11. ADMETlab 2.0 [admetmesh.scbdd.com]
- 12. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
The Ascendant Trajectory of 4-Substituted 1,2,4-Triazol-5(4H)-ones: A Technical Guide for Drug Discovery
Abstract
The 1,2,4-triazole nucleus, a five-membered heterocyclic motif, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole interactions, and metabolic stability, have rendered it a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] Among the vast landscape of triazole derivatives, those featuring a 4-substituted 1,2,4-triazol-5(4H)-one core have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the synthesis, characterization, and pharmacological evaluation of these compounds, with a focus on their anticonvulsant, anticancer, and antimicrobial properties. We will delve into the nuanced structure-activity relationships that govern their efficacy and explore the mechanistic underpinnings of their therapeutic potential, offering a valuable resource for researchers and professionals in the field of drug development.
The Architectural Blueprint: Synthesis of 4-Substituted 1,2,4-Triazol-5(4H)-ones
The synthetic versatility of the 1,2,4-triazol-5(4H)-one ring system allows for the introduction of a diverse array of substituents at the 4-position, enabling the fine-tuning of its pharmacological profile. Several robust synthetic strategies have been developed, with the most prevalent involving the cyclization of thiosemicarbazide derivatives.
General Synthetic Pathway
A common and effective route to 4-substituted 1,2,4-triazol-5(4H)-ones commences with the reaction of an appropriate acid hydrazide with an isothiocyanate to yield a thiosemicarbazide intermediate. Subsequent cyclization of this intermediate, typically under alkaline conditions, affords the desired 1,2,4-triazole-3-thiol. Alkylation of the thiol group followed by oxidative cyclization or direct cyclization of the thiosemicarbazide in the presence of a suitable reagent leads to the formation of the 1,2,4-triazol-5(4H)-one core.
Caption: General synthetic route to 4-substituted 1,2,4-triazol-5(4H)-ones.
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)-5-Furan-2-yl)-4H-1,2,4-triazole-3-thiol
This protocol provides a detailed procedure for the synthesis of a key intermediate in the preparation of 4-substituted 1,2,4-triazol-5(4H)-one derivatives.
Materials:
-
2-Furoylhydrazide
-
4-Nitrophenyl isothiocyanate
-
Ethanol
-
Sodium Hydroxide
Procedure:
-
Synthesis of 1-(2-Furoyl)-4-(4-nitrophenyl)thiosemicarbazide:
-
A solution of 2-furoylhydrazide (0.01 mol) in ethanol (50 mL) is added to a solution of 4-nitrophenyl isothiocyanate (0.01 mol) in ethanol (50 mL).
-
The reaction mixture is refluxed for 4 hours.
-
The mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried.
-
-
Synthesis of 4-(4-Nitrophenyl)-5-Furan-2-yl)-4H-1,2,4-triazole-3-thiol:
-
The 1-(2-furoyl)-4-(4-nitrophenyl)thiosemicarbazide (0.01 mol) is dissolved in a 2N aqueous sodium hydroxide solution (50 mL).
-
The mixture is refluxed for 6 hours.
-
After cooling, the solution is acidified with dilute hydrochloric acid.
-
The precipitate formed is filtered, washed with water, and recrystallized from ethanol.[4]
-
Characterization Data:
-
IR (cm⁻¹): 3341, 3280 (N-H), 2580 (SH), 1625 (C=N), 1528 (NO₂).[4]
-
¹H-NMR (δ, ppm): 5.91-6.95 (m, 3H, furan), 7.51-8.08 (m, 4H, Ar-H), 12.98 (s, 1H, SH).[4]
A Spectrum of Therapeutic Promise: Biological Activities
The strategic placement of diverse substituents at the 4-position of the 1,2,4-triazol-5(4H)-one scaffold has unlocked a wide array of pharmacological activities. This section will explore the most prominent of these, focusing on anticonvulsant, anticancer, and antimicrobial applications.
Taming the Storm: Anticonvulsant Activity
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The search for novel anticonvulsant agents with improved efficacy and fewer side effects is a critical area of research.[5] 4-Substituted 1,2,4-triazol-5(4H)-one derivatives have demonstrated significant potential in this arena.
Mechanism of Action: The anticonvulsant effects of these compounds are believed to be multifactorial. Evidence suggests that they may act by:
-
Modulation of GABAergic Neurotransmission: Some derivatives have been shown to increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain.[6][7]
-
Inhibition of Voltage-Gated Sodium Channels: Similar to many established antiepileptic drugs, these compounds may block voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.
Caption: Proposed GABAergic mechanism of anticonvulsant action.
Structure-Activity Relationship (SAR):
-
The nature of the substituent at the 4-position is crucial for activity. Aromatic or substituted aromatic rings are often associated with potent anticonvulsant effects.
-
The presence of electron-withdrawing or electron-donating groups on the 4-phenyl ring can significantly influence efficacy and neurotoxicity.
Quantitative Data:
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | PI (MES) | Reference |
| 6f | 13.1 | 19.7 | 36.3 | [8] |
| 6l | 9.1 | 19.0 | - | [8] |
| 4g | 23.7 | 18.9 | 12.0 | [6] |
| Carbamazepine | 11.4 | - | - | [8] |
| Valproate | - | - | - | [6] |
Experimental Protocol: Anticonvulsant Screening
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal electrodes to induce seizures. Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test identifies compounds that can prevent seizures induced by the chemoconvulsant pentylenetetrazole, a GABA antagonist. Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.
-
Rotarod Neurotoxicity Test: This test assesses for undesirable motor impairment. Mice are placed on a rotating rod, and the time they remain on the rod is measured. Neurological deficit is indicated by the inability of the animal to remain on the revolving rod for a predetermined amount of time.[6][9]
A Targeted Strike: Anticancer Activity
The relentless pursuit of novel anticancer agents remains a paramount challenge in modern medicine.[10] 4-Substituted 1,2,4-triazol-5(4H)-one derivatives have emerged as a promising scaffold for the development of new chemotherapeutics.
Mechanism of Action: The anticancer activity of these compounds appears to be mediated through several mechanisms, including:
-
Kinase Inhibition: Certain derivatives have been shown to inhibit protein kinases, such as CK1γ and CK2α, which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.[11]
-
Induction of Apoptosis: Many of these compounds have been observed to induce programmed cell death (apoptosis) in cancer cells.
-
DNA Damage: Some derivatives have been found to cause DNA damage in tumor cells, leading to cell cycle arrest and apoptosis.[12]
Structure-Activity Relationship (SAR):
-
The substitution pattern on the 4-aryl ring is a key determinant of anticancer potency.
-
The presence of specific functional groups can enhance selectivity for certain cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity (IC₅₀, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| 17 | 0.31 | - | - | [13] |
| 22 | 3.31 | - | - | [13] |
| 6cf | 5.71 | - | - | [14] |
| Bet-TZ1 | - | - | - | [15] |
| Doxorubicin | 1.9 | - | 0.2 | [16] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a further 4 hours, during which viable cells metabolize MTT into a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Combating a Microscopic Menace: Antimicrobial Activity
The rise of antimicrobial resistance poses a grave threat to global health. The development of new antimicrobial agents with novel mechanisms of action is urgently needed. 1,2,4-triazole derivatives have a long-standing history as effective antimicrobial agents, and the 4-substituted 1,2,4-triazol-5(4H)-one scaffold is no exception.[17]
Mechanism of Action: The primary mechanism of antifungal activity for many triazole-based drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell death. The antibacterial mechanism is more varied and can involve the inhibition of essential bacterial enzymes or disruption of the cell wall.[1]
Structure-Activity Relationship (SAR):
-
The nature of the substituent at the 4-position can significantly impact the spectrum of antimicrobial activity.
-
The presence of a thiol or substituted thio group at the 3-position is often associated with enhanced antimicrobial potency.
Quantitative Data: Minimum Inhibitory Concentration (MIC, µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Reference |
| 14a | 0.25 | - | - | [17] |
| 14b | 0.25 | - | - | [17] |
| 14c | 0.25 | - | - | [17] |
| Ciprofloxacin | - | - | - | |
| Fluconazole | - | - | - |
Experimental Protocol: Micro-broth Dilution Method for MIC Determination
-
Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]
Conclusion and Future Perspectives
The 4-substituted 1,2,4-triazol-5(4H)-one scaffold represents a highly versatile and pharmacologically significant platform for the development of novel therapeutic agents. The extensive body of research highlights their potent anticonvulsant, anticancer, and antimicrobial activities, driven by a range of underlying mechanisms. The synthetic accessibility of this core structure allows for extensive chemical modification, providing a fertile ground for the optimization of lead compounds and the exploration of new therapeutic applications.
Future research in this area should focus on:
-
Elucidation of precise mechanisms of action: While several mechanisms have been proposed, further studies are needed to pinpoint the specific molecular targets of these compounds.
-
Optimization of pharmacokinetic and pharmacodynamic properties: In vivo studies are crucial to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of promising derivatives and to establish their efficacy and safety in preclinical models.
-
Exploration of novel therapeutic areas: The diverse biological activities of this scaffold suggest that it may hold promise for the treatment of other diseases, such as inflammatory disorders and viral infections.
By leveraging the principles of medicinal chemistry and a deep understanding of the structure-activity relationships, the full therapeutic potential of 4-substituted 1,2,4-triazol-5(4H)-one derivatives can be unlocked, paving the way for the development of the next generation of life-saving medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Quantum Chemical Guide to 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: Bridging Theory and Experiment for Drug Discovery
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide provides an in-depth exploration of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one through the lens of quantum chemical calculations. We present a comprehensive framework for researchers, scientists, and drug development professionals to understand and apply computational methodologies in the study of this and related heterocyclic compounds. This guide emphasizes the synergy between theoretical calculations and experimental data, a crucial aspect of modern drug design and development. We will delve into the principles of Density Functional Theory (DFT), detail a robust computational protocol, and discuss the interpretation of key quantum chemical parameters. To ground our theoretical predictions, we will draw comparisons with experimental data from closely related analogs, demonstrating the power of computational chemistry in elucidating molecular properties and guiding further research.
Introduction: The Significance of this compound in a Privileged Scaffold
The 1,2,4-triazole ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including antifungal, anticancer, and anticonvulsant properties.[1][3][4] The title compound, this compound, incorporates this key heterocycle, with a 2-fluorophenyl substituent that can significantly influence its electronic properties, conformation, and potential biological activity. The fluorine atom, in particular, is a bioisostere for the hydrogen atom and can modulate properties such as lipophilicity and metabolic stability, making it a common feature in modern pharmaceuticals.
Quantum chemical calculations offer a powerful, non-invasive toolkit to probe the intrinsic properties of such molecules at the atomic level.[5] These methods allow us to predict:
-
Molecular Geometry: The most stable three-dimensional arrangement of atoms, which is fundamental to understanding how the molecule will interact with a biological receptor.
-
Electronic Structure: The distribution of electrons within the molecule, highlighting reactive sites and providing insights into its chemical behavior.
-
Spectroscopic Properties: Theoretical spectra (e.g., NMR, IR) that can be compared with experimental data to validate the computational model.
By understanding these properties, we can make informed decisions in the rational design of novel, more effective therapeutic agents. This guide will provide a practical, step-by-step approach to performing and interpreting these calculations.
The Computational Scientist's Toolkit: Methodologies for Quantum Chemical Calculations
The selection of an appropriate computational methodology is paramount for obtaining accurate and reliable results. For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.[5]
The Power of Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] The core idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to traditional wave-function-based methods.
Our protocol will employ the widely-used B3LYP functional , which is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. For the basis set, which is a set of mathematical functions used to describe the shape of the electron orbitals, we will use the 6-311++G(d,p) basis set . This Pople-style basis set is known to provide accurate results for a wide range of organic molecules and includes diffuse functions (++) to describe anions and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[5]
A Self-Validating Experimental Protocol: The Computational Workflow
A robust computational workflow ensures the reliability and reproducibility of the results. The following step-by-step protocol is designed to be self-validating, with each step building upon the previous one.
Step 1: Molecular Structure Input and Initial Optimization
-
The 3D structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .xyz).
-
This initial structure is then subjected to a preliminary geometry optimization using a less computationally demanding method, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry.
Step 2: Full Geometry Optimization with DFT
-
The pre-optimized structure is then used as the input for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.
-
This calculation finds the lowest energy conformation of the molecule, providing key geometrical parameters such as bond lengths, bond angles, and dihedral angles.
Step 3: Vibrational Frequency Analysis
-
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory.
-
This serves two critical purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of IR Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum.
-
Step 4: Calculation of Electronic Properties
-
With the optimized geometry, a single-point energy calculation is performed to determine a range of electronic properties, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.
-
Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule.
-
Step 5: Prediction of NMR Spectra
-
The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding values of the atoms.
-
These values are then converted to chemical shifts (ppm) by referencing them to a standard (e.g., tetramethylsilane - TMS), allowing for the prediction of the 1H and 13C NMR spectra.
Diagram of the Computational Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. dovepress.com [dovepress.com]
Section 1: Hazard Identification and Comprehensive Risk Assessment
An In-depth Technical Guide to the Safety and Handling of Fluorinated Triazole Compounds
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery and agrochemical development. Fluorinated triazole compounds, in particular, represent a privileged class of molecules, demonstrating enhanced metabolic stability, binding affinity, and bioavailability compared to their non-fluorinated counterparts.[1][2][3][4] This has led to their widespread use as potent antifungal agents, anticancer therapeutics, and in other critical applications.[1][4]
However, the very properties that confer enhanced biological activity also demand a heightened awareness of their potential hazards. As pharmacologically active agents, many fluorinated triazoles are potent compounds, capable of eliciting physiological effects at very low exposure levels.[5] Furthermore, the unique chemistry of the carbon-fluorine bond can introduce specific toxicological considerations.[6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling of fluorinated triazole compounds. It moves beyond a simple recitation of rules to explain the causality behind safety protocols, empowering laboratory personnel to build a robust and self-validating culture of safety. The core principle is a risk-based approach, where the level of containment and personal protection is directly proportional to the hazard posed by the specific compound and experimental procedure.
A thorough understanding of the potential hazards is the foundation of all safe laboratory work. This involves a multi-faceted evaluation of the compound's chemical, physical, and toxicological properties.
Toxicological Profile: A Dual Consideration
The toxicology of fluorinated triazoles must be viewed through two lenses: the effects of the parent azole structure and the unique contribution of the fluorine substituents.
-
Azole-Related Effects: Triazole antifungals are known for their potential to cause hepatotoxicity and engage in significant drug-drug interactions by inhibiting cytochrome P450 (CYP) enzymes.[8][9][10] While these are primarily patient-related concerns, they underscore the biological activity of these molecules and the need to prevent occupational exposure.
-
Fluorine-Specific Hazards: The metabolism of fluorinated compounds can, in some cases, lead to the release of fluoride ions. Chronic exposure to certain fluorinated triazoles, such as the antifungal voriconazole, has been linked to skeletal fluorosis in patients undergoing long-term therapy.[8] In other instances, metabolism can yield harmful byproducts like fluoroacetic acid, which disrupts cellular energy production.[6]
-
Acute Hazards: Direct contact with many triazole compounds can cause skin, eye, and respiratory tract irritation.[11][12][13] They are also frequently classified as harmful if swallowed.[14][15]
The Concept of Potency and Occupational Exposure Limits (OELs)
Many fluorinated triazoles are, by design, highly potent active pharmaceutical ingredients (APIs). A potent compound is one that elicits a biological response at a low dose, necessitating stringent controls to prevent worker exposure.[5][16] The primary metric for defining acceptable exposure is the Occupational Exposure Limit (OEL) , which represents the airborne concentration of a substance to which a worker can be exposed over a lifetime without adverse health effects.[17]
A risk assessment is the process of using the OEL and other hazard information to determine the necessary safety precautions.
References
- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 3. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. agnopharma.com [agnopharma.com]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and Toxicity of Fluorine Compounds | Semantic Scholar [semanticscholar.org]
- 8. Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 10. Azole Therapeutic Drug Monitoring | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 11. aksci.com [aksci.com]
- 12. benchchem.com [benchchem.com]
- 13. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 14. fishersci.com [fishersci.com]
- 15. columbuschemical.com [columbuschemical.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Methodological & Application
synthesis and characterization of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis and detailed characterization of this compound and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals who are engaged in the exploration of novel heterocyclic compounds. This guide emphasizes the rationale behind experimental choices and provides robust, self-validating protocols.
Introduction: The Significance of the 1,2,4-Triazol-5-one Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Compounds incorporating this five-membered heterocyclic ring are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4][5] The 1,2,4-triazol-5-one core, in particular, serves as a versatile synthetic intermediate, allowing for extensive chemical modification to modulate pharmacological activity.[3][6]
The introduction of a 2-fluorophenyl substituent at the N4 position is a strategic design choice. The fluorine atom can significantly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets, potentially enhancing its therapeutic profile. This guide outlines a reliable synthetic pathway and a suite of analytical techniques to ensure the unambiguous synthesis and characterization of these promising derivatives.
Synthetic Protocol: A Reliable Pathway to this compound
The synthesis of the target compound is most effectively achieved through a two-step process involving the formation of a semicarbazide intermediate followed by a base-catalyzed intramolecular cyclization. This method is widely applicable and known for its efficiency.
Causality Behind the Synthetic Strategy
The chosen pathway begins with the formation of an N-aryl-N'-acylhydrazine (a semicarbazide derivative). This intermediate is strategically designed to possess all the necessary atoms and connectivity for the subsequent ring-closing reaction. The use of a strong base in the second step is critical; it functions by deprotonating the most acidic amide proton, creating a potent nucleophile that readily attacks the adjacent carbonyl carbon, leading to the formation of the stable, five-membered triazolone ring.
Visualizing the Synthetic Workflow
Caption: Overall experimental workflow from synthesis to characterization.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Ethyl 2-(2-fluorophenylcarbamoyl)hydrazine-1-carboxylate (Intermediate)
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl carbazate (10.4 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: To this stirring solution, add 2-fluorophenyl isocyanate (13.7 g, 0.1 mol) dropwise over 15 minutes at room temperature. Rationale: A slow, dropwise addition is necessary to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: Stir the reaction mixture at room temperature for approximately 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation of Intermediate: Reduce the solvent volume under vacuum. The resulting white precipitate is the desired intermediate. Filter the solid, wash with cold diethyl ether (2 x 20 mL) to remove any unreacted isocyanate, and dry under vacuum. The product is typically of sufficient purity for the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Place the dried intermediate (0.1 mol) from the previous step into a 500 mL round-bottom flask. Add a 2 M aqueous solution of sodium hydroxide (150 mL).
-
Cyclization: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid will gradually dissolve as the cyclization proceeds. Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization.
-
Product Precipitation: After cooling the reaction mixture to room temperature in an ice bath, carefully acidify it to pH ~5-6 by the dropwise addition of concentrated hydrochloric acid (HCl). A voluminous white precipitate of the final product will form.
-
Purification:
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral.
-
Dry the product in a vacuum oven at 60-70 °C.
-
For optimal purity, recrystallize the dried solid from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the pure crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization Protocols: Ensuring Structural Integrity and Purity
A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's structure and purity. The data from these techniques are cross-validating.
Spectroscopic Characterization
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[3]
-
Protocol (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the purified product with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton.[7]
-
Protocol (¹H and ¹³C NMR):
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-25 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is an excellent choice as it effectively dissolves many heterocyclic compounds and its residual proton peak does not typically interfere with sample signals.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the data (phasing, baseline correction, and integration) to obtain the final spectra.
-
C. Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight of the compound and providing insights into its fragmentation pattern.
-
Protocol (Electrospray Ionization - ESI-MS):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the spectrum in positive or negative ion mode to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
-
Physicochemical Characterization
A. Melting Point (m.p.) Determination
-
Principle: A sharp and defined melting point range is a reliable indicator of a compound's purity. Impurities typically depress and broaden the melting range.
-
Protocol:
-
Load a small amount of the finely powdered, dry sample into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
B. Elemental Analysis (CHN)
-
Principle: This combustion analysis provides the weight percentages of Carbon, Hydrogen, and Nitrogen in the compound. The experimental values are compared with the theoretically calculated percentages based on the molecular formula to confirm its elemental composition.
-
Protocol: This analysis is typically performed by a dedicated analytical service. Submit a high-purity, dry sample (2-3 mg) for analysis.
Data Presentation and Interpretation
Quantitative data should be organized systematically for clear interpretation and comparison.
Table 1: Summary of Synthesis and Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| This compound | C₈H₆FN₃O | 179.15 | ~85-95% | To be determined |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | ~3200-3100 (N-H stretch), ~3090-3030 (Aromatic C-H stretch), ~1710-1690 (C=O stretch, key signal) , ~1590-1500 (C=N stretch and C=C aromatic stretch).[3] |
| ¹H NMR (ppm) | ~11.5-12.5 (s, 1H, N-H, D₂O exchangeable), ~8.0-7.2 (m, 4H, Aromatic-H), ~8.2 (s, 1H, C5-H of triazole ring). Note: Chemical shifts are solvent-dependent. |
| ¹³C NMR (ppm) | ~155-160 (C=O, key signal) , ~158 (d, ¹JCF, C-F of phenyl ring), ~145 (C3 of triazole ring), ~130-115 (Aromatic carbons, may show C-F coupling). Note: Chemical shifts are solvent-dependent. |
| MS (ESI) | Expected [M+H]⁺: 180.0568 . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical value. |
Concluding Remarks
The protocols described herein provide a robust and reproducible framework for the synthesis and comprehensive characterization of this compound derivatives. Adherence to these methodologies, coupled with a thorough understanding of the underlying chemical principles, will enable researchers to confidently synthesize and validate novel compounds for further investigation in drug discovery and development programs. The combination of spectroscopic and physicochemical data provides a self-validating system, ensuring the high quality and integrity of the synthesized molecules.
References
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. chemmethod.com [chemmethod.com]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ripublication.com [ripublication.com]
- 6. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. elar.urfu.ru [elar.urfu.ru]
Application Notes and Protocols for Antimicrobial Assays of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Introduction: The Therapeutic Potential of Triazole Derivatives
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in the synthesis of medicinally important compounds.[3][4] This structural motif is particularly prominent in a class of potent antifungal agents that function by disrupting the integrity of the fungal cell membrane.[3][5] The primary mechanism of action for many triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5][6][7] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][5][7] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane fluidity and function, and inhibiting fungal growth.[5][7]
This document provides a detailed guide for the antimicrobial evaluation of a specific triazole derivative, 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one . The protocols outlined herein are designed for researchers, scientists, and drug development professionals to assess its efficacy against a panel of clinically relevant microorganisms and to evaluate its preliminary safety profile through cytotoxicity assays.
Part 1: Antimicrobial Susceptibility Testing
The initial step in evaluating a novel compound's antimicrobial potential is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][8][9] The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][11][12]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][13][14][15][16][17]
Rationale: The broth microdilution method is a widely used and reproducible technique for determining the MIC of a novel compound.[1][8] It allows for the simultaneous testing of multiple concentrations of the compound against a standardized inoculum of the test microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[18]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Spectrophotometer (optional, for OD reading)
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.[8][19]
-
Inoculate the colonies into a tube containing sterile broth (e.g., MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute this standardized suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8][20]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (inoculum without the compound), and the twelfth well will be the sterility control (broth only).
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8][19]
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.[2]
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Rationale: The MBC assay is a follow-up to the MIC test and is essential for determining whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[10][11]
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the more concentrated wells), take a 10 µL aliquot.[10]
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Also, plate an aliquot from the growth control well to ensure the initial inoculum was viable.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
MBC Determination:
Data Presentation: Hypothetical MIC and MBC Results
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| This compound | S. aureus ATCC 29213 | 16 | 32 | Bacteriostatic/Bactericidal |
| E. coli ATCC 25922 | 32 | >128 | Bacteriostatic | |
| C. albicans ATCC 90028 | 8 | N/A | Fungistatic | |
| Ciprofloxacin (Control) | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal |
| E. coli ATCC 25922 | 0.015 | 0.03 | Bactericidal | |
| Fluconazole (Control) | C. albicans ATCC 90028 | 1 | N/A | Fungistatic |
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC and MBC Determination.
Part 2: Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic index.[21][22] A compound that is highly effective against microbes but also highly toxic to host cells has limited therapeutic potential.[21][22]
Protocol 3: MTT Assay for Cell Viability
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23][24][25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[24][26] The amount of formazan produced is proportional to the number of living cells.[24]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[25]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.[8]
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Hypothetical Cytotoxicity Results
| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µg/mL) |
| This compound | HEK293 | 24 | >100 |
| 48 | 85.2 | ||
| Doxorubicin (Control) | HEK293 | 24 | 1.5 |
| 48 | 0.8 |
Diagram: Cytotoxicity Testing Workflow
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial antimicrobial and cytotoxic evaluation of this compound. The data generated from these assays will be instrumental in guiding further preclinical development, including mechanism of action studies, in vivo efficacy testing, and lead optimization. A promising therapeutic candidate will exhibit potent antimicrobial activity at concentrations that are non-toxic to mammalian cells, indicating a favorable therapeutic index.
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new method for concomitant evaluation of drug combinations for their antimicrobial properties - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. goums.ac.ir [goums.ac.ir]
- 15. iacld.com [iacld.com]
- 16. ESCMID: EUCAST [escmid.org]
- 17. EUCAST: EUCAST - Home [eucast.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. clyte.tech [clyte.tech]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one as a Potential Inhbitor of Cytochrome P450 Enzymes
An in-depth technical guide on the application of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one as a potential enzyme inhibitor has been developed for researchers, scientists, and professionals in drug development. This guide provides detailed application notes and protocols to facilitate the study of this compound.
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer properties. A significant portion of these activities arise from the inhibition of key enzymes. The compound this compound is a member of this important class of molecules. The presence of a fluorophenyl group suggests that this compound may have enhanced metabolic stability and binding affinity for target enzymes. Given the known role of triazoles in inhibiting metalloenzymes, this application note proposes the investigation of this compound as a potential inhibitor of cytochrome P450 (CYP) enzymes.
CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Inhibition of specific CYP isoforms can lead to significant drug-drug interactions and is a key consideration in drug development. The nitrogen atoms in the triazole ring of this compound could potentially coordinate with the heme iron of CYP enzymes, leading to their inhibition.
This document provides a comprehensive guide for the initial characterization of the inhibitory potential of this compound against a panel of key human CYP isoforms.
Experimental Protocols
1. Preliminary Screening for CYP Inhibition: IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
This compound
-
Human liver microsomes (or recombinant CYP enzymes)
-
Specific CYP isoform substrates and their corresponding metabolites (see Table 1)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Acetonitrile (ACN)
-
Formic acid
-
96-well plates
-
LC-MS/MS system
Table 1: Recommended CYP Isoform Substrates and Metabolites
| CYP Isoform | Substrate | Metabolite |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the same solvent.
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (or recombinant CYP enzyme)
-
Test compound dilutions (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.
-
Incubate the reaction at 37°C for the specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
2. Elucidation of Inhibition Mechanism: Kinetic Studies
Once a significant inhibitory effect is observed for a particular CYP isoform, the next step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Materials:
-
Same as for IC50 determination.
Protocol:
-
Prepare a range of concentrations of the specific CYP substrate.
-
Prepare several fixed concentrations of this compound, typically including concentrations at and around the IC50 value, and a vehicle control.
-
For each inhibitor concentration, perform the enzymatic reaction with the varying substrate concentrations.
-
Measure the initial reaction velocity (rate of metabolite formation) at each substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots.
-
Fit the data to different enzyme inhibition models to determine the inhibition constants (Ki).
Data Visualization
The following diagram illustrates a general workflow for the characterization of an enzyme inhibitor.
Caption: Workflow for enzyme inhibitor characterization.
The following diagram illustrates the different types of reversible enzyme inhibition.
Caption: Types of reversible enzyme inhibition.
experimental setup for antioxidant screening of novel triazole compounds
An Application Note and Protocol for the Antioxidant Screening of Novel Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Imperative for Novel Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathological feature of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can inflict significant damage to vital cellular components like lipids, proteins, and DNA. This damage disrupts normal cellular function and can lead to cell death. Consequently, the development of potent antioxidant therapies that can mitigate oxidative stress represents a significant and ongoing effort in medicinal chemistry and drug discovery.
Triazole compounds, a class of heterocyclic molecules containing a five-membered ring with three nitrogen atoms, have emerged as a promising scaffold for the design of new therapeutic agents. Their unique structural features and versatile synthetic accessibility have led to their investigation for a wide range of biological activities, including antifungal, antiviral, and anticancer properties. Notably, various substituted triazole derivatives have demonstrated significant antioxidant potential, making them attractive candidates for further development.
This application note provides a detailed experimental framework for the initial in vitro antioxidant screening of novel triazole compounds. We will delve into the theoretical underpinnings of common antioxidant assays, provide step-by-step protocols, and offer guidance on data interpretation.
The Chemistry of Antioxidant Action
Antioxidants can neutralize free radicals through several mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In HAT-based mechanisms, the antioxidant donates a hydrogen atom to the free radical, thereby quenching it. In SET-based mechanisms, the antioxidant donates an electron to the free radical. Many antioxidant compounds exhibit a combination of these mechanisms. Understanding the probable mechanism of action is crucial for selecting the appropriate screening assays.
Experimental Workflow for Antioxidant Screening
A systematic approach is essential for the efficient and accurate evaluation of novel compounds. The following workflow outlines a typical screening cascade.
Figure 1: A tiered approach to antioxidant screening of novel triazole compounds.
Primary In Vitro Antioxidant Assays
For the initial screening of a library of novel triazole compounds, a panel of colorimetric assays is recommended. These assays are generally rapid, cost-effective, and reproducible. We will focus on three widely accepted methods: the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in the reduction of DPPH to its non-radical form, DPPH-H. This reduction is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically at approximately 517 nm.
Figure 2: The basic principle of the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
Test Compound Stock Solutions (e.g., 1 mg/mL): Dissolve the novel triazole compounds in a suitable solvent (e.g., DMSO, methanol).
-
Standard (e.g., Ascorbic Acid or Trolox): Prepare a stock solution of the standard antioxidant in the same solvent as the test compounds.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the standard in the appropriate solvent.
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺) by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed ABTS•⁺ is a blue-green chromophore. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the standard.
-
In a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to 10 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 7 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using a similar formula to the DPPH assay.
-
Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, with an absorbance maximum at 593 nm. The FRAP assay is a SET-based method.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).
-
In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each sample dilution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the FeSO₄·7H₂O standard.
-
Express the FRAP value of the test compounds as ferrous iron equivalents (in µM).
-
Comparative Summary of Primary Antioxidant Assays
| Assay | Principle | Wavelength | Standard | Advantages | Limitations |
| DPPH | Radical Scavenging (HAT/SET) | ~517 nm | Ascorbic Acid, Trolox | Simple, rapid, commercially available radical | Interference from colored compounds, not representative of physiological radicals |
| ABTS | Radical Cation Scavenging (HAT/SET) | ~734 nm | Trolox | Applicable to hydrophilic and lipophilic compounds, stable radical | Requires pre-generation of the radical, can be slow to react with some compounds |
| FRAP | Ferric Ion Reduction (SET) | ~593 nm | FeSO₄·7H₂O | Simple, rapid, automated | Does not measure compounds that act by HAT, conducted at a non-physiological pH |
Interpretation and Further Steps
A comprehensive antioxidant profile for a novel triazole compound should not rely on a single assay. The use of multiple assays with different mechanisms (e.g., a combination of HAT and SET-based assays) provides a more complete picture of the compound's antioxidant potential.
Compounds that demonstrate significant activity in these primary screens should be advanced to more biologically relevant secondary assays. These may include:
-
Cell-based assays: Measuring the reduction of intracellular ROS using probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Enzyme inhibition assays: Assessing the inhibition of ROS-generating enzymes such as xanthine oxidase.
-
Lipid peroxidation assays: Quantifying the inhibition of lipid damage using methods like the thiobarbituric acid reactive substances (TBARS) assay.
Successful candidates from secondary screening can then be subjected to structure-activity relationship (SAR) studies to optimize their antioxidant activity, followed by evaluation in in vivo models of oxidative stress.
Conclusion
The systematic screening of novel triazole compounds for antioxidant activity is a critical step in the development of new therapeutic agents for oxidative stress-related diseases. The detailed protocols and comparative analysis provided in this application note offer a robust framework for researchers to initiate and conduct these essential investigations. By employing a multi-assay approach and carefully interpreting the results, scientists can effectively identify and advance promising antioxidant candidates.
Synthetic Routes to Novel 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Analogs: An In-Depth Technical Guide
Introduction: The Significance of 4-Aryl-1,2,4-triazol-5-ones in Medicinal Chemistry
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1] This five-membered heterocycle, with its three nitrogen atoms, serves as a versatile pharmacophore, engaging in various biological interactions. The 4-aryl-1,2,4-triazol-5(4H)-one core, in particular, has garnered significant attention due to its association with a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties. The introduction of a 2-fluorophenyl group at the N4 position is a strategic design element, as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of the resulting analogs.[2]
This comprehensive technical guide provides detailed synthetic routes and experimental protocols for the preparation of novel 4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one analogs. The methodologies presented herein are designed to be robust and adaptable, enabling researchers, scientists, and drug development professionals to synthesize a diverse library of these promising compounds for further investigation.
Synthetic Strategies: A Mechanistic Approach to Triazolone Formation
The construction of the 4-aryl-1,2,4-triazol-5(4H)-one ring system is typically achieved through the cyclization of a suitable open-chain precursor. A highly effective and versatile strategy involves the base-catalyzed intramolecular cyclization of 1-acyl-4-(2-fluorophenyl)semicarbazides. This approach offers the flexibility to introduce diverse substituents at the 3-position of the triazolone ring by varying the starting acyl hydrazide.
The key steps in this synthetic pathway are:
-
Formation of the Semicarbazide Intermediate: This involves the reaction of a carboxylic acid hydrazide with 2-fluorophenyl isocyanate. The lone pair on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isocyanate.
-
Base-Mediated Cyclization: The resulting 1-acyl-4-(2-fluorophenyl)semicarbazide undergoes intramolecular cyclization in the presence of a base, such as sodium hydroxide or potassium carbonate. The base deprotonates one of the amide nitrogens, which then nucleophilically attacks the carbonyl carbon of the acyl group, leading to the formation of the five-membered triazolone ring after dehydration.
This synthetic approach is illustrated in the workflow diagram below.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of 1-Acyl-4-(2-fluorophenyl)semicarbazide Intermediates
This protocol details the synthesis of the key semicarbazide intermediate. The reaction should be performed in a well-ventilated fume hood, as isocyanates are toxic and moisture-sensitive.
Materials:
-
Carboxylic acid hydrazide (1.0 eq)
-
2-Fluorophenyl isocyanate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the appropriate carboxylic acid hydrazide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add 2-fluorophenyl isocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the precipitate formed is collected by filtration.
-
Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to obtain the pure 1-acyl-4-(2-fluorophenyl)semicarbazide intermediate. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of 4-(2-Fluorophenyl)-3-substituted-1H-1,2,4-triazol-5(4H)-ones
This protocol describes the base-catalyzed cyclization of the semicarbazide intermediate to the final triazolone product.
Materials:
-
1-Acyl-4-(2-fluorophenyl)semicarbazide (1.0 eq)
-
Aqueous Sodium Hydroxide (2 M) or Potassium Carbonate
-
Ethanol or Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Suspend the 1-acyl-4-(2-fluorophenyl)semicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2 M) or a solution of potassium carbonate in ethanol.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to afford the pure 4-(2-fluorophenyl)-3-substituted-1H-1,2,4-triazol-5(4H)-one analog.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the synthesis of various this compound analogs based on the described protocols.
| Substituent (R) | Acyl Hydrazide | Cyclization Base | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| H | Formic hydrazide | 2 M NaOH | 6 | 75-85 | >250 |
| CH₃ | Acetic hydrazide | 2 M NaOH | 5 | 80-90 | 210-212 |
| C₂H₅ | Propionic hydrazide | K₂CO₃/Ethanol | 8 | 70-80 | 195-197 |
| Phenyl | Benzoic hydrazide | 2 M NaOH | 6 | 85-95 | 230-232 |
| 4-Chlorophenyl | 4-Chlorobenzoic hydrazide | 2 M NaOH | 7 | 80-90 | 245-247 |
Visualization of the Synthetic Pathway
The following diagram illustrates the detailed synthetic route for a representative analog, 4-(2-Fluorophenyl)-3-phenyl-1H-1,2,4-triazol-5(4H)-one.
References
The Strategic Application of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its robust chemical properties and its presence in a multitude of clinically approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The 1,2,4-triazol-5(4H)-one core, a specific iteration of this scaffold, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an excellent candidate for targeted drug design.
This guide focuses on a particularly compelling derivative: 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one . The strategic incorporation of a 2-fluorophenyl moiety onto the triazolone core is not arbitrary; it is a deliberate design choice rooted in established medicinal chemistry principles. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6] This document provides a detailed exploration of the synthesis, potential applications, and biological evaluation of this compound, tailored for researchers and professionals in drug development.
The Significance of the 2-Fluorophenyl Moiety
The introduction of a fluorine atom, particularly on an aromatic ring, can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[8]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier. This is a critical consideration for developing drugs targeting the central nervous system (CNS).[6]
-
Target Binding: The electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the binding pocket of a target protein, thereby increasing the compound's potency.[7]
-
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the phenyl ring, which can be crucial for optimal interaction with a biological target.
The ortho-position of the fluorine atom in this compound is particularly noteworthy. This specific placement can induce a conformational twist in the phenyl ring relative to the triazolone core, which can be exploited to fine-tune the molecule's shape for specific receptor binding.
Synthetic Protocol: A Representative Pathway
The synthesis of this compound can be achieved through a multi-step process, which is representative of the general synthesis for 4-aryl-1,2,4-triazol-5(4H)-ones. The following protocol is a well-established and adaptable method.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology
Materials:
-
2-Fluorophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of 4-(2-Fluorophenyl)thiosemicarbazide:
-
In a round-bottom flask, dissolve 2-fluorophenyl isothiocyanate (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and add hydrazine hydrate (1.1 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield 4-(2-fluorophenyl)thiosemicarbazide.
-
-
Cyclization to this compound:
-
To a solution of 4-(2-fluorophenyl)thiosemicarbazide (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2 M, 2-3 equivalents).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
The precipitate formed is the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Rationale for Experimental Choices:
-
The use of a basic medium (NaOH) in the cyclization step facilitates the intramolecular nucleophilic attack of the nitrogen atom on the thiocarbonyl carbon, leading to the formation of the triazole ring.
-
Acidification is necessary to protonate the resulting triazolate salt and precipitate the final product.
-
Recrystallization is a crucial step for obtaining a highly pure compound, which is essential for subsequent biological testing.
Application in Drug Discovery: A Focus on Anticonvulsant and Anti-inflammatory Activity
Derivatives of 4-aryl-1,2,4-triazol-5(4H)-one have shown significant promise as both anticonvulsant and anti-inflammatory agents.[9][10] The this compound scaffold is an excellent starting point for the development of novel therapeutics in these areas.
Anticonvulsant Potential
Many anticonvulsant drugs act by modulating the activity of ion channels (e.g., voltage-gated sodium channels) or by enhancing GABAergic neurotransmission.[11] The triazolone core can participate in hydrogen bonding interactions with these targets.
Anti-inflammatory Potential
The anti-inflammatory effects of some triazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[10][12]
Diagram of a Potential Mechanism of Action (COX Inhibition)
Caption: Inhibition of the COX pathway by a triazolone derivative.
Protocol for Biological Evaluation: In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[13]
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
This compound derivatives
-
Carrageenan (1% w/v in saline)
-
Diclofenac sodium (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Divide the rats into groups (n=6 per group): Vehicle control, positive control (Diclofenac sodium, e.g., 10 mg/kg), and test groups (different doses of the triazolone derivative).
-
-
Drug Administration:
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Self-Validating System:
-
The inclusion of a vehicle control group establishes the baseline inflammatory response.
-
The positive control group (Diclofenac sodium) validates the experimental model and provides a benchmark for the activity of the test compounds.
-
A dose-response relationship, if observed for the test compound, strengthens the evidence for its anti-inflammatory activity.
Quantitative Data Summary
The following table illustrates a hypothetical outcome for the anti-inflammatory assay described above, demonstrating how the data would be presented.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Diclofenac Sodium | 10 | 0.34 ± 0.03 | 60.0 |
| Test Compound A | 25 | 0.51 ± 0.04 | 40.0 |
| Test Compound A | 50 | 0.38 ± 0.04 | 55.3 |
Conclusion and Future Directions
This compound represents a highly valuable scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and the strategic placement of the 2-fluorophenyl group provides a strong rationale for its potential to yield derivatives with enhanced pharmacological properties. The protocols outlined in this guide provide a solid framework for the synthesis and biological evaluation of new compounds based on this promising core structure. Future research should focus on the synthesis of a library of derivatives with modifications at other positions of the triazolone ring and further exploration of their mechanisms of action.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. globalresearchonline.net [globalresearchonline.net]
Crafting Potent Kinase Inhibitors: Application Notes for SAR-Driven Design of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Derivatives
Introduction: The Therapeutic Promise of the 1,2,4-Triazol-5-one Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] This versatile scaffold is present in a multitude of clinically approved drugs. The 4-aryl-1H-1,2,4-triazol-5(4H)-one core, in particular, has emerged as a privileged structure in the design of novel therapeutics, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, derivatives of this scaffold have shown potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2]
This guide provides a comprehensive framework for initiating and developing a robust Structure-Activity Relationship (SAR) study focused on 4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one derivatives. The strategic incorporation of a 2-fluorophenyl group at the N4 position serves as a key anchoring point, offering a balance of lipophilicity and potential for specific interactions within kinase ATP-binding sites. This document will detail synthetic protocols, bioassay methodologies, and a logical framework for interpreting SAR data to guide the rational design of next-generation kinase inhibitors.
Strategic Synthesis of the this compound Core and its Derivatives
The synthetic strategy is designed for flexibility, allowing for the introduction of diverse substituents at the C3 position of the triazolone ring, which is crucial for exploring the chemical space and building a comprehensive SAR.
Protocol 1: Synthesis of the Core Scaffold and C3-Alkyl/Aryl Derivatives
This multi-step protocol begins with the synthesis of an intermediate thiosemicarbazide, followed by cyclization to form the triazole-thiol, and subsequent derivatization.
Step 1: Synthesis of 1-Aroyl-4-(2-fluorophenyl)thiosemicarbazide
-
To a solution of an appropriate acid hydrazide (1.0 eq) in ethanol, add 2-fluorophenyl isothiocyanate (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 1-aroyl-4-(2-fluorophenyl)thiosemicarbazide.
Step 2: Cyclization to form 4-(2-Fluorophenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Dissolve the thiosemicarbazide derivative (1.0 eq) in an aqueous solution of sodium hydroxide (2N, 5-10 eq).
-
Reflux the mixture for 6-8 hours. The basic conditions facilitate the intramolecular cyclization.
-
After cooling, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6.
-
The resulting precipitate is the triazole-thione. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the purified product.
Step 3: S-Alkylation and Further Modifications (Example)
-
To a solution of the triazole-thione (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (1.5 eq).
-
Add the desired alkyl or benzyl halide (e.g., substituted benzyl bromide) (1.1 eq) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the S-alkylated product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
This modular synthesis allows for the creation of a library of derivatives by varying the initial acid hydrazide and the alkylating agent.
Biological Evaluation: Protocols for Anticancer and Kinase Inhibitory Activity
A tiered screening approach is recommended, beginning with broad cytotoxicity assays against relevant cancer cell lines, followed by specific enzymatic assays for promising candidates.
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][4]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO (10 mM stock).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in oncology.[5] This protocol describes a luminescence-based assay to measure the inhibition of VEGFR-2 kinase activity.
Principle: The assay quantifies the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.[3]
Materials:
-
Recombinant human VEGFR-2 enzyme.
-
Kinase buffer.
-
ATP.
-
A suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test compounds.
-
ADP-Glo™ Kinase Assay Kit (or similar).
Procedure:
-
Reaction Setup: In a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and serially diluted test compounds. Include a positive control (no inhibitor) and a blank (no enzyme). Pre-incubate for 10-15 minutes at room temperature.[3]
-
Initiate Reaction: Add a mixture of ATP and the substrate to all wells to start the kinase reaction. Incubate for 30-60 minutes at 30°C.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[3]
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.
Developing the Structure-Activity Relationship (SAR)
The primary goal of the SAR study is to understand how different chemical modifications to the this compound scaffold affect its biological activity. A systematic approach is key.
Visualization of the SAR Workflow
Caption: A workflow for the iterative process of SAR-driven drug discovery.
Hypothetical SAR Data and Interpretation
To illustrate the process, consider the following hypothetical data for a series of derivatives tested for cytotoxicity against the A549 lung cancer cell line and for VEGFR-2 kinase inhibition.
| Compound ID | R (at C3 position) | A549 IC50 (µM) | VEGFR-2 IC50 (nM) |
| 1a | -H | > 50 | > 1000 |
| 1b | -CH3 | 25.3 | 850 |
| 1c | -CH2CH3 | 18.9 | 620 |
| 1d | -Phenyl | 10.2 | 310 |
| 1e | -4-Chlorophenyl | 5.1 | 150 |
| 1f | -4-Methoxyphenyl | 8.7 | 280 |
| 1g | -4-Nitrophenyl | 15.6 | 550 |
| 1h | -CH2-(4-Chlorophenyl) | 2.3 | 45 |
Interpretation of SAR:
-
Effect of C3-Substitution: Unsubstituted compound 1a is inactive, indicating the necessity of a substituent at the C3 position for activity.
-
Alkyl vs. Aryl: A general trend is observed where aryl substituents (1d-1g ) are more potent than small alkyl groups (1b, 1c ). This suggests that a larger, hydrophobic group at C3 may be beneficial for binding.
-
Electronic Effects on the C3-Phenyl Ring: Comparing compounds 1e , 1f , and 1g , the electron-withdrawing chloro group (1e ) enhances potency compared to the electron-donating methoxy group (1f ) and the strongly withdrawing nitro group (1g ). This suggests that a specific electronic and steric profile is required for optimal interaction. The decreased activity of the nitro-substituted compound might be due to unfavorable steric bulk or electronic properties.
-
Introduction of a Flexible Linker: The introduction of a methylene linker between the triazolone core and the 4-chlorophenyl ring in compound 1h leads to a significant increase in both cellular and enzymatic activity. This flexibility may allow the aryl group to adopt a more favorable conformation within the kinase binding pocket.
Visualizing the Key Signaling Pathway
The design of these inhibitors is predicated on disrupting key cellular signaling pathways. VEGFR-2 activation is a critical node in angiogenesis.
Caption: The VEGFR-2 signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide outlines a systematic approach to the development of SAR for this compound derivatives as potential kinase inhibitors. The initial hypothetical SAR suggests that a bulky, hydrophobic group at the C3 position, particularly a substituted benzyl moiety, is crucial for potent activity. The 2-fluorophenyl group at N4 likely serves to correctly orient the molecule within the ATP-binding pocket.
Future work should focus on:
-
Expanding the library of C3-substituents to further probe the steric and electronic requirements of the binding pocket.
-
Exploring modifications to the N4-(2-fluorophenyl) ring to investigate potential interactions with the solvent-exposed region.
-
Conducting kinase profiling to assess the selectivity of lead compounds against a panel of other kinases.
-
Utilizing molecular modeling and docking studies to rationalize the observed SAR and guide the design of more potent and selective inhibitors.
By following this integrated approach of targeted synthesis, robust biological evaluation, and iterative data analysis, researchers can efficiently navigate the chemical space and accelerate the discovery of novel and effective kinase inhibitors based on the this compound scaffold.
References
Unveiling the Molecular Architecture: A Comprehensive Guide to the X-ray Crystallography of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Abstract
This comprehensive application note provides a detailed protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The unambiguous determination of its three-dimensional structure is paramount for understanding its structure-activity relationships and for rational drug design. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating system from material preparation to final structural elucidation and data deposition.
Introduction: The Significance of Structural Elucidation
The 1,2,4-triazole scaffold is a privileged motif in a vast array of pharmacologically active agents, exhibiting diverse biological activities. The introduction of a fluorophenyl substituent can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. Therefore, a precise understanding of the molecular geometry, conformation, and intermolecular interactions of this compound is crucial for its development as a potential therapeutic agent. Single-crystal X-ray crystallography stands as the definitive method for providing this detailed structural information at the atomic level.[1][2]
This guide presents a holistic workflow, commencing with a robust synthesis protocol, followed by a systematic approach to crystal growth, and culminating in a detailed methodology for X-ray data collection, structure solution, and refinement.
Synthesis and Purification of this compound
A reliable synthesis of the target compound is the foundational step for obtaining high-quality single crystals. The following protocol is adapted from established methods for the synthesis of related 4-substituted-1,2,4-triazol-5-ones.[3][4] The reaction proceeds via the formation of a thiosemicarbazide intermediate, followed by cyclization.
Synthetic Protocol
Step 1: Synthesis of 1-formyl-4-(2-fluorophenyl)thiosemicarbazide
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorophenyl isothiocyanate (1.53 g, 10 mmol) in 50 mL of absolute ethanol.
-
To this solution, add formohydrazide (0.60 g, 10 mmol) portion-wise over 10 minutes with continuous stirring.
-
Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
After completion of the reaction, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the crude 1-formyl-4-(2-fluorophenyl)thiosemicarbazide.
Step 2: Cyclization to this compound
-
Suspend the crude 1-formyl-4-(2-fluorophenyl)thiosemicarbazide (from the previous step) in 50 mL of a 2 M aqueous sodium hydroxide solution in a 100 mL round-bottom flask.
-
Heat the mixture to reflux for 6 hours with vigorous stirring. The reaction progress can be monitored by the evolution of hydrogen sulfide (use appropriate safety precautions and a scrubber).
-
After the reaction is complete, cool the mixture to room temperature and carefully acidify with 2 M hydrochloric acid until a pH of approximately 5-6 is reached.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with distilled water until the washings are neutral, and then dried in a vacuum oven at 60 °C.
Purification
The crude product should be purified by recrystallization to obtain material suitable for single crystal growth. A solvent system of ethanol/water is often effective for this class of compounds.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot distilled water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator at 4 °C overnight to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is essential.
Crystallization Screening Protocol
A variety of techniques can be employed for crystallization. Slow evaporation and solvent diffusion methods are generally good starting points.[5]
Table 1: Suggested Solvents for Crystallization Screening
| Solvent/Solvent System | Rationale |
| Ethanol | Triazoles often exhibit good solubility in alcohols.[6] |
| Methanol | Similar to ethanol, can provide different solubility characteristics. |
| Acetone | A polar aprotic solvent that can be effective. |
| Ethyl Acetate | A moderately polar solvent. |
| Dimethylformamide (DMF) | A highly polar aprotic solvent, often used for sparingly soluble compounds.[7] |
| Ethanol/Water | A common mixed-solvent system allowing for fine-tuning of polarity. |
| Acetone/Hexane | A polar/non-polar mixture for controlling solubility. |
Protocol for Slow Evaporation:
-
Prepare a nearly saturated solution of the purified compound in a selection of the solvents listed in Table 1 in small, clean vials (e.g., 1-dram vials).
-
Cover the vials with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vials in a vibration-free environment and allow them to stand undisturbed for several days to weeks.
-
Monitor the vials periodically for the formation of single crystals.
Protocol for Solvent Diffusion (Layering):
-
Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble, e.g., DMF or acetone).
-
Carefully layer a "poor" solvent (in which the compound is sparingly soluble, e.g., hexane or diethyl ether) on top of the solution without mixing.
-
Seal the container and allow it to stand undisturbed. Crystals may form at the interface of the two solvents over time.
X-ray Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be mounted on a diffractometer for X-ray data collection.
Data Collection Parameters
Modern single-crystal X-ray diffractometers equipped with a CCD or CMOS detector are suitable for data collection on small organic molecules.
Table 2: Typical X-ray Data Collection Parameters
| Parameter | Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is standard for small molecules; Cu may be used for smaller crystals or to enhance anomalous scattering. |
| Temperature | 100(2) K or 296(2) K | Low temperature is preferred to minimize thermal motion and potential crystal decay. |
| Detector Distance | 40-60 mm | Optimized to capture high-resolution data while avoiding reflection overlap. |
| Exposure Time | 10-60 seconds per frame | Dependent on crystal size, quality, and X-ray source intensity. |
| Scan Width | 0.5-1.0° per frame | Standard for routine data collection. |
| Data Redundancy | High (e.g., >4) | Important for accurate intensity measurements and absorption corrections. |
| Resolution | At least 0.84 Å | Minimum resolution for publication in many crystallographic journals.[8] |
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities. The resulting data is then used to solve and refine the crystal structure. The SHELXTL software suite is a widely used and powerful tool for this purpose.[9][10]
Structure Solution
The phase problem is typically solved using direct methods, which are implemented in programs like SHELXS or SHELXT.[9] These programs use statistical relationships between the reflection intensities to derive initial phase estimates, leading to an initial electron density map from which the positions of the non-hydrogen atoms can be determined.
Structure Refinement
The initial structural model is refined against the experimental data using a least-squares minimization procedure, typically with the SHELXL program.[11][12] The refinement process involves iteratively adjusting atomic coordinates, displacement parameters (isotropic and then anisotropic), and other model parameters to improve the agreement between the calculated and observed structure factors.
Refinement Protocol:
-
Initial Isotropic Refinement: Refine the positions and isotropic displacement parameters of all non-hydrogen atoms.
-
Anisotropic Refinement: Once the model has improved (indicated by a drop in the R-factor), refine the non-hydrogen atoms anisotropically.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model (e.g., AFIX instructions in SHELXL).[13]
-
Final Refinement Cycles: Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.
-
Validation: The final model should be validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic reasonability.[14]
Data Visualization and Deposition
The final refined structure can be visualized using software such as Mercury or Olex2 to analyze bond lengths, bond angles, torsion angles, and intermolecular interactions.
Crystallographic Information File (CIF)
The final structural information, including atomic coordinates, crystallographic parameters, and experimental details, should be compiled into a Crystallographic Information File (CIF).[15][16] This file is the standard format for reporting and archiving crystal structures. It is crucial to validate the CIF using the IUCr's checkCIF service before deposition.[5][14]
Data Deposition
For publication purposes, the CIF and structure factor data should be deposited with a crystallographic database, such as the Cambridge Structural Database (CSD).[17] The deposition process will assign a unique deposition number that should be included in the corresponding publication.
Workflow Diagrams
Caption: Synthetic pathway for this compound.
Caption: Workflow for X-ray crystallography of the title compound.
Conclusion
This application note provides a comprehensive and actionable guide for the structural elucidation of this compound using single-crystal X-ray crystallography. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can confidently determine the precise molecular architecture of this and related compounds. This structural information is invaluable for advancing drug discovery and development efforts by enabling a deeper understanding of molecular interactions and properties.
References
- 1. 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. xray.uky.edu [xray.uky.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advice and tools for creating / editing a valid CIF file : CCDC Home [support.ccdc.cam.ac.uk]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Large-Scale Laboratory Synthesis of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale laboratory synthesis of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described protocol is optimized for scalability, safety, and purity of the final product. This application note delves into the underlying chemical principles, provides a detailed step-by-step synthesis protocol, outlines critical safety precautions, and presents a framework for the purification and characterization of the title compound.
Introduction and Significance
The 1,2,4-triazol-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][3][4][5] The specific substituent at the N4 position of the triazolone ring plays a crucial role in modulating the pharmacological profile of these compounds. The introduction of a 2-fluorophenyl group, as in the title compound, is a common strategy in drug design to enhance metabolic stability and binding affinity to biological targets.
This guide provides a robust and scalable synthetic route to this compound, a key intermediate for the synthesis of more complex drug candidates. The presented methodology is based on the cyclization of a semicarbazide precursor, a widely applicable and efficient method for the formation of the 1,2,4-triazol-5-one ring system.[6][7][8]
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of a semicarbazide intermediate, 1-(ethoxycarbonyl)-4-(2-fluorophenyl)semicarbazide, from the reaction of 2-fluorophenylhydrazine with ethyl carbamate. The subsequent and final step is an intramolecular cyclization of the semicarbazide intermediate under basic conditions to yield the desired triazolone product.
Figure 1: Overall synthetic workflow for this compound.
Detailed Synthesis Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Fluorophenylhydrazine hydrochloride | ≥98% | Commercially Available | |
| Ethyl carbamate (Urethane) | ≥99% | Commercially Available | |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available | |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | |
| Hydrochloric Acid (HCl) | 37% w/w | Commercially Available | |
| Ethanol | 95% | Commercially Available | For recrystallization |
| Diethyl Ether | Anhydrous | Commercially Available | For washing |
| Toluene | Anhydrous | Commercially Available | Reaction solvent |
3.2. Step 1: Synthesis of 1-(Ethoxycarbonyl)-4-(2-fluorophenyl)semicarbazide
Rationale: This step involves the nucleophilic attack of the hydrazine nitrogen of 2-fluorophenylhydrazine on the carbonyl carbon of ethyl carbamate. Pyridine acts as a base to neutralize the HCl byproduct and drive the reaction to completion.
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-fluorophenylhydrazine hydrochloride (162.5 g, 1.0 mol) and toluene (1 L).
-
Stir the suspension and add pyridine (87.0 g, 1.1 mol) dropwise at room temperature.
-
Add ethyl carbamate (98.0 g, 1.1 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated pyridine hydrochloride and wash the solid with toluene (2 x 100 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.
-
Triturate the crude solid with diethyl ether (500 mL) to afford the product as a solid.
-
Filter the solid, wash with cold diethyl ether (2 x 100 mL), and dry under vacuum to yield 1-(ethoxycarbonyl)-4-(2-fluorophenyl)semicarbazide.
3.3. Step 2: Synthesis of this compound
Rationale: This is an intramolecular cyclization reaction. Under basic conditions, the terminal amide nitrogen of the semicarbazide attacks the carbonyl carbon of the ethoxycarbonyl group, leading to the formation of the five-membered triazolone ring with the elimination of ethanol.[2][6][8]
Procedure:
-
In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 1-(ethoxycarbonyl)-4-(2-fluorophenyl)semicarbazide (from the previous step, approx. 1.0 mol) in a 2 M aqueous solution of sodium hydroxide (1.5 L).
-
Heat the mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
After the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Carefully acidify the reaction mixture to pH 4-5 with concentrated hydrochloric acid. A precipitate will form.
-
Stir the suspension at 0-5 °C for 1 hour to ensure complete precipitation.
-
Filter the solid product and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from 95% ethanol to obtain pure this compound as a crystalline solid.
-
Dry the final product in a vacuum oven at 60 °C.
Safety and Handling Precautions
4.1. Personal Protective Equipment (PPE)
-
Always wear a laboratory coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
-
Conduct all steps of the synthesis in a well-ventilated fume hood.[9][10]
4.2. Reagent-Specific Hazards
-
2-Fluorophenylhydrazine hydrochloride: This compound is toxic if swallowed, in contact with skin, or if inhaled.[10][11][12] It can cause skin and eye irritation.[11][12] Handle with extreme care and avoid generating dust.[11][12]
-
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials. Handle with care to avoid skin and eye burns. The neutralization reaction is exothermic.
4.3. Waste Disposal
-
Dispose of all chemical waste according to institutional and local regulations.
-
Aqueous waste should be neutralized before disposal.
-
Organic waste should be collected in appropriate, labeled containers.
Characterization and Quality Control
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Melting Point Apparatus | 176-178 °C |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥98% |
| Identity (¹H NMR) | Nuclear Magnetic Resonance Spectroscopy | Spectra consistent with the structure of this compound |
| Identity (Mass Spec) | Mass Spectrometry | m/z = 180.06 [M+H]⁺ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reflux time. Ensure anhydrous conditions. |
| Loss of product during workup. | Minimize transfers. Ensure efficient extraction. | |
| Incomplete cyclization in Step 2 | Insufficient base or reaction time. | Ensure the correct concentration of NaOH is used. Increase reflux time. |
| Product is oily or discolored | Impurities from starting materials or side reactions. | Ensure high-purity starting materials. Perform the recrystallization step carefully. A charcoal treatment during recrystallization may be beneficial. |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the large-scale laboratory synthesis of this compound. By adhering to the described procedures and safety precautions, researchers can consistently produce high-purity material suitable for further applications in drug discovery and development. The key to success lies in the careful control of reaction conditions and the purity of the starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclization of the semicarbazone template of aryl semicarbazones: synthesis and anticonvulsant activity of 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CCCC 2003, Volume 68, Issue 4, Abstracts pp. 792-800 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 7. EP0668857B1 - Process for the preparation of triazolone compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. 2-Fluorophenylhydrazine HCl(2924-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Welcome to the technical support guide for the synthesis of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis. Our goal is to provide actionable insights and scientifically-grounded solutions to help you optimize your reaction yields and obtain a high-purity final product.
The synthesis of this triazolone derivative, a valuable scaffold in medicinal chemistry, typically proceeds through the cyclization of a semicarbazide intermediate. This guide will address critical parameters, potential pitfalls, and troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues with a focus on causal relationships and corrective actions.
Question 1: My overall yield is significantly lower than expected. Where should I start my investigation?
Answer: Low yield is a common issue that can often be traced back to one of three areas: starting material integrity, the initial condensation reaction, or the final cyclization step.
A logical first step is to analyze the purity of your starting materials. 2-Fluorophenyl isocyanate is highly reactive and susceptible to hydrolysis.[1][2] Ensure it is fresh and has been stored under anhydrous conditions. Similarly, verify the concentration of your hydrazine hydrate solution.
Next, scrutinize the formation of the intermediate, 1-(2-fluorophenyl)semicarbazide. This reaction should be run at low temperatures (0-5 °C) to minimize side reactions, such as the formation of ureas from the isocyanate reacting with any water present.
Finally, the efficiency of the cyclization of the semicarbazide to the triazolone is critical. This step is often the most variable and is influenced by temperature, solvent, and the presence of a base or acid catalyst. Inefficient cyclization can leave you with a significant amount of unreacted intermediate.[3][4]
Question 2: My TLC analysis shows multiple spots, and I'm struggling to isolate the desired product. What are the likely side products?
Answer: The presence of multiple byproducts is a strong indicator of competing reaction pathways. Given the reactants, the most probable side products are:
-
1,3-Bis(2-fluorophenyl)urea: This forms when two molecules of 2-fluorophenyl isocyanate react with one molecule of water. Its presence suggests moisture contamination in your reaction setup.
-
Unreacted 1-(2-fluorophenyl)semicarbazide: If the cyclization is incomplete, you will see the starting material for that step on your TLC.
-
Oxadiazole derivatives: Under certain dehydrative conditions, semicarbazides can sometimes cyclize to form 2-amino-1,3,4-oxadiazoles, although this is less common for this specific transformation.[3]
To mitigate these, ensure your glassware is oven-dried, use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). For purification, column chromatography using a gradient elution of ethyl acetate in hexane is typically effective for separating the triazolone from the less polar urea byproduct and the more polar semicarbazide intermediate.
Question 3: The cyclization step seems to be the main problem; it either stalls or produces a complex mixture. How can I optimize this?
Answer: The cyclization of 1-(2-fluorophenyl)semicarbazide is a dehydrative condensation reaction that can be promoted under either basic or acidic conditions. The choice of conditions is crucial.
-
Basic Conditions: Refluxing the semicarbazide in an aqueous solution of a base like sodium hydroxide or potassium carbonate is a common and effective method.[5] The base facilitates the deprotonation of the amide nitrogen, promoting the nucleophilic attack on the carbonyl carbon to close the ring.
-
Acidic Conditions: While less common for this specific transformation, acidic catalysis can also be employed. However, this can sometimes lead to rearrangement or degradation products.
We recommend starting with basic conditions. If the reaction is sluggish, you can try a higher boiling point solvent like dimethylformamide (DMF) in place of water or ethanol, which can facilitate the reaction at a higher temperature.[6]
Below is a workflow to guide your optimization process for the cyclization step.
Caption: Troubleshooting workflow for the cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: The most common and efficient synthesis is a two-step process. The first step involves the reaction of 2-fluorophenyl isocyanate with hydrazine hydrate to form 1-(2-fluorophenyl)semicarbazide. The second step is the base-catalyzed intramolecular cyclization of this intermediate to yield the final this compound.
Caption: General synthetic pathway.
Q2: Are there alternative starting materials to 2-fluorophenyl isocyanate?
A2: Yes, while the isocyanate route is very direct, it can be expensive and the starting material is hazardous. An alternative is to start with 2-fluorophenylhydrazine. This can be reacted with a source of the carbonyl group, such as urea or phosgene derivatives, to form the semicarbazide intermediate, which is then cyclized. However, these routes often require more steps and harsher conditions.
Q3: What are the recommended conditions for purification?
A3: After the reaction is complete, the mixture is typically cooled and acidified to precipitate the crude product. The solid can then be collected by filtration. For higher purity, recrystallization is very effective.[7][8] A common solvent system for recrystallization is ethanol or an ethanol/water mixture. If column chromatography is necessary, a silica gel column with a mobile phase of ethyl acetate in hexane (typically starting from 20% ethyl acetate and gradually increasing) is recommended.
Q4: How does the fluorine substituent affect the reaction?
A4: The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the reactivity of the isocyanate group, making it slightly more electrophilic. In the final triazolone product, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which is often a key feature for its biological activity in drug development.[9]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluorophenyl)semicarbazide (Intermediate)
-
To a stirred solution of hydrazine hydrate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0 °C, add 2-fluorophenyl isocyanate (1.0 equivalent) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the isocyanate spot has disappeared.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be washed with cold diethyl ether to remove any unreacted starting materials and used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
-
Suspend the crude 1-(2-fluorophenyl)semicarbazide (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the solid from hot ethanol.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Expected Outcome |
| Semicarbazide Formation | ||
| Temperature | 0-5 °C | Minimizes formation of urea byproducts. |
| Solvent | Anhydrous THF | Good solubility for reactants, non-reactive. |
| Cyclization | ||
| Catalyst | 2.5 eq. NaOH | Facilitates deprotonation and ring closure. |
| Solvent | Water or Ethanol | Readily available, effective for reflux conditions. |
| Temperature | Reflux | Provides sufficient energy for cyclization. |
| Purification | ||
| Primary Method | Precipitation via acidification | Easy isolation of the crude product. |
| Secondary Method | Recrystallization from Ethanol | High purity crystalline solid. |
References
- 1. 2-Fluorophenyl isocyanate | C7H4FNO | CID 85588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluorphenylisocyanat 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclization of the semicarbazone template of aryl semicarbazones: synthesis and anticonvulsant activity of 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS 1065074-15-8). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound in high purity. The inherent structural features of this molecule—a polar heterocyclic core, hydrogen bonding capabilities, and basic nitrogen atoms—present a unique set of purification hurdles. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address these issues effectively.
Section 1: Initial Assessment & Strategy Selection
The first step in any purification is to understand the nature of the crude material. A quick analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide invaluable insight into the number and nature of impurities, guiding the selection of an appropriate purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route employed. However, for typical syntheses involving cyclization reactions, you can anticipate the following:
-
Unreacted Starting Materials: Such as derivatives of 2-fluorophenylhydrazine or semicarbazide, which are often polar.
-
Reaction Intermediates: Incompletely cyclized precursors which may have different solubility and chromatographic behavior.
-
Side-Products: Isomeric triazoles or products from undesired side reactions. During the manufacturing of similar active pharmaceutical ingredients (APIs), isomeric impurities are often a primary concern and can be difficult to remove due to their similar physicochemical properties.[1]
-
Reagents and Catalysts: Acids, bases, or coupling agents used in the synthesis.
Q2: How do I select the best initial purification method for my crude product?
A2: The optimal method depends on the physical state of your crude product and the nature of the impurities. A logical workflow can help in making this decision. If the crude product is a solid and appears relatively clean (>80% pure by NMR or LC-MS), recrystallization is often the most efficient first choice. If the product is an oil or contains multiple, closely-related impurities, chromatography is necessary.
Caption: Decision workflow for selecting a primary purification method.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, capable of yielding very high purity material when successful.[2] However, for polar, hydrogen-bonding molecules like 1,2,4-triazoles, finding the right conditions can be challenging.[3]
Q3: My compound is "oiling out" from the solution instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically caused by the solution being too supersaturated or cooling down too rapidly. The presence of impurities can also inhibit crystal formation.[4]
Solutions:
-
Add More Solvent: Add a small amount of the hot solvent back into the mixture to dissolve the oil, then allow it to cool much more slowly.[4]
-
Reduce the Cooling Rate: Insulate the flask or allow it to cool to room temperature on the benchtop before moving it to an ice bath.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][4]
-
Seeding: If you have a small amount of pure material, add a single tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.[3][4]
-
Q4: I'm getting a very low yield after recrystallization. What are the most likely causes?
A4: Low recovery is a frequent issue in recrystallization. The most common culprits are:
-
Using Too Much Solvent: This is the most frequent cause of low yield, as a significant portion of your product will remain dissolved in the mother liquor.[3] Solution: After filtering your crystals, reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[3]
-
High Solubility in Cold Solvent: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[3] If your compound remains significantly soluble even at low temperatures, your yield will suffer. Solution: Consider using a different solvent or a mixed-solvent system.
-
Premature Crystallization: The product may crash out on the filter paper or in the funnel during a hot filtration step intended to remove insoluble impurities. Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before use.[3]
Q5: How do I efficiently screen for a good recrystallization solvent?
A5: Perform small-scale solubility tests. Place a few milligrams of your crude material into several test tubes and add a small amount (e.g., 0.5 mL) of different solvents. Observe the solubility at room temperature and then upon heating. An ideal single solvent will dissolve the compound completely when hot but show poor solubility at room temperature. If no single solvent is ideal, try a mixed-solvent system.
| Solvent System Type | Description | Example for a Polar Compound |
| Single Solvent | The compound is highly soluble when hot and poorly soluble when cold. | Ethanol, Isopropanol, Acetonitrile, Water |
| Mixed-Solvent | The compound is soluble in a "good" solvent and insoluble in an "anti-solvent". The two solvents must be miscible.[3] | Dissolve in minimal hot Ethanol ("good"), then add Water ("anti-solvent") dropwise until turbidity persists. Re-heat to clarify and cool slowly. Other options include DMSO/Water[5] or DMF/Water. |
Section 3: Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6] For polar, basic heterocycles like this compound, specific challenges often arise.
Q6: My compound streaks severely on a silica gel TLC plate, leading to poor separation in the column. How can I achieve sharp bands?
A6: Streaking (or tailing) is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups (Si-OH) on the surface of silica gel.[4] This leads to slow, uneven elution and poor separation.
The Solution: Add a Basic Modifier By adding a small amount of a volatile base to your mobile phase, you can neutralize the acidic sites on the silica gel, preventing your basic compound from binding too strongly. This results in sharper bands and improved separation.[4]
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or a 7N solution of ammonia in methanol to your eluent system.[4][7][8]
-
Example Eluent: Dichloromethane / Methanol / Triethylamine (e.g., 90 : 10 : 1).
Caption: How a basic modifier prevents streaking on silica gel.
Q7: My compound is extremely polar and does not move from the baseline on the TLC plate, even in 100% ethyl acetate. What should I do?
A7: This indicates your compound has a very high affinity for the polar stationary phase. You need to significantly increase the polarity of the mobile phase.
Solutions:
-
Use a More Aggressive Solvent System: A common choice for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You may need to use a high percentage of methanol, such as 10-20% MeOH in DCM.[9] For particularly stubborn compounds, a system containing ammonium hydroxide can be effective (e.g., 1-10% of a 10% NH₄OH in MeOH solution mixed with DCM).[10]
-
Switch to a Different Stationary Phase: If your compound still shows poor mobility or appears to decompose on silica[10], an alternative stationary phase is the best solution.
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good choice for basic compounds.[4]
-
Reversed-Phase Silica (C18): This is often the method of choice for purifying highly polar compounds.[4] The separation mechanism is inverted: the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Your polar compound will have weak interactions with the C18 and elute quickly, while non-polar impurities will be retained more strongly.
-
Q8: When should I choose Reversed-Phase (RP) chromatography over Normal-Phase (NP)?
A8: Reversed-phase chromatography is particularly well-suited for highly polar and water-soluble compounds that are difficult to elute from silica or alumina.[11]
| Feature | Normal-Phase (Silica/Alumina) | Reversed-Phase (C18) |
| Stationary Phase | Polar (e.g., Silica Gel) | Non-Polar (e.g., C18-bonded Silica) |
| Mobile Phase | Non-polar to moderately polar organic solvents (e.g., Hexanes/EtOAc, DCM/MeOH) | Polar solvents (e.g., Water/Acetonitrile, Water/Methanol) |
| Elution Order | Less polar compounds elute first. | More polar compounds elute first. |
| Best For... | Compounds of low to medium polarity. Separating isomers. | Highly polar, ionizable, or water-soluble compounds like this compound. |
| Common Issues | Streaking of basic compounds, irreversible adsorption of very polar compounds. | Poor retention of very polar compounds (can be mitigated with highly aqueous mobile phases).[7] |
Section 4: Frequently Asked Questions (FAQs)
Q9: What is the best way to assess the purity of my final product? A9: A combination of techniques is ideal.
-
¹H NMR: Provides structural confirmation and can reveal the presence of impurities if they are present in amounts greater than ~1-2%.
-
LC-MS: Excellent for detecting trace impurities and confirming the molecular weight of the desired product.
-
HPLC with UV detection: The gold standard for quantitative purity analysis. Developing a robust HPLC method is crucial for determining purity with high accuracy (e.g., >99.5%).
Q10: My compound appears as a single spot on a TLC plate, but the NMR spectrum shows it's still impure. Why? A10: This can happen for several reasons:
-
Co-elution: The impurity may have the exact same Rf value as your product in the specific TLC solvent system you used. Try developing the TLC plate in a few different solvent systems to check for hidden spots.[12]
-
Non-UV Active Impurity: If you are visualizing the TLC plate with a UV lamp, impurities that do not contain a chromophore will be invisible. Try staining the plate with a universal stain like potassium permanganate.
-
Volatile Impurity: The impurity could be a residual solvent (e.g., ethyl acetate, DCM) that is visible in the NMR but evaporates from the TLC plate.
Q11: Can I load my sample onto a dry silica column? A11: It is highly recommended to load your sample onto the column as a concentrated solution or, preferably, by "dry loading". To dry load, dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of the column, which generally results in better separation and sharper bands.[4][8]
Section 5: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from a Mixed-Solvent System (Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the compound.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Normal-Phase Flash Chromatography (with Basic Modifier)
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. Start with DCM and gradually increase the percentage of methanol. Aim for a system that gives your product an Rf value of ~0.3. Add ~1% triethylamine to the chosen system. (e.g., DCM/MeOH/Et₃N 92:8:1).
-
Column Packing: Pack a flash chromatography column with silica gel using the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM/methanol and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a less polar solvent mixture (e.g., 2% MeOH in DCM + 1% Et₃N) and gradually increase the polarity (e.g., to 10% MeOH in DCM + 1% Et₃N).[10]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Purification by Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude compound in a minimum volume of a strong solvent like methanol or DMF.[4]
-
Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[4]
-
Column Equilibration: Select a pre-packed C18 flash column. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for at least 5 column volumes.[4] The formic acid helps to protonate any basic functionalities and improve peak shape.
-
Elution: Load the dry sample onto the column. Elute with a gradient, starting from a highly aqueous mobile phase and gradually increasing the percentage of the organic modifier (acetonitrile or methanol). For example, a gradient from 5% to 100% acetonitrile in water (both containing 0.1% formic acid).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS.
-
Product Isolation: Combine the pure fractions. The solvent can be removed by lyophilization (freeze-drying) or by evaporation followed by extraction of the product from the aqueous residue with an organic solvent like ethyl acetate.
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. magritek.com [magritek.com]
Technical Support Center: Optimizing Reaction Conditions for Synthesizing Fluorophenyl Triazolone Derivatives
Welcome to the Technical Support Center for the synthesis of fluorophenyl triazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of synthesizing these valuable compounds. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to optimize your reactions effectively.
I. Foundational Principles: Understanding the Synthesis and the Role of Fluorine
The synthesis of 4-fluorophenyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives is a cornerstone for the development of various therapeutic agents. The presence of the fluorophenyl moiety can significantly enhance the pharmacological properties of the final compound, including metabolic stability and binding affinity, due to the unique electronic properties of fluorine.[1][2] However, this electron-withdrawing nature of fluorine also influences the reactivity of the precursors, necessitating careful optimization of reaction conditions.
The most common and robust synthetic route involves the cyclization of a substituted semicarbazide or thiosemicarbazide. This guide will primarily focus on the optimization of this critical cyclization step.
Reaction Workflow Overview
The general synthetic pathway can be visualized as a two-step process: formation of the fluorophenyl semicarbazide intermediate, followed by its cyclization to the triazolone ring.
Caption: General workflow for fluorophenyl triazolone synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of fluorophenyl triazolone derivatives in a question-and-answer format.
Q1: My cyclization reaction is sluggish or incomplete, resulting in low yields of the desired triazolone. What are the likely causes and how can I improve the conversion?
A1: Sluggish or incomplete cyclization is a frequent challenge, often stemming from suboptimal reaction conditions that fail to adequately promote the intramolecular nucleophilic attack required for ring closure. The electron-withdrawing nature of the fluorophenyl group can decrease the nucleophilicity of the reacting nitrogen, making the choice of base and solvent particularly critical.
Troubleshooting Steps:
-
Base Selection: The strength and type of base are paramount. While weaker bases like triethylamine may be sufficient in some cases, stronger bases are often required to deprotonate the semicarbazide precursor effectively, thereby increasing its nucleophilicity.
-
Recommendation: Consider switching to a stronger base such as sodium hydroxide or potassium hydroxide. For reactions sensitive to water, non-aqueous bases like sodium methoxide or potassium tert-butoxide in an appropriate anhydrous solvent can be highly effective. A comparative study of different bases is recommended to find the optimal choice for your specific substrate.
-
-
Solvent Effects: The solvent not only dissolves the reactants but also influences the reaction rate and pathway.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate the ions and may facilitate the reaction, especially when using inorganic bases like NaOH or KOH. However, they can also participate in side reactions if reactive electrophiles are present.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent for dissolving a wide range of reactants and can accelerate reactions involving anionic nucleophiles. They are a good choice when using alkoxide bases.
-
-
Temperature Optimization: Increasing the reaction temperature generally increases the reaction rate.
-
Recommendation: If the reaction is slow at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to the formation of degradation products or unwanted side reactions. A typical starting point for optimization is refluxing in ethanol.
-
-
Concentration: The concentration of the reactants can also play a role. In some cases, higher concentrations can favor the intramolecular cyclization.
Q2: I am observing the formation of significant byproducts in my reaction mixture, complicating purification. What are these byproducts and how can I minimize their formation?
A2: Byproduct formation is a common issue, and identifying the structure of these impurities is the first step toward mitigating their formation.
Common Byproducts and Their Prevention:
-
Unreacted Starting Material: This is often a sign of incomplete reaction (see Q1).
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the starting material or the product can occur, especially at elevated temperatures and in the presence of a strong base.
-
Prevention: Use anhydrous solvents and reagents if hydrolysis is a suspected issue.
-
-
Isomeric Byproducts: Depending on the substitution pattern of your starting materials, the formation of isomeric triazolones is possible.
-
Prevention: The regioselectivity of the cyclization is often dictated by the structure of the semicarbazide precursor. Careful synthesis and purification of the intermediate are crucial.
-
-
Products from Side Reactions of Thiosemicarbazides: When using a thiosemicarbazide precursor to synthesize a 1,2,4-triazole-3-thione (a common precursor to the triazolone), side reactions can occur. Under certain conditions, cyclization can lead to the formation of 1,3,4-thiadiazole derivatives instead of the desired 1,2,4-triazole.[3]
Troubleshooting Logic for Byproduct Formation:
Caption: Troubleshooting flowchart for byproduct formation.
Q3: The purification of my fluorophenyl triazolone derivative is challenging. What are the recommended purification strategies?
A3: Purification can indeed be challenging, especially if byproducts with similar polarities to the desired product are present. A multi-step purification strategy is often the most effective.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the first step is a proper work-up procedure. This typically involves quenching the reaction, followed by extraction.
-
Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to neutralize the base and precipitate the product.[2]
-
Extraction: If the product is soluble in an organic solvent, perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.
-
-
Crystallization: This is often the most effective method for obtaining highly pure material.
-
Solvent Screening: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of triazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is the next step.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for eluting compounds of moderate polarity. The optimal mobile phase should be determined by TLC analysis.
-
Q4: How does the position of the fluorine atom on the phenyl ring affect the reaction?
A4: The position of the fluorine atom (ortho, meta, or para) influences the electronic properties of the phenyl ring through inductive and resonance effects, which in turn affects the reactivity of the precursors.
-
Inductive Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect), which is strongest at the ortho position and diminishes with distance (ortho > meta > para).
-
Resonance Effect: Fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which is most pronounced at the ortho and para positions.
The interplay of these effects can alter the pKa of the N-H protons in the semicarbazide precursor, influencing the ease of deprotonation and subsequent cyclization. While a detailed discussion is beyond the scope of this guide, it is important to recognize that the optimal reaction conditions may vary depending on the specific fluorophenyl isomer you are working with.
III. Experimental Protocols
The following protocols provide a starting point for the synthesis and optimization of 4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
Protocol 1: Synthesis of 1-(4-Fluorobenzoyl)thiosemicarbazide
This protocol describes the formation of the thiosemicarbazide intermediate.
Materials:
-
4-Fluorobenzoyl chloride
-
Thiosemicarbazide
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve thiosemicarbazide (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the solution.
-
Add a solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 1-(4-fluorobenzoyl)thiosemicarbazide.
-
The crude product can be purified by recrystallization from ethanol if necessary.
Protocol 2: Cyclization to 4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-thiol
This protocol outlines the base-catalyzed cyclization to the triazole-3-thiol, a precursor to the triazolone.
Materials:
-
1-(4-Fluorobenzoyl)thiosemicarbazide
-
Sodium hydroxide (or other base)
-
Ethanol (or other solvent)
-
Dilute Hydrochloric Acid
Procedure:
-
Suspend 1-(4-fluorobenzoyl)thiosemicarbazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M solution).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent.
Protocol 3: Conversion of Triazole-3-thiol to Triazol-3-one
This step involves the oxidative desulfurization of the triazole-3-thiol to the desired triazol-3-one.
Note: This conversion can be achieved through various methods, and the optimal conditions should be determined experimentally.
IV. Data Summary for Optimization
The following table provides a starting point for optimizing the cyclization reaction. The values are illustrative and should be adapted based on experimental observations.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | Triethylamine | Sodium Hydroxide | Potassium tert-butoxide | Increased yield with stronger base |
| Solvent | Ethanol | DMF | Anhydrous THF | Faster reaction in polar aprotic solvents |
| Temperature | Room Temp. | 60 °C | Reflux | Increased rate with higher temperature |
| Reaction Time | 4 hours | 8 hours | 12 hours | Higher conversion with longer time |
V. References
-
Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles by RuAAC Reaction. ACS Omega. (2025).
-
Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. The Journal of Organic Chemistry.
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules. (2022).
-
Optimization for the cyclization step. ResearchGate.
-
Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules. (2021).
-
Fluorinated Triazoles and Tetrazoles. SpringerLink.
-
Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based. Der Pharma Chemica.
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules.
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate.
-
Cyclization of the semicarbazone template of aryl semicarbazones: synthesis and anticonvulsant activity of 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one. PubMed.
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. (2022).
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. (2018).
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. (2022).
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. (2024).
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice. (2024).
-
Thiosemicarbazides: Synthesis and reactions. ResearchGate. (2025).
-
Synthesis of 2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1,2-PROPANEDIOL. Molbase.
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of University of Babylon for Pure and Applied Sciences.
-
Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid. ResearchGate. (2025).
-
Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Center for Biotechnology Information.
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. (2025).
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Center for Biotechnology Information.
-
Synthesis and Characterization of Fluorinated Triazoles. ResearchGate.
-
Method for separating and purifying substituted indazole isomers. Google Patents.
-
Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. PubMed. (2013).
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. (2025).
-
Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Molecules.
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. (2025).
References
Technical Support Center: Resolving Poor Solubility of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one in Biological Assays
Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results in their biological assays.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound with a chemical formula of C₈H₆FN₃O and a molecular weight of 179.2.[1] Like many small molecules in drug discovery pipelines, it can exhibit low aqueous solubility, which poses a significant hurdle for accurate in vitro and in vivo testing.[2][3] Poor solubility can lead to several issues, including:
-
Underestimation of biological activity.[4]
-
High variability in assay results.[4]
-
Compound precipitation in stock solutions or assay media.[4][5]
-
Inaccurate structure-activity relationships (SAR).[4]
This guide will walk you through a systematic approach to diagnose and resolve solubility issues, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is precipitating out of my DMSO stock solution. What should I do?
A1: Precipitation from a Dimethyl Sulfoxide (DMSO) stock solution is a common problem, especially with high-concentration stocks.[6] Here’s a step-by-step approach to troubleshoot this issue:
-
Visual Inspection and Re-dissolution:
-
Visually inspect the stock solution for any visible precipitate.
-
If precipitate is present, gently warm the vial in a 37°C water bath and vortex thoroughly to attempt re-dissolution. Avoid excessive heat, which could degrade the compound.
-
-
Check for Water Contamination:
-
DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of hydrophobic compounds.[7] Ensure you are using anhydrous DMSO and that your storage conditions minimize exposure to moisture.
-
-
Lower the Stock Concentration:
-
If the compound continues to precipitate, the stock concentration may be too high.[7] Prepare a new, lower concentration stock solution (e.g., 10 mM instead of 30 mM).
-
-
Consider Alternative Solvents:
-
While DMSO is a widely used solvent, other options can be explored if solubility remains an issue.[4] Consider water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF).[4] However, always check the tolerance of your specific assay for these solvents, as they can be more toxic to cells than DMSO.[8][9]
-
-
Sonication:
-
Brief sonication can help to break up aggregates and improve the dispersion of the compound.
-
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually confirm that the compound is fully dissolved before storing at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]
Q2: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a classic sign of a compound with poor aqueous solubility. The drastic change in solvent polarity when moving from 100% DMSO to a primarily aqueous environment causes the compound to "crash out" of solution.[5] Here are several strategies to address this:
Initial Troubleshooting Steps:
-
Optimize the Dilution Protocol:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can sometimes keep the compound in solution.
-
Pluronic F-127: Adding a small amount of Pluronic F-127 (a non-ionic surfactant) to your dilution buffer can help to stabilize the compound and prevent precipitation.
-
-
Reduce the Final DMSO Concentration:
-
While a higher DMSO concentration can aid solubility, it can also be toxic to cells. Most cell-based assays tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.[5][8] If possible, try to keep the final DMSO concentration as low as possible while maintaining solubility.
-
-
Incorporate Co-solvents:
-
The use of co-solvents can significantly improve the solubility of poorly soluble compounds.[10][11] These are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic molecules.
Co-solvent Typical Starting Concentration in Assay Considerations Ethanol 0.5 - 2% Can be toxic to some cell lines at higher concentrations.[8] Propylene Glycol 1 - 5% Generally well-tolerated by cells.[12] PEG 400 1 - 10% Can increase the viscosity of the solution.[12] Note: Always include a vehicle control in your experiments containing the same concentration of the co-solvent to account for any solvent-specific effects.
-
Workflow for Co-solvent Optimization:
Caption: A stepwise workflow for optimizing co-solvent use.
Q3: I've tried co-solvents, but my compound is still not soluble enough, or the co-solvents are interfering with my assay. What are some more advanced solubilization techniques?
A3: When basic co-solvent strategies are insufficient, more advanced formulation approaches can be employed. These methods aim to alter the physicochemical state of the compound to enhance its aqueous dispersibility.[13][14]
Advanced Solubilization Strategies:
| Technique | Mechanism of Action | Key Advantages |
| Cyclodextrin Inclusion Complexes | The hydrophobic compound is encapsulated within the lipophilic core of a cyclodextrin molecule, while the hydrophilic exterior improves water solubility.[2][12] | Can significantly increase aqueous solubility, improve stability, and reduce the need for organic co-solvents.[10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[10] |
| Nanosuspensions | The particle size of the compound is reduced to the nanometer range, which dramatically increases the surface area available for dissolution according to the Noyes-Whitney equation.[10][15] | High drug loading is achievable, and it's suitable for compounds that are poorly soluble in both aqueous and organic media.[16] |
| Solid Dispersions | The compound is dispersed within a hydrophilic polymer matrix at a molecular level.[17] This improves wettability and dissolution rate. | Can achieve a supersaturated state, leading to enhanced bioavailability.[14] |
| Lipid-Based Formulations | The compound is dissolved in a lipid-based carrier, such as oils or self-emulsifying drug delivery systems (SEDDS).[13][18] | Can improve oral absorption by utilizing the body's natural lipid absorption pathways.[18] |
Protocol for Preparing a Cyclodextrin Inclusion Complex:
-
Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., 10% w/v).
-
Slowly add your DMSO stock solution of this compound to the HP-β-CD solution while vortexing.
-
Allow the mixture to equilibrate at room temperature for at least one hour with gentle agitation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds is highly dependent on the pH of the solution.[19][20] The 1,2,4-triazole ring system can exhibit both weakly acidic and weakly basic properties.[21][22] The pKa of the neutral 1,2,4-triazole molecule is approximately 10.26, and the pKa of the protonated triazolium cation is around 2.45.[21]
-
In acidic conditions (low pH): The triazole ring can become protonated, forming a more soluble salt. Therefore, increasing the acidity of your buffer may enhance solubility.[23][24]
-
In basic conditions (high pH): The triazol-5-one moiety can be deprotonated, also forming a more soluble salt.
It is crucial to determine the pKa of your specific compound experimentally and then adjust the pH of your assay buffer to a range where the ionized, more soluble form of the molecule predominates. However, ensure that the chosen pH is compatible with your biological system (e.g., cells, enzymes).
Decision Tree for pH Optimization:
Caption: A decision-making flowchart for pH optimization.
Q5: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?
A5: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results correctly.[25]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock to an aqueous buffer and measuring the concentration before it has had time to precipitate.[26][27] This measurement is highly relevant for high-throughput screening (HTS) and most in vitro assays where the compound is in contact with the aqueous environment for a relatively short period.[28]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured after a compound has been in contact with a solvent for a prolonged period, allowing a true equilibrium to be established between the dissolved and solid states.[25][28] This value is more relevant for later-stage drug development, such as formulation and predicting oral absorption.[28]
For most biological assays, kinetic solubility is the more practical and relevant parameter .[26][27] Your primary goal is to keep the compound in solution for the duration of the experiment.
Summary of Troubleshooting Strategies
| Problem | Initial Steps | Advanced Solutions |
| Precipitation in DMSO Stock | - Gentle warming and vortexing- Lower stock concentration- Use anhydrous DMSO | - Try alternative organic solvents (e.g., ethanol, DMF)- Sonication |
| Precipitation in Aqueous Buffer | - Optimize dilution protocol- Use co-solvents (e.g., ethanol, PEG 400)- Adjust buffer pH | - Cyclodextrin inclusion complexes- Nanosuspensions- Solid dispersions- Lipid-based formulations |
| Assay Interference | - Include proper vehicle controls- Minimize final solvent concentration | - Use solubilization techniques that do not require organic solvents (e.g., cyclodextrins, nanosuspensions) |
By systematically applying these troubleshooting strategies, you can overcome the challenges posed by the poor solubility of this compound and obtain reliable data in your biological assays.
References
- 1. scbt.com [scbt.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. Solubilizer Excipients - Protheragen [protheragen.ai]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions: a review [wisdomlib.org]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 22. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fiveable.me [fiveable.me]
- 24. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Aromatic Triazoles
Welcome to the technical support center for the analysis of fluorinated aromatic triazoles. The incorporation of fluorine into triazole scaffolds is a powerful strategy in drug discovery and materials science, leading to compounds with enhanced biological activity and unique physicochemical properties.[1][2][3][4] However, the very features that make these molecules attractive also introduce significant challenges in their structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the spin-½ 19F nucleus, coupled with the complex electronic environment of the aromatic triazole core, often results in highly complex and difficult-to-interpret NMR spectra.
This guide is designed for researchers, scientists, and drug development professionals who encounter these challenges. It provides a structured approach to troubleshooting common issues, offering not just protocols, but also the underlying scientific principles to empower you to make informed experimental choices.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when working with fluorinated aromatic triazoles.
Q1: Why are the 1H NMR spectra of my fluorinated triazoles so complex and difficult to interpret?
A1: The complexity arises from several factors. Primarily, the presence of fluorine introduces heteronuclear coupling (J-coupling) between 1H and 19F nuclei.[5] These couplings can occur over multiple bonds (2JHF, 3JHF, 4JHF, and even 5JHF), splitting proton signals into complex multiplets.[6][7] The magnitude of these coupling constants can be comparable to or even larger than homonuclear 1H-1H couplings, leading to extensive signal overlap and second-order effects that distort multiplet patterns. Furthermore, the strong electron-withdrawing nature of fluorine can significantly alter the chemical shifts of nearby protons, further complicating the spectrum.[8]
Q2: My 19F NMR spectrum shows multiple signals. How can I confidently assign them to the correct fluorine atoms in my molecule?
A2: Assigning 19F signals in multi-fluorinated aromatic systems can be challenging.[9] A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is often necessary. A good starting point is to analyze the multiplicity of the 19F signals in the 1H-coupled 19F spectrum, which provides information about neighboring protons. For unambiguous assignments, 2D correlation experiments such as 1H-19F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[6][10] These experiments correlate 19F nuclei with directly attached or long-range coupled protons, respectively. In cases of extreme complexity, 19F-19F Correlation Spectroscopy (COSY) can be used to identify through-bond fluorine-fluorine connectivities.[11]
Q3: I am struggling to distinguish between 1,4- and 1,5-disubstituted triazole isomers. Can NMR help?
A3: Yes, NMR spectroscopy is a powerful tool for this purpose. A key diagnostic is the 13C chemical shift of the triazole ring carbons. For 1,4-disubstituted 1,2,3-triazoles, the C5 signal typically appears around δ ~120 ppm, while for the 1,5-disubstituted isomer, the C4 signal is found further downfield at δ ~133 ppm.[12] Additionally, Nuclear Overhauser Effect (NOE) experiments can be decisive. For a 1,4-disubstituted triazole, an NOE is often observed between the triazole proton (H5) and the protons of the substituent at the N1 position. This NOE is absent in the 1,5-isomer.
Q4: Can solvent choice impact the appearance of my NMR spectra?
A4: Absolutely. The chemical shifts of both 1H and 19F nuclei can be highly sensitive to the solvent.[13][14][15] This is particularly true for 19F, where solvent effects can cause significant changes in chemical shifts.[16] Hydrogen bonding interactions between the solvent and the fluorine atoms or the triazole ring can alter the electronic environment and thus the shielding of the nuclei.[13] It is crucial to be consistent with the solvent used for NMR analysis and to report it when sharing or publishing data. In some cases, changing the solvent can help to resolve overlapping signals.
Troubleshooting Guides
This section provides in-depth troubleshooting guides for more complex issues, complete with step-by-step protocols and the rationale behind them.
Troubleshooting Issue 1: Overlapping and Uninterpretable 1H Multiplets
When faced with a crowded and indecipherable aromatic region in your 1H NMR spectrum, the primary goal is to simplify the spectrum and extract the underlying coupling information.
Underlying Cause: The complexity is due to the combined effects of 1H-1H and 1H-19F J-couplings. To decipher the structure, these contributions need to be disentangled.
Workflow for Deciphering Complex 1H Multiplets
Caption: Workflow for resolving complex 1H NMR multiplets.
Experimental Protocols:
Protocol 1: 1H NMR with 19F Decoupling
-
Objective: To remove all 1H-19F couplings, leaving only 1H-1H couplings.
-
Procedure:
-
Set up a standard 1D 1H NMR experiment.
-
Enable the 19F decoupling channel on the spectrometer.
-
Set the 19F decoupler frequency to the center of the 19F spectral region.
-
Use a broad decoupling bandwidth to cover all 19F resonances.
-
Acquire the spectrum.
-
-
Expected Outcome: The complex multiplets in the original 1H spectrum will simplify to show only the effects of proton-proton couplings. This allows for the direct measurement of 3JHH, 4JHH, etc.
Protocol 2: 1H PSYCHE (Pure Shift Yielded by Chirp Excitation) NMR
-
Objective: To remove all 1H-1H couplings, leaving only 1H-19F couplings.[5]
-
Procedure:
-
Load the PSYCHE pulse program on your spectrometer.
-
Set the experimental parameters as recommended for the specific pulse sequence. This typically involves defining the spectral width and the desired resolution.
-
Acquire the spectrum.
-
-
Expected Outcome: The resulting spectrum will show each proton resonance as a simplified multiplet, where the splitting is due solely to coupling with 19F nuclei. This allows for the direct measurement of 1H-19F coupling constants.
Data Presentation: Typical Coupling Constants
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| 3JHH (ortho) | 3 | 7-9 | Dependent on ring substituents. |
| 4JHH (meta) | 4 | 2-3 | Smaller and sometimes not resolved. |
| 5JHH (para) | 5 | <1 | Often not observed. |
| 3JHF (ortho) | 3 | 5-10 | Can be positive or negative. |
| 4JHF (meta) | 4 | 1-5 | Generally smaller than 3JHF. |
| 5JHF (para) | 5 | 1-3 | Can be transmitted through the pi system.[17] |
Troubleshooting Issue 2: Ambiguous Regiochemistry and Through-Space Interactions
Determining the precise substitution pattern and the spatial relationships between substituents on the aromatic and triazole rings is critical. NOE experiments are the gold standard for this.
Underlying Cause: J-coupling provides through-bond connectivity information, but NOE provides through-space proximity information, which is essential for defining the 3D structure and confirming regiochemistry.
Workflow for Determining Regiochemistry and Proximity
Caption: Workflow for elucidating regiochemistry and through-space interactions.
Experimental Protocols:
Protocol 3: 2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close to each other in space (< 5 Å).
-
Procedure:
-
Set up a standard 2D NOESY experiment.
-
Optimize the mixing time (tm). A typical starting point for small molecules is 500-800 ms.
-
Acquire and process the 2D spectrum.
-
-
Expected Outcome: Cross-peaks will appear between protons that are spatially close. This is invaluable for determining the relative orientation of substituents.
Protocol 4: 2D 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are in close spatial proximity to fluorine atoms.
-
Procedure:
-
Use a pulse program designed for 1H-19F HOESY.
-
Optimize the mixing time, similar to a NOESY experiment.
-
Acquire and process the 2D spectrum.
-
-
Expected Outcome: Cross-peaks will indicate which protons are near specific fluorine atoms, providing crucial information for assigning stereochemistry and confirming regiochemistry.
Troubleshooting Issue 3: Inconclusive Assignments from 1D and 2D Proton-Detected Experiments
In some cases, particularly with low proton density or extensive signal overlap, proton-detected experiments may not provide a complete picture. In these situations, 19F- and 13C-detected experiments can be highly informative.
Underlying Cause: The large chemical shift dispersion of 19F and 13C can help to resolve ambiguities that persist in the 1H spectrum.[6]
Workflow for Advanced Structural Elucidation
Caption: Advanced workflow for challenging structural assignments.
Experimental Protocols:
Protocol 5: 2D 19F-13C HMBC
-
Objective: To identify long-range couplings between 19F and 13C nuclei.
-
Procedure:
-
Use a 19F-detected HMBC pulse sequence optimized for nJFC couplings.
-
The long-range coupling delay should be set to a value appropriate for the expected coupling constants (e.g., 50 ms for a 10 Hz coupling).
-
-
Expected Outcome: Cross-peaks will correlate fluorine atoms with carbons that are 2-4 bonds away, providing a robust framework for constructing the carbon skeleton and placing the fluorine substituents.
Protocol 6: Computational NMR Prediction
-
Objective: To use theoretical calculations to predict the 1H, 13C, and 19F chemical shifts and coupling constants for candidate structures.[18]
-
Procedure:
-
Generate 3D conformers of your proposed structures.
-
Perform geometry optimization and NMR calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31+G(d,p) level of theory.[9]
-
Compare the calculated chemical shifts and coupling constants with your experimental data.
-
-
Expected Outcome: A good correlation between the experimental and computed data for one of the candidate structures provides strong evidence for its correctness.[19][20]
By systematically applying these troubleshooting strategies and experimental protocols, researchers can confidently navigate the complexities of interpreting NMR spectra for fluorinated aromatic triazoles, leading to accurate and unambiguous structural assignments.
References
- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated triazoles as privileged potential candidates in drug development-focusing on their biological and pharmaceutical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 5. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Computational NMR Prediction: A Microreview [corinwagen.github.io]
strategies to avoid regioisomer formation in 1,2,4-triazole synthesis
Technical Support Center: 1,2,4-Triazole Synthesis
A-SMZ Chemicals | Application Support
Topic: Strategies to Avoid Regioisomer Formation in 1,2,4-Triazole Synthesis Target Audience: Researchers, scientists, and drug development professionals. Document ID: T-451-REGIO-V2
Introduction: The Challenge of Regioisomerism
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] However, its synthesis is often complicated by the formation of regioisomers, primarily the distinction between 1,3,5- and 1,3,4- (or 4,5-disubstituted) products, as well as N1 vs. N4 alkylation. This lack of regiocontrol can lead to difficult purification steps, reduced yields of the desired compound, and ambiguity in structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the factors governing regioselectivity and offers practical strategies and troubleshooting advice to achieve the desired isomeric purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioisomers in 1,2,4-triazole synthesis? The most frequent challenge is controlling substitution patterns on the triazole ring, leading to mixtures of isomers such as 1,3,5-trisubstituted, 1,3-disubstituted, and 1,5-disubstituted 1,2,4-triazoles.[3][4] This arises from the different nucleophilic sites on the precursors, such as unsymmetrical imides or amidrazones, leading to different cyclization pathways.
Q2: Why is the Pellizzari reaction often non-regioselective? The Pellizzari reaction, which involves the condensation of an amide and a hydrazide, typically requires high temperatures.[5][6] Under these conditions, a competing acyl-interchange reaction can occur before cyclization, scrambling the substituents and leading to a mixture of triazole products.[7] This makes it inherently less regioselective compared to more controlled, modern methods.[5]
Q3: How does the Einhorn-Brunner reaction offer better regiocontrol? The Einhorn-Brunner reaction condenses a diacylamine (imide) with a hydrazine derivative under acidic conditions.[1][8][9] When using an unsymmetrical imide, the initial nucleophilic attack by the hydrazine preferentially occurs at the more electrophilic carbonyl carbon. Consequently, the acyl group from the stronger corresponding carboxylic acid will predominantly occupy the 3-position of the final triazole, offering a predictable method for controlling regioselectivity.[1][8][10]
Q4: Can catalysts direct the formation of a specific regioisomer? Yes, catalyst selection is a powerful modern strategy. For instance, in [3+2] cycloaddition reactions between isocyanides and diazonium salts, a switch in regioselectivity can be achieved by changing the metal catalyst. Silver(I) catalysis has been shown to selectively yield 1,3-disubstituted 1,2,4-triazoles, whereas Copper(II) catalysis directs the reaction to form 1,5-disubstituted 1,2,4-triazoles.[3][4]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction yields a mixture of 1,4- and 1,5-disubstituted triazoles. | 1. Non-selective reaction conditions: High temperatures in methods like the Pellizzari reaction promoting acyl interchange.[7] 2. Ambiguous cyclization pathway: The precursors can cyclize via two competing pathways with similar activation energies. | 1. Switch to a more regioselective method: Employ the Einhorn-Brunner reaction with a carefully chosen unsymmetrical imide.[8] 2. Utilize catalyst control: For cycloaddition routes, use Ag(I) for 1,3-isomers or Cu(II) for 1,5-isomers.[3][4] 3. Lower reaction temperature: If possible, reduce the temperature to favor the thermodynamically more stable product, though this may require longer reaction times.[11] |
| The undesired regioisomer is the major product. | 1. Electronic effects: In the Einhorn-Brunner reaction, the hydrazine may be attacking the less electrophilic carbonyl due to unexpected electronic influences from substituents.[8][10] 2. Steric hindrance: Bulky groups on the precursors may be sterically directing the reaction toward the undesired isomer. | 1. Re-evaluate precursor design: Invert the electronic properties of the acyl groups on your imide. The acyl group from the stronger acid should direct to the 3-position.[1] 2. Modify substituents: Reduce steric bulk near the desired reaction center or use it strategically to block the undesired pathway. |
| Poor reproducibility of regioisomeric ratio. | 1. Inconsistent reaction conditions: Minor variations in temperature, reaction time, or rate of addition can influence the kinetic vs. thermodynamic product ratio. 2. Purity of starting materials: Impurities can act as catalysts or inhibitors for one of the competing pathways.[11] | 1. Standardize protocol: Precisely control temperature (use an oil bath), stirring rate, and addition times. For high-temperature reactions, consider microwave synthesis for more uniform heating.[5][6] 2. Purify all reagents: Ensure starting materials are of high purity and are thoroughly dried before use.[6] |
| Difficulty separating the resulting regioisomers. | Similar physicochemical properties: The isomers often have very similar polarity and solubility, making chromatographic separation challenging.[7] | 1. Optimize chromatography: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases. Preparative HPLC may be necessary.[7] 2. Fractional Recrystallization: Systematically screen various solvents to find one where a single isomer preferentially crystallizes.[7] 3. Derivatization: If possible, react the mixture with a reagent that selectively modifies one isomer, altering its polarity for easier separation. |
Key Strategic Approaches for Regioselective Synthesis
Strategy 1: The Einhorn-Brunner Reaction (Electronic Control)
This is a foundational method that leverages the electronic properties of an unsymmetrical imide to direct the synthesis. The key principle is that the incoming hydrazine will preferentially attack the more electron-deficient carbonyl group.
-
Causality: An electron-withdrawing group (EWG) on one of the acyl moieties increases the electrophilicity of the adjacent carbonyl carbon. This makes it the preferred site for nucleophilic attack. The acyl group bearing the EWG will ultimately be positioned at C3 of the triazole ring.
-
Best For: Synthesizing 1,5-disubstituted-3-aryl/alkyl-1,2,4-triazoles where predictable control based on electronics is desired.
Caption: A workflow for selecting and executing a regioselective synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. isres.org [isres.org]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Einhorn-Brunner Reaction [drugfuture.com]
- 10. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioactivity of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one via Structural Modification
For: Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on the structural modification of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one to enhance its bioactivity. Our focus is on providing practical, field-proven insights grounded in established chemical principles and biological validation methods.
Part 1: Frequently Asked Questions (FAQs) - Strategic Considerations
This section addresses common strategic questions that arise during the planning and execution of a medicinal chemistry campaign centered on the this compound scaffold.
Q1: What are the primary reported bioactivities for 1,2,4-triazole derivatives, and which are most relevant to this specific scaffold?
A1: The 1,2,4-triazole nucleus is a well-established "privileged structure" in medicinal chemistry, known to be a core component in a wide array of therapeutic agents.[1] Derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] For the this compound scaffold, the most promising and extensively studied areas are typically anticancer and antimicrobial activities.[5][6][7] The presence of the fluorophenyl group often enhances metabolic stability and membrane permeability, making it a valuable feature in drug design.
Q2: I want to enhance the anticancer activity. Which positions on the triazolone scaffold should I prioritize for modification?
A2: Based on extensive Structure-Activity Relationship (SAR) studies of related 4,5-disubstituted 1,2,4-triazole derivatives, two primary positions are key for modification:
-
The N1 Position: This is the most common and often most impactful site for modification. Alkylation or arylation at N1 can significantly influence the compound's interaction with biological targets. Introducing bulky or flexible side chains can modulate solubility and binding affinity.
-
The C5 Position (via the Thione Analogue): While your core is a triazol-5-one, a common synthetic strategy involves starting with the corresponding 3-thiol/thione derivative (4-(2-Fluorophenyl)-3-thioxo-1,2,4-triazolidin-5-one). The thiol group at C3 (or C5 depending on tautomer nomenclature) is an excellent handle for introducing a wide variety of substituents via S-alkylation or by forming Schiff bases and subsequent cyclizations.[6][8][9] SAR studies indicate that introducing moieties like substituted benzyl groups or other heterocyclic rings at this position can lead to potent anticancer agents.[5]
Modification of the 2-fluorophenyl ring itself is also an option (e.g., adding or moving substituents), but this often requires starting from a different substituted aniline, representing a more significant synthetic departure.
Q3: What are the most common synthetic challenges when working with 4-aryl-1,2,4-triazol-5-ones?
A3: The synthesis of 4-aryl-1,2,4-triazol-5-ones, often proceeding through intermediates like thiosemicarbazides or via classical methods like the Pellizzari reaction, can present several challenges:
-
Low Yields: This is a frequent issue, often stemming from impure starting materials, suboptimal reaction temperatures, or inefficient removal of reaction byproducts like water.[10][11][12]
-
Side Product Formation: In classical high-temperature condensations like the Pellizzari reaction, side reactions such as acyl interchange can lead to a mixture of triazole products, complicating purification.[10][13]
-
Purification Difficulties: The polarity of the triazolone core can make purification challenging. Products may have poor solubility in common organic solvents or may co-elute with starting materials or byproducts during chromatography.
A systematic, stepwise approach to troubleshooting these issues is crucial for success.
Q4: Which bioassays are considered the gold standard for initial screening of these new derivatives?
A4: For a primary screening campaign, robust, high-throughput, and cost-effective assays are recommended:
-
Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard for initial in vitro cytotoxicity screening.[14][15] It provides a quantitative measure of a compound's ability to inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[5]
-
Antimicrobial Activity: The Broth Microdilution Method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[16][17][18] This method provides quantitative data on the potency of your derivatives.
Part 2: Troubleshooting Guides for Synthesis
This section provides practical solutions to common problems encountered during the synthesis of modified this compound derivatives. The workflow assumes a common synthetic route involving the cyclization of a substituted semicarbazide or thiosemicarbazide precursor.
Workflow: General Synthesis of N1-Substituted Derivatives
Caption: General workflow for N1-alkylation/arylation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the triazolone N1-H. 2. Wet Reagents/Solvents: Water can quench the base and hydrolyze the alkylating agent. 3. Low Reactivity of Halide: The alkyl/aryl halide (R-X) may be unreactive (e.g., aryl chlorides). 4. Suboptimal Temperature: The reaction may be too slow at room temperature. | 1. Switch to a stronger base: If using K₂CO₃, consider trying NaH in an anhydrous solvent like DMF or THF. 2. Ensure anhydrous conditions: Dry solvents thoroughly before use. Use freshly opened or properly stored reagents.[19] 3. Use a more reactive halide (I > Br > Cl) or consider a catalyst for arylations (e.g., copper or palladium catalysis, though this complicates the procedure). 4. Increase temperature: Gently heat the reaction to 50-80°C and monitor progress by TLC. |
| Formation of Multiple Products (by TLC/LC-MS) | 1. O-Alkylation: A common side reaction is alkylation at the exocyclic oxygen, forming an O-substituted isomer. 2. Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., strong base, high heat). 3. Impure Alkylating Agent: The R-X reagent may contain impurities that lead to side products. | 1. Modify reaction conditions: O-alkylation is often favored in polar aprotic solvents. Try changing the solvent system. Sometimes, the choice of counter-ion (e.g., using a sodium salt vs. a potassium salt) can influence the N/O selectivity. 2. Reduce temperature and reaction time: Monitor the reaction closely by TLC to stop it once the starting material is consumed, preventing further degradation. 3. Verify purity of R-X: Check the purity of the alkylating agent by NMR or GC-MS before use. |
| Difficulty in Product Purification | 1. Similar Polarity: The desired N-alkylated product and the O-alkylated byproduct may have very similar polarities, making chromatographic separation difficult. 2. Poor Solubility: The product may be poorly soluble in common chromatography or recrystallization solvents. | 1. Optimize chromatography: Use a shallow solvent gradient in your column chromatography. If separation is still poor, consider preparative HPLC. 2. Attempt recrystallization: Systematically screen different solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene, or mixtures) to find one that provides good differential solubility between the product and impurities. |
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for key experiments. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 4-Amino-5-Aryl-1,2,4-triazole-3-thiol (A Key Intermediate)
This protocol outlines the synthesis of a versatile intermediate that allows for extensive modification at the C3/C5 position.
Rationale: This synthetic route is reliable and provides a key intermediate for further derivatization. The cyclization of potassium dithiocarbazinate with hydrazine hydrate is a standard and high-yielding method for forming the 4-amino-1,2,4-triazole-3-thiol core.[6][8]
-
Step A: Synthesis of 2-Fluorobenzohydrazide
-
To a solution of methyl 2-fluorobenzoate (1 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the resulting solid with cold diethyl ether, filter, and dry to obtain the hydrazide.
-
-
Step B: Synthesis of Potassium 3-(2-fluorobenzoyl)dithiocarbazate
-
Dissolve potassium hydroxide (1.1 eq) in absolute ethanol. Cool the solution to 0-5°C in an ice bath.
-
Add 2-fluorobenzohydrazide (1 eq) to the cold solution with stirring.
-
Slowly add carbon disulfide (1.2 eq) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Collect the precipitated potassium salt by filtration, wash with cold ether, and dry.
-
-
Step C: Synthesis of 4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
-
Suspend the potassium salt (1 eq) in water and add hydrazine hydrate (2 eq).
-
Reflux the mixture for 4-8 hours. The color of the reaction mixture will change, and the evolution of H₂S gas will cease (use appropriate scrubbing).
-
Cool the reaction mixture and carefully acidify with dilute HCl or acetic acid to pH 5-6.
-
The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
-
Protocol 2: MTT Assay for Anticancer Screening
Rationale: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, allowing for the determination of a compound's cytotoxic effects.[14][15]
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF-7) to ~80% confluency.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Broth Microdilution Assay for Antimicrobial Screening
Rationale: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). It is a quantitative and standardized method for assessing antimicrobial potency.[16][20]
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 200 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Inoculum:
-
Inoculate a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into MHB and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~7.5 x 10⁵ CFU/mL. The compound concentrations will now be half of the initial serial dilutions.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Part 4: Data Presentation and Visualization
Table 1: Hypothetical Anticancer Activity (IC₅₀ Values in µM)
This table illustrates how to present screening data for a series of hypothetical N1-substituted derivatives of this compound.
| Compound ID | R Group (at N1) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT116 (Colon) |
| Parent | -H | > 100 | > 100 | > 100 |
| MOD-01 | -CH₃ | 85.2 | 91.5 | 78.9 |
| MOD-02 | -CH₂CH₂Ph | 22.4 | 18.7 | 25.1 |
| MOD-03 | -CH₂(4-Cl-Ph) | 9.8 | 7.2 | 11.3 |
| MOD-04 | -CH₂(4-OCH₃-Ph) | 15.6 | 12.9 | 18.4 |
| Doxorubicin | (Positive Control) | 0.85 | 0.52 | 0.91 |
Table 2: Hypothetical Antimicrobial Activity (MIC Values in µg/mL)
This table shows how to present MIC data for the same hypothetical series.
| Compound ID | R Group (at N1) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Parent | -H | > 128 | > 128 | > 128 |
| MOD-01 | -CH₃ | 64 | 128 | 128 |
| MOD-02 | -CH₂CH₂Ph | 32 | 64 | 64 |
| MOD-03 | -CH₂(4-Cl-Ph) | 8 | 16 | 32 |
| MOD-04 | -CH₂(4-OCH₃-Ph) | 16 | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 4 |
Visualization of Structure-Activity Relationship (SAR) Logic
Caption: Decision tree for a typical SAR investigation.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. ijpbs.com [ijpbs.com]
- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. protocols.io [protocols.io]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. How To [chem.rochester.edu]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Fluorophenyl vs. 4-Fluorophenyl Triazoles: A Guide for Researchers
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has proven to be a highly effective strategy for modulating the pharmacological properties of drug candidates. The triazole nucleus, a five-membered heterocycle with three nitrogen atoms, is a privileged structure known for its broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and enzyme inhibitory properties.[1][2] When functionalized with a fluorinated phenyl ring, the resulting fluorophenyl triazole derivatives often exhibit enhanced potency and improved pharmacokinetic profiles.[1][3] This guide provides an in-depth, objective comparison of the biological activities of 2-fluorophenyl and 4-fluorophenyl substituted triazoles, supported by experimental data to aid researchers in drug discovery and development.
The position of the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby altering its interaction with biological targets.[1] This guide will delve into a comparative analysis of the anticancer, antimicrobial, and enzyme inhibitory activities of these two positional isomers, providing a rationale for observed differences and detailed experimental protocols for their evaluation.
Anticancer Activity: A Positional Paradigm
The antiproliferative effects of fluorophenyl triazoles have been extensively studied against various cancer cell lines. The choice of the 2-fluoro or 4-fluoro substitution can lead to significant differences in cytotoxicity, likely due to altered binding interactions with target proteins.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of representative 2-fluorophenyl and 4-fluorophenyl triazole derivatives against various human cancer cell lines. It is important to note that direct comparisons are most informative when the core triazole scaffold is identical.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||
| Compound A | 2-Fluorophenyl | MCF-7 (Breast) | 15.2 | [2] |
| Compound B | 4-Fluorophenyl | MCF-7 (Breast) | 9.8 | [2] |
| Series 2 | ||||
| Compound C | 2-Fluorophenyl | A549 (Lung) | 21.4 | [4] |
| Compound D | 4-Fluorophenyl | A549 (Lung) | 12.5 | [4] |
| Series 3 | ||||
| Compound E | 2-Fluorobenzylthio | HepG2 (Liver) | 18.7 | [5] |
| Compound F | 4-Fluorobenzyl | K562 (Leukemia) | 15.0 | [6] |
From the available data, a trend suggests that the 4-fluorophenyl substitution often imparts greater anticancer activity compared to the 2-fluorophenyl isomer against the tested cell lines. This could be attributed to the electronic effects of the para-fluorine, which can influence the overall molecular conformation and hydrogen bonding potential, leading to a more favorable interaction with the target enzyme or receptor.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[2][7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-fluorophenyl and 4-fluorophenyl triazoles) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[3]
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity: A Tale of Two Positions
Fluorophenyl triazoles have demonstrated significant potential as antimicrobial agents, targeting both bacterial and fungal pathogens. The position of the fluorine atom can influence the compound's ability to penetrate the microbial cell wall and interact with essential enzymes.
Comparative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table presents a comparison of the MIC values for 2-fluorophenyl and 4-fluorophenyl triazole derivatives against various microbial strains.
| Compound ID | Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| Series 4 | ||||
| Compound G | 2-Fluorophenyl | Staphylococcus aureus | 15.6 | [8] |
| Compound H | 4-Fluorophenyl | Staphylococcus aureus | 7.8 | [8] |
| Series 5 | ||||
| Compound I | 2-Fluorophenyl | Escherichia coli | 31.25 | [9] |
| Compound J | 4-Fluorophenyl | Escherichia coli | 15.6 | [9] |
| Series 6 | ||||
| Compound K | 2,4-Difluorophenyl | Candida albicans | 6.25 | [10] |
The data consistently indicates that the 4-fluorophenyl substituted triazoles exhibit superior antimicrobial activity, with lower MIC values against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests that the para-substitution may facilitate better interaction with microbial targets or enhance the compound's ability to traverse the microbial cell membrane.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.[11]
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.[11]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[11]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
A Comparative Analysis of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one and Existing Triazole Antifungal Agents: A Guide for Researchers
Introduction
The relentless challenge of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates a continuous search for novel therapeutic agents. The triazole class of antifungals has been a cornerstone of anti-infective therapy for decades, effectively targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. This guide provides a comparative overview of a novel compound, 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, against established triazole agents such as fluconazole, itraconazole, voriconazole, and posaconazole. By examining its potential efficacy, spectrum of activity, and mechanism of action in the context of existing therapies, we aim to provide a valuable resource for researchers and drug development professionals.
Chemical Structures and Properties
A fundamental aspect of understanding the potential of a new antifungal agent lies in its chemical structure, which dictates its physicochemical properties, target binding affinity, and metabolic stability.
| Compound | Chemical Structure | Key Structural Features | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Structure not available in search results] | The core 1,2,4-triazol-5(4H)-one scaffold with a 2-fluorophenyl substituent at the N4 position. The fluorine atom may enhance metabolic stability and target binding. | C8H6FN3O | 179.15 |
| Fluconazole | [Image of Fluconazole structure] | A bis-triazole with a difluorophenyl group. Its relatively small size and polarity contribute to its excellent bioavailability and penetration into various body fluids. | C13H12F2N6O | 306.27 |
| Itraconazole | [Image of Itraconazole structure] | A highly lipophilic triazole with a complex side chain, leading to broader spectrum activity but more variable pharmacokinetics. | C35H38Cl2N8O4 | 705.64 |
| Voriconazole | [Image of Voriconazole structure] | A second-generation triazole with a fluoropyrimidine side chain, providing potent activity against a broad range of yeasts and molds. | C16H14F3N5O | 349.31 |
| Posaconazole | [Image of Posaconazole structure] | A second-generation triazole with a furan ring and a long side chain, conferring a very broad spectrum of activity, including against zygomycetes. | C37H42F2N8O4 | 700.78 |
Comparative Antifungal Activity
The in vitro antifungal activity of a novel compound is a critical determinant of its potential clinical utility. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table presents a hypothetical comparison of the in vitro activity of this compound against key fungal pathogens, benchmarked against established triazoles.
Table 1: Comparative In Vitro Antifungal Activity (MIC90, µg/mL)
| Fungal Species | This compound | Fluconazole | Itraconazole | Voriconazole | Posaconazole |
| Candida albicans | Data not available | 0.25 - 2 | 0.03 - 0.25 | 0.015 - 0.12 | 0.015 - 0.12 |
| Candida glabrata | Data not available | 8 - 64 | 0.25 - 2 | 0.12 - 1 | 0.25 - 1 |
| Candida krusei | Data not available | 16 - >64 (Resistant) | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 |
| Aspergillus fumigatus | Data not available | >64 (Inactive) | 0.25 - 2 | 0.12 - 1 | 0.06 - 0.5 |
| Cryptococcus neoformans | Data not available | 1 - 8 | 0.06 - 0.5 | 0.03 - 0.25 | 0.03 - 0.25 |
| Rhizopus oryzae | Data not available | >64 (Inactive) | >8 (Inactive) | >8 (Inactive) | 0.5 - 4 |
Note: The data for this compound is hypothetical and would need to be determined experimentally. The MIC values for the established agents are typical ranges reported in the literature.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt membrane integrity and function, leading to the inhibition of fungal growth.
Figure 1: Mechanism of action of triazole antifungal agents.
Experimental Protocol: Antifungal Susceptibility Testing
To evaluate the in vitro activity of novel compounds like this compound, standardized methods are crucial for reproducibility and comparison. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 protocols for yeasts and filamentous fungi, respectively, are widely accepted.
Protocol: Broth Microdilution Method for Yeasts (CLSI M27-A3)
-
Preparation of Inoculum:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of Antifungal Agent:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1.6 mg/mL.
-
Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Results can be read visually or spectrophotometrically.
-
Figure 2: Workflow for antifungal susceptibility testing by broth microdilution.
Mechanisms of Triazole Resistance
A critical consideration for any new antifungal agent is the potential for resistance development. The primary mechanisms of triazole resistance include:
-
Overexpression of the ERG11 gene: This leads to increased production of the target enzyme, CYP51.
-
Point mutations in the ERG11 gene: These alterations can reduce the binding affinity of triazoles to the enzyme.
-
Upregulation of efflux pumps: ATP-binding cassette (ABC) transporters and major facilitators can actively pump the drug out of the fungal cell.
Future studies on this compound should investigate its susceptibility to these known resistance mechanisms.
Conclusion and Future Directions
While this compound represents a novel chemical entity within the broader class of triazole antifungals, its potential as a therapeutic agent remains to be fully elucidated. The comparative framework presented in this guide highlights the key parameters that need to be evaluated, from its in vitro spectrum of activity to its interaction with known resistance mechanisms. Further research, including comprehensive in vitro and in vivo studies, is essential to determine if this compound offers any advantages over existing triazole agents in the fight against invasive fungal infections.
A Comparative Guide to the Synthetic Routes of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Introduction
4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structural motif is a key component in a variety of biologically active molecules. The efficient and scalable synthesis of this compound is, therefore, a critical aspect of research and development in these fields. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, mechanistic underpinnings, and practical considerations. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic strategy.
Route A: From 2-Fluorophenylhydrazine and Ethyl Carbazate
This classical approach builds the triazolone ring through the formation of a semicarbazide intermediate followed by cyclization. This route is favored for its use of readily available starting materials.
Experimental Protocol
Step 1: Synthesis of 1-Ethoxycarbonyl-4-(2-fluorophenyl)semicarbazide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
To this solution, add ethyl carbazate (1.05 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, 1-ethoxycarbonyl-4-(2-fluorophenyl)semicarbazide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to this compound
-
Suspend the 1-ethoxycarbonyl-4-(2-fluorophenyl)semicarbazide (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to a high temperature (typically 200-250 °C) to induce cyclization.
-
The progress of the cyclization can be monitored by the evolution of ethanol.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.
-
Filter the solid, wash with the non-polar solvent, and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to yield pure this compound.
Mechanistic Insights
The formation of the semicarbazide intermediate in Step 1 is a nucleophilic addition-elimination reaction. The more nucleophilic nitrogen of 2-fluorophenylhydrazine attacks the electrophilic carbonyl carbon of ethyl carbazate. The subsequent cyclization in Step 2 is a base-catalyzed intramolecular nucleophilic acyl substitution. The nitrogen atom of the arylhydrazine moiety attacks the carbonyl carbon of the ethoxycarbonyl group, leading to the elimination of ethanol and the formation of the stable five-membered triazolone ring.
Route B: From 2-Fluorophenyl Isocyanate and Formylhydrazine
This alternative route utilizes a highly reactive isocyanate intermediate, which can lead to faster reaction times and potentially higher yields under milder conditions.
Experimental Protocol
Step 1: Synthesis of 1-Formyl-4-(2-fluorophenyl)semicarbazide
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluorophenyl isocyanate (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of formylhydrazine (1.0 eq) in the same dry solvent.
-
Add the formylhydrazine solution dropwise to the cooled isocyanate solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product, 1-formyl-4-(2-fluorophenyl)semicarbazide, will precipitate. Collect the solid by filtration, wash with the solvent, and dry.
Step 2: Cyclization to this compound
-
The cyclization of 1-formyl-4-(2-fluorophenyl)semicarbazide can be achieved under either acidic or basic conditions.
-
Acidic Conditions: Reflux the semicarbazide in an acidic medium, such as a solution of hydrochloric acid in ethanol, for 2-4 hours.
-
Basic Conditions: Alternatively, reflux the semicarbazide in an aqueous or alcoholic solution of a base, such as sodium hydroxide or potassium carbonate, for a similar duration.
-
After the reaction is complete, neutralize the mixture if necessary and cool to allow the product to crystallize.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.
Mechanistic Insights
The initial reaction between 2-fluorophenyl isocyanate and formylhydrazine is a rapid nucleophilic addition. The nitrogen atom of formylhydrazine attacks the highly electrophilic carbon of the isocyanate group. The subsequent cyclization involves an intramolecular nucleophilic attack of the nitrogen from the aryl moiety onto the formyl carbonyl carbon, followed by dehydration to form the triazolone ring. The choice between acidic or basic conditions for cyclization can influence the reaction rate and the formation of byproducts.
Comparative Analysis
| Parameter | Route A: Hydrazine-Based | Route B: Isocyanate-Based |
| Starting Materials | 2-Fluorophenylhydrazine, Ethyl Carbazate | 2-Fluorophenyl Isocyanate, Formylhydrazine |
| Reagent Availability | Readily available and relatively inexpensive. | Isocyanates can be more expensive and require careful handling. |
| Number of Steps | Typically two distinct steps. | Can also be performed in two steps. |
| Reaction Conditions | High temperatures often required for cyclization. | Milder conditions are generally sufficient. |
| Overall Yield | Moderate to good. | Often good to excellent. |
| Scalability | Scalable, but high-temperature cyclization can be challenging on a large scale. | Readily scalable with appropriate safety measures for handling isocyanates. |
| Safety Considerations | Hydrazine derivatives are toxic and potentially carcinogenic; handle with care.[1] | Isocyanates are highly reactive, toxic, and potent respiratory sensitizers, requiring strict handling protocols.[2][3][4][5][6] |
| Waste Profile | Generation of ethanol and solvent waste. | Generates solvent waste; unreacted isocyanate must be quenched carefully. |
Visualizing the Synthetic Workflows
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route A , utilizing 2-fluorophenylhydrazine and ethyl carbazate, is a cost-effective and straightforward method, particularly suitable for laboratory-scale synthesis. However, the high temperatures required for the cyclization step may present challenges for industrial-scale production and could lead to the formation of thermal decomposition byproducts.
Route B , commencing from 2-fluorophenyl isocyanate and formylhydrazine, generally proceeds under milder conditions and can provide higher yields. This makes it an attractive option for larger-scale synthesis. The primary drawback of this route lies in the hazardous nature of isocyanates, which necessitates stringent safety protocols and specialized handling equipment.
The ultimate choice of synthetic route will depend on a careful evaluation of the specific requirements of the project, including scale, cost considerations, available equipment, and, most importantly, the safety infrastructure in place. For academic and small-scale research, the hydrazine-based route may be more accessible. For industrial applications where efficiency and scalability are paramount, the isocyanate-based route, with appropriate safety measures, is likely to be the preferred method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. Environmental toxicity of isocyanates. [stacks.cdc.gov]
- 4. safework.nsw.gov.au [safework.nsw.gov.au]
- 5. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
Navigating the Translational Gap: A Comparative Guide to In Vivo vs. In Vitro Efficacy of Fluorophenyl-Triazole Analogs
A Senior Application Scientist's Perspective on 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
In the landscape of contemporary drug discovery, the 1,2,4-triazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3][4][5] The introduction of a fluorophenyl moiety, as seen in this compound, is a strategic chemical modification aimed at enhancing metabolic stability and target engagement. While direct and extensive experimental data for this specific analog remains emergent, a comparative analysis of its potential in vivo and in vitro efficacy can be extrapolated from the wealth of research on structurally related fluorinated triazole derivatives.[6] This guide provides a framework for researchers to navigate the critical translational journey from promising in vitro data to demonstrable in vivo efficacy for this class of compounds.
The Dichotomy of Controlled Environments: Understanding In Vitro and In Vivo Realities
The primary objective of preclinical efficacy testing is to ascertain a compound's therapeutic potential, a process that invariably begins in the controlled environment of in vitro assays and, for promising candidates, progresses to the complexity of a whole-organism in vivo model. The transition between these two settings is often where promising drug candidates falter. This guide will dissect the nuances of this transition for compounds structurally analogous to this compound.
In Vitro Efficacy: A Foundational, Yet Incomplete, Picture
In vitro studies provide the foundational data on a compound's intrinsic activity against a specific biological target. For a novel triazole derivative, this typically involves a battery of assays to determine its bioactivity and initial safety profile.
Key In Vitro Assays for Fluorophenyl-Triazole Analogs:
-
Target-Based Assays: If the putative target is known (e.g., an enzyme, receptor, or signaling protein), direct enzymatic or binding assays are paramount.
-
Cell-Based Assays: These are crucial for determining a compound's effect on cellular processes. For anticancer applications, this would involve proliferation assays (e.g., MTT, CellTiter-Glo®) on various cancer cell lines.[6] For antimicrobial or antifungal activity, minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays are standard.[6]
-
Cytotoxicity Assays: Performed on non-cancerous cell lines to establish a preliminary therapeutic window.
Table 1: Hypothetical In Vitro Efficacy Data for this compound and Comparators
| Compound | Target Cell Line/Organism | IC50 / MIC (µM) | CC50 (µM) on Normal Cells | Selectivity Index (CC50/IC50) |
| This compound | Candida albicans | 8.5 | >100 | >11.8 |
| Fluconazole (Reference) | Candida albicans | 4.2 | >100 | >23.8 |
| Compound Analog A | Human Colon Carcinoma (HCT-116) | 5.2 | 85 | 16.3 |
| Doxorubicin (Reference) | Human Colon Carcinoma (HCT-116) | 0.8 | 1.5 | 1.88 |
This table presents hypothetical data for illustrative purposes.
The Whole-Organism Challenge: In Vivo Efficacy
In vivo studies introduce the complexities of absorption, distribution, metabolism, and excretion (ADME), which collectively determine a drug's bioavailability and exposure at the target site. A compound with stellar in vitro activity may fail in vivo due to poor pharmacokinetics or unexpected toxicity.
Key In Vivo Models and Parameters:
-
Animal Models: The choice of animal model is critical and depends on the therapeutic indication. For antifungal studies, an immunocompromised murine model of disseminated candidiasis is common. For oncology, xenograft models using human cancer cell lines implanted in immunodeficient mice are standard.
-
Pharmacokinetic (PK) Studies: These are essential to understand the drug's fate in the body and to establish a dosing regimen for efficacy studies.
-
Efficacy Endpoints: These can include tumor volume reduction, increased survival time, or reduction in microbial burden in target organs.
Table 2: Hypothetical In Vivo Efficacy Data for this compound in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Oral | 0 | +2.5 |
| This compound | 25 | Oral | 45 | -1.2 |
| This compound | 50 | Oral | 68 | -4.8 |
| Positive Control | 10 | IV | 75 | -8.5 |
This table presents hypothetical data for illustrative purposes.
Bridging the Gap: Experimental Protocols
To ensure the generation of robust and reproducible data, the following detailed protocols are provided as a guide for assessing the efficacy of novel triazole derivatives.
In Vitro Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.
Protocol 1: Broth Microdilution for Antifungal MIC Determination
-
Preparation of Compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock in RPMI 1640 medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) to a final concentration of 0.5-2.5 x 10^3 cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the 96-well plate containing the serially diluted compound.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
In Vivo Murine Model of Disseminated Candidiasis
This protocol outlines a common model for assessing the in vivo efficacy of antifungal agents.
Protocol 2: Murine Model of Disseminated Candidiasis
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., BALB/c) for at least one week before the experiment.
-
Infection: Infect mice via intravenous injection with a lethal dose of Candida albicans.
-
Treatment: Begin treatment with this compound or a vehicle control at a predetermined time post-infection. Administer the compound via the desired route (e.g., oral gavage) for a specified duration.
-
Monitoring: Monitor the mice daily for signs of morbidity and mortality.
-
Endpoint Analysis: At the end of the study, harvest organs (e.g., kidneys, spleen) to determine the fungal burden (colony-forming units per gram of tissue).
Visualizing the Workflow and Potential Mechanisms
Diagrams are essential for conceptualizing experimental designs and potential biological pathways.
Caption: A streamlined workflow for evaluating the efficacy of a novel triazole analog.
Caption: A putative mechanism of action for triazole antifungal agents.
Conclusion and Future Directions
The journey of a drug candidate from the bench to the clinic is fraught with challenges, with the in vitro to in vivo transition being a particularly critical hurdle. For this compound and its analogs, a systematic and rigorous evaluation of both their intrinsic bioactivity and their pharmacokinetic and pharmacodynamic properties within a living system is imperative. While in vitro assays provide essential preliminary data, they must be interpreted with caution, as they do not fully recapitulate the complexities of a whole organism. The successful translation of promising in vitro findings into tangible in vivo efficacy hinges on a deep understanding of ADME-Tox principles and the use of well-designed and clinically relevant animal models. Future research should focus on elucidating the specific molecular targets of this class of compounds and on developing formulations that optimize their bioavailability and therapeutic index.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
A Comparative Benchmarking Guide: Evaluating 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Against Standard Anticonvulsant Therapeutics
Introduction
Epilepsy remains a significant global health challenge, with a substantial number of patients experiencing inadequate seizure control with current therapeutic options. This necessitates a continued search for novel anticonvulsant agents with improved efficacy and safety profiles. The 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticonvulsant properties.[1][2] This guide focuses on a representative compound from this class, 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, and provides a comprehensive framework for its preclinical benchmarking against established antiepileptic drugs (AEDs).
While specific experimental data for this compound is not publicly available, this guide will utilize data from closely related 4-substituted-phenyl-1H-1,2,4-triazol-5(4H)-one analogues to illustrate the evaluation process.[3][4] This approach provides a scientifically rigorous template for researchers and drug development professionals to assess the potential of this and similar compounds. The primary objective is to compare its efficacy in validated seizure models and its neurotoxicological profile against standard-of-care agents like Carbamazepine and Phenytoin.
Rationale and Potential Mechanism of Action
The therapeutic potential of 1,2,4-triazol-5(4H)-one derivatives is rooted in their structural features that allow for interaction with key neurological targets. Structure-activity relationship (SAR) studies of analogous compounds suggest that their anticonvulsant effects may arise from a multi-faceted mechanism of action. This includes the modulation of inhibitory neurotransmission and the regulation of neuronal excitability.[3][4]
Specifically, two primary pathways are often implicated:
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Many anticonvulsant drugs act by enhancing GABAergic signaling. It is hypothesized that 1,2,4-triazol-5(4H)-one derivatives may increase the levels of GABA in the brain or interact with GABA-A receptors, leading to a decrease in neuronal firing.[5][6][7]
-
Blockade of Voltage-Gated Sodium Channels (VGSCs): VGSCs are crucial for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency firing, a state that is often dependent on the function of these channels. Blockade of VGSCs by a therapeutic agent can selectively reduce this pathological firing without affecting normal neurotransmission.[3][8]
The following diagram illustrates the potential dual mechanism of action for this class of compounds.
Caption: Potential dual mechanism of action for 4-(Aryl)-1H-1,2,4-triazol-5(4H)-one derivatives.
Part 1: In Vivo Efficacy and Safety Benchmarking
The cornerstone of preclinical anticonvulsant drug evaluation lies in standardized in vivo models that are predictive of clinical efficacy against different seizure types. The Antiepileptic Drug Development (ADD) program has established a battery of such tests, with the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests being the most fundamental.[9][10]
Experimental Workflow
The following diagram outlines the typical workflow for the initial in vivo screening of a novel anticonvulsant compound.
Caption: Workflow for in vivo screening of novel anticonvulsant compounds.
Detailed Experimental Protocols
1. Maximal Electroshock (MES) Seizure Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.
-
Apparatus: A rodent shocker delivering a constant current.
-
Procedure:
-
Mice are administered the test compound or vehicle control intraperitoneally (i.p.).
-
At a predetermined time point (e.g., 30 minutes and 4 hours post-administration), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
The animals are observed for the presence or absence of a tonic hind limb extension seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This test is a model for generalized absence seizures and myoclonic seizures.
-
Reagent: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle control (i.p.).
-
After the appropriate absorption time, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes).
-
Protection is defined as the failure to observe a single episode of clonic spasms lasting for at least 5 seconds.[6]
-
The ED50 is calculated.
-
3. Rotarod Neurotoxicity Test: This assay assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.
-
Apparatus: A rotating rod apparatus.
-
Procedure:
-
Mice are trained to remain on the rotating rod for a set duration (e.g., 1 minute).
-
Only animals that successfully complete the training are used for the test.
-
On the test day, animals are administered the test compound or vehicle.
-
At various time points, the mice are placed on the rotarod, and their ability to remain on the rod is recorded.
-
Neurotoxicity is indicated if the animal falls off the rod within the set time.
-
The median toxic dose (TD50), the dose causing neurotoxicity in 50% of the animals, is calculated.
-
Comparative Data Analysis
The ultimate preclinical measure of a compound's potential is its Protective Index (PI) , calculated as PI = TD50 / ED50. A higher PI indicates a wider margin between the therapeutic dose and the dose causing adverse effects.
The following table presents illustrative data for a representative 4-(Aryl)-1H-1,2,4-triazol-5(4H)-one, compiled from studies on close analogues, and compares it with standard AEDs.[3][4][6]
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) in MES |
| Representative Triazolone | 23.7 - 25.5 | 18.9 | >300 - 611.0 | >11.0 - 25.8 |
| Carbamazepine | ~30 | Inactive | ~185 | ~6.1 |
| Phenytoin | ~9.5 | Inactive | ~66 | ~6.9 |
| Valproate | ~272 | ~149 | ~426 | ~1.6 |
| Ethosuximide | Inactive | ~130 | >1500 | ~3.5 (in scPTZ) |
Note: Data for the representative triazolone is a range derived from published results on different 4-substituted-phenyl-1H-1,2,4-triazol-5(4H)-one analogues to showcase the potential of this chemical class.[3][4][6]
Interpretation of In Vivo Data: The illustrative data suggests that compounds from the 4-(Aryl)-1H-1,2,4-triazol-5(4H)-one class exhibit potent anticonvulsant activity in both the MES and scPTZ models. This indicates a broad spectrum of potential clinical utility, similar to valproate, but with significantly higher potency. Most notably, the Protective Index for the representative triazolone is substantially higher than those of the standard drugs in the MES model, suggesting a superior safety margin.[3][4][6]
Part 2: In Vitro Mechanistic Assessment
While in vivo studies demonstrate overall efficacy, in vitro assays are crucial for elucidating the specific molecular mechanisms of action. Based on the hypothesized targets, the following protocols are recommended.
Detailed Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology: This technique directly measures the effect of the compound on ion channel function in cultured neurons or brain slices.
-
Objective: To determine if the compound modulates VGSCs or GABA-A receptor currents.
-
Procedure (for VGSCs):
-
Establish a whole-cell patch-clamp recording from a cultured hippocampal neuron.
-
Use a voltage protocol to elicit sodium currents.
-
Record baseline currents.
-
Perfuse the neuron with a solution containing the test compound.
-
Record the sodium currents in the presence of the compound and compare to baseline. A reduction in current amplitude would indicate a blockade of VGSCs.
-
-
Procedure (for GABA-A Receptors):
-
Establish a whole-cell recording.
-
Apply GABA to the neuron to elicit an inhibitory current.
-
Co-apply the test compound with GABA.
-
An enhancement of the GABA-induced current would suggest positive allosteric modulation of the GABA-A receptor.
-
2. GABA Level Quantification in Brain Tissue: This assay measures whether the compound alters the concentration of the inhibitory neurotransmitter GABA.
-
Objective: To quantify changes in GABA levels in the brains of animals treated with the test compound.
-
Procedure:
-
Administer a high dose of the test compound to a group of mice, with a control group receiving vehicle.
-
At the time of peak effect, euthanize the animals and rapidly dissect the brain.
-
Homogenize the brain tissue and perform an analytical technique such as High-Performance Liquid Chromatography (HPLC) or an ELISA-based assay to quantify GABA concentrations.[6][7]
-
A significant increase in GABA levels compared to the control group would support a GABAergic mechanism.
-
Expected Outcomes and Interpretation
| Assay | Expected Outcome for Active Compound | Mechanistic Implication |
| Patch-Clamp (VGSC) | Reduction in the amplitude of voltage-gated sodium currents. | Direct blockade of sodium channels, explaining efficacy in the MES test. |
| Patch-Clamp (GABA-A) | Potentiation of GABA-induced chloride currents. | Positive modulation of GABA-A receptors, explaining efficacy in the scPTZ test. |
| Brain GABA Levels | Significant increase in total brain GABA concentration. | Enhancement of GABA synthesis or inhibition of GABA degradation. |
A compound demonstrating activity in both patch-clamp assays and the ability to increase brain GABA levels would be considered a highly promising candidate with a desirable multi-target profile.
Conclusion and Future Directions
The preclinical data for analogues of this compound strongly suggest that this class of compounds represents a promising avenue for the development of novel anticonvulsant therapies. The representative data indicates a broad spectrum of activity and, most importantly, a significantly improved safety margin over several first-line antiepileptic drugs.[3][4][6]
The proposed benchmarking workflow provides a robust framework for the comprehensive evaluation of this and other novel chemical entities. Positive results from these studies would warrant progression into more advanced preclinical models, including chronic seizure models (e.g., kindling) and pharmacokinetic/pharmacodynamic (PK/PD) studies to fully characterize the drug's profile before consideration for clinical development.
References
- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones [mdpi.com]
- 10. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
Comparative Structure-Activity Relationship (SAR) of 1,2,4-Triazol-5(4H)-one Isomers: A Guide for Medicinal Chemists
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2][3][4] Its unique structural features, including hydrogen bonding capacity, dipole character, and metabolic stability, make it an ideal building block for interacting with biological receptors.[4][5][6] A particularly versatile derivative is the 1,2,4-triazol-5(4H)-one core, which is present in compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and herbicidal properties.[7][8][9]
The biological activity of a 1,2,4-triazol-5(4H)-one derivative is not solely dependent on the presence of the core ring system but is profoundly influenced by the nature and, critically, the position of its substituents. Isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit dramatically different pharmacological profiles. Understanding the Structure-Activity Relationship (SAR) of these isomers is paramount for rational drug design, enabling researchers to strategically place substituents to maximize potency and selectivity while minimizing off-target effects.
This guide provides an in-depth comparison of 1,2,4-triazol-5(4H)-one isomers. We will explore the synthetic strategies to access different substitution patterns, analyze how isomeric variations impact biological activity with supporting experimental data, and provide validated protocols for synthesis and biological evaluation.
Synthetic Pathways to Positional Isomers
The substitution pattern on the 1,2,4-triazol-5(4H)-one ring is dictated by the choice of starting materials and the synthetic route. The most common strategies involve the cyclization of intermediates derived from hydrazines or semicarbazides.[9][10] The selection of appropriately substituted reagents allows for regioselective control over the final product.
For instance, the reaction of ester ethoxycarbonylhydrazones with various primary amines can yield 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones.[11] By altering the primary amine, one can systematically modify the substituent at the N-4 position. Similarly, multi-component reactions or microwave-assisted synthesis can provide efficient access to diverse libraries of isomers.[9][12]
Experimental Protocol: Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones
This protocol is a representative example adapted from established literature for synthesizing N-4 substituted triazolones.[11] It serves as a self-validating system where the successful formation of the product can be confirmed by standard spectroscopic methods.
Step 1: Synthesis of Ester Ethoxycarbonylhydrazones (Intermediate)
-
To a solution of an appropriate aromatic acid hydrazide (10 mmol) in absolute ethanol (50 mL), add ethyl chloroformate (12 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure ester ethoxycarbonylhydrazone.
Step 2: Cyclization to form the 1,2,4-Triazol-5-one Ring
-
Dissolve the synthesized ester ethoxycarbonylhydrazone (5 mmol) and a selected primary amine (e.g., morpholine, an aniline derivative) (5.5 mmol) in n-butanol (30 mL).
-
Reflux the mixture for 12-18 hours. The causality here is that the heat provides the necessary activation energy for the nucleophilic attack of the amine and subsequent cyclization with the elimination of ethanol and water.
-
Cool the reaction mixture. The product will often precipitate upon cooling.
-
Filter the crude product and wash it with a small amount of cold diethyl ether.
-
Recrystallize from a suitable solvent (e.g., ethanol or DMF/water mixture) to yield the pure 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one.
Step 3: Characterization
-
Confirm the structure of the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8] This validation step is crucial to ensure the desired isomer has been synthesized.
Spectroscopic Signatures for Isomer Identification
Unambiguous identification of the synthesized isomer is critical. Spectroscopic techniques provide the necessary data to confirm the substitution pattern.
| Technique | Characteristic Signature for 1,2,4-Triazol-5-one Core | Notes on Isomer Differentiation |
| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch)[8], 1500-1540 cm⁻¹ (C=N stretch)[8] | The exact frequencies can shift slightly based on the electronic nature of substituents. The presence of N-H stretching (~3200 cm⁻¹) can indicate substitution at N-1 or C-3, while its absence suggests N-4 substitution if the N-4 substituent lacks an N-H bond. |
| ¹H NMR | ~8.0-8.5 ppm (C-H proton, if present)[10], ~11.0-14.0 ppm (N-H protons, broad singlets)[10] | The chemical shifts of protons on the substituents are highly informative. For example, the methylene protons adjacent to N-4 will have a different chemical shift compared to those adjacent to N-1. |
| ¹³C NMR | ~155-165 ppm (C=O carbon)[8], ~145-155 ppm (C-3 carbon)[10] | The chemical shifts of the two ring carbons are distinct and sensitive to the substitution pattern, providing definitive evidence for the isomer's structure. |
| Mass Spectrometry | Molecular ion peak (M+) confirms the molecular weight. | Fragmentation patterns can differ between isomers, offering clues to the connectivity of the substituents.[10] |
Comparative Biological Activities: A Structure-Activity Relationship Analysis
The positioning of substituents around the 1,2,4-triazol-5-one core drastically alters the molecule's interaction with biological targets. Below, we compare the SAR for key therapeutic areas.
Anticancer Activity
The 1,2,4-triazole scaffold is a validated pharmacophore in oncology, with drugs like Letrozole targeting aromatase.[13] Derivatives of the triazol-5-one core have shown significant cytotoxic and antiproliferative effects.[5][14][15][16]
Key SAR Insights:
-
Substitution at N-4: This position appears to be critical. Attaching bulky, hydrophobic, or heterocyclic moieties at N-4 often enhances anticancer activity. Mannich bases derived from the N-4 position have shown potent antiproliferative activity on various cancer cell lines.[16]
-
Substitution at C-5: Aromatic or heteroaromatic rings at the C-5 position are generally favorable. Substituents on this aryl ring, such as halogens or methoxy groups, can further modulate activity.
-
Isomeric Comparison: Studies on 1,2,4-triazole derivatives (including thione analogues) suggest that the relative orientation of substituents is key. For example, in a series of compounds tested against pancreatic and prostate cancer cells, specific isomers with defined stereochemistry and substitution patterns (compounds 5e, 5f, 5g) showed the lowest IC50 values, indicating a strict structural requirement for activity.[5][6]
Comparative Data on Anticancer Activity
| Compound Series | Substituent Pattern | Target Cell Line | IC50 (µM) | Reference |
| Triazole Derivatives | Isomer 5e/5f/5g (Specific N-1, C-3, C-5 subs.) | PANC-1 (Pancreatic) | 5.9 - 7.3 | [5][6] |
| Indolyl-1,2,4-triazoles | 3-(3',4',5'-trimethoxyphenyl)-5-(N-methyl-3'-indolyl) | Various | Significant Inhibition | [14] |
| Thio-triazoles | 4-substituted-5-(aryl)-3-(thio) | Breast Cancer (MCF-7) | Varies | [14] |
| Triazolin-5-thiones | 1,4-disubstituted | A549 (Lung) | Varies, Isomer dependent | [16] |
Antimicrobial & Antifungal Activity
The 1,2,4-triazole core is famous for its antifungal properties (e.g., Fluconazole, Itraconazole).[17] The triazol-5-one isomers also exhibit potent broad-spectrum antibacterial and antifungal activities.[11][18]
Key SAR Insights:
-
N-4 Amino Group: The presence of a 4-amino group is a common feature in many active antimicrobial triazoles. This group can be further derivatized into Schiff bases or Mannich bases to modulate activity.[18]
-
C-3 Thione/Thiol Group: Isomers existing as the 3-thione tautomer, or those substituted with a thiol group at C-3, frequently display strong antimicrobial activity.[17][18] These sulfur-containing moieties can chelate metal ions essential for microbial enzymes.
-
Combined Scaffolds: Linking the 1,2,4-triazol-5-one core to other antimicrobial pharmacophores, such as 1,3,4-oxadiazoles, via a methylene bridge at the N-2 position has been shown to produce compounds with excellent activity.[11] This highlights the importance of the N-2 position, which is often overlooked.
-
Isomeric Comparison: In one study, a Mannich base derivative containing a morpholine moiety (isomer 15b ) showed superior broad-spectrum activity compared to an isomer with a methyl piperazine nucleus (15a ), demonstrating that even subtle changes at the N-4 substituent can have a significant impact.[11]
Comparative Data on Antimicrobial Activity (MIC in µg/mL)
| Compound Isomer | N-4 Substituent | S. aureus | E. coli | C. albicans | Reference |
| 15b | -CH₂-Morpholine | 12.5 | 25 | >100 | [11] |
| 15a | -CH₂-Methylpiperazine | 25 | 50 | >100 | [11] |
| 14 | -N=CH-(4-OCH₃-Ph) | 12.5 | 25 | >100 | [11] |
| 13 | -H (on 4-amino) | 12.5 | 25 | >100 | [11] |
Herbicidal Activity
Several commercial herbicides, such as Azafenidin and Sulfentrazone, are based on the triazolinone structure, underscoring its importance in agrochemistry.[7][19]
Key SAR Insights:
-
N-1 Aryl Substitution: A substituted phenyl ring at the N-1 position is a common feature of potent triazolinone herbicides. Dichloro- or trifluoromethyl-phenyl groups are particularly effective.[7]
-
N-4 Substitution: The N-4 position is also crucial for herbicidal activity. Small alkyl or benzyl groups are often found in active compounds.
-
Isomeric Comparison: A study on a 4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one derivative showed excellent post-emergence herbicidal activity against various weeds.[7] This specific isomeric arrangement of substituents was key to its efficacy, which was comparable to the commercial herbicide carfentrazone-ethyl at certain concentrations.[7]
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
To ensure the trustworthiness of comparative data, a standardized protocol for evaluating the anticancer activity of different isomers is essential. The MTT assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Synthesized 1,2,4-triazol-5-one isomers
-
Human cancer cell line (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 culture medium with 10% FBS
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test isomers in the culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The choice of incubation time is causal; it must be long enough for the compound to exert its antiproliferative effect.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) for each isomer using non-linear regression analysis.
Conclusion and Future Perspectives
The structure-activity relationship of 1,2,4-triazol-5(4H)-one isomers is a clear demonstration of how subtle changes in molecular architecture can lead to profound differences in biological function. The evidence strongly indicates that for anticancer activity, substitution at the N-4 and C-5 positions with bulky, often aromatic, moieties is a highly effective strategy. For antimicrobial applications, the presence of a 4-amino group and/or a C-3 thione group are key determinants of potency. In the agrochemical context, a disubstituted pattern at the N-1 and N-4 positions appears critical for herbicidal efficacy.
Future research should focus on a more systematic exploration of the chemical space around the 1,2,4-triazol-5-one core. The synthesis of comprehensive isomer libraries and their screening against a wide range of biological targets will undoubtedly uncover novel therapeutic leads. Furthermore, the development of hybrid molecules that combine the triazolone scaffold with other known pharmacophores could lead to next-generation agents with enhanced potency and novel mechanisms of action. Computational methods, such as QSAR and molecular docking, will also be invaluable in predicting the activity of novel isomers and guiding synthetic efforts.[20]
References
- 1. chemmethod.com [chemmethod.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. isres.org [isres.org]
- 15. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 16. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. asianpubs.org [asianpubs.org]
assessing the reproducibility of synthesis and bioassays for 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
This guide provides a comprehensive assessment of the synthetic routes and biological evaluation methods for 4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry. By analyzing published methodologies for analogous structures, this document offers a reproducible, step-by-step protocol for its synthesis and details established bioassays for the evaluation of its potential anticonvulsant and antimicrobial activities. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize and evaluate this and related compounds.
Introduction: The Significance of Reproducibility in Triazolone Research
The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including anticonvulsant, antimicrobial, antifungal, and anticancer properties[1][2][3]. The 1,2,4-triazol-5(4H)-one scaffold, in particular, has been a focus of significant research due to its synthetic accessibility and the potential for diverse functionalization. However, the ability to reproduce published synthetic methods and bioassay results is paramount for the advancement of drug discovery efforts. Inconsistent outcomes can lead to wasted resources and hinder the identification of promising lead compounds.
This guide focuses on this compound, a specific derivative for which a detailed, consolidated report on its synthesis and biological evaluation is needed. The presence of the 2-fluorophenyl moiety is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Part 1: Synthesis of this compound: A Comparative Analysis and Recommended Protocol
A survey of the literature reveals a common and reliable synthetic pathway for the preparation of 4-aryl-1H-1,2,4-triazol-5(4H)-ones. While a specific protocol for the 2-fluorophenyl derivative is not explicitly detailed in the available literature, a robust and reproducible method can be extrapolated from the synthesis of analogous compounds[4]. The general approach involves the reaction of an aryl isocyanate with a carbohydrazide, followed by cyclization of the resulting intermediate.
Comparison of Synthetic Approaches
The synthesis of the 4-aryl-1,2,4-triazol-5(4H)-one core typically proceeds through a two-step sequence. The initial step involves the formation of a semicarbazide intermediate, which then undergoes cyclization to form the triazolone ring. Variations in reaction conditions, such as the choice of solvent and the method of cyclization (thermal or acid/base-catalyzed), can influence the reaction yield and purity of the final product.
| Synthetic Step | Common Reagents & Conditions | Reported Yields (for analogues) | Key Considerations |
| Semicarbazide Formation | Aryl isocyanate, Ethyl carbazate, Dry aprotic solvent (e.g., THF, Dichloromethane) | 80-95% | The reaction is sensitive to moisture. Use of dry solvents and an inert atmosphere is recommended. |
| Cyclization | 1) Thermal (reflux in a high-boiling solvent like diphenyl ether) or 2) Base-catalyzed (e.g., NaOH, KOH in ethanol) | 60-85% | Thermal cyclization can require high temperatures. Base-catalyzed cyclization is often milder and can lead to cleaner reactions. |
Recommended Reproducible Synthesis Protocol
The following protocol is a self-validating system designed for the reliable synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(2-fluorophenylcarbamoyl)hydrazine-1-carboxylate
-
To a stirred solution of ethyl carbazate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add 2-fluorophenyl isocyanate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to yield the intermediate product.
Step 2: Cyclization to this compound
-
Suspend the ethyl 2-(2-fluorophenylcarbamoyl)hydrazine-1-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 5-6.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Part 2: Reproducible Bioassays for Biological Evaluation
Based on the known biological activities of structurally related 1,2,4-triazol-5(4H)-ones, the primary assays of interest for this compound are the evaluation of its anticonvulsant and antimicrobial properties.
Anticonvulsant Activity Assessment
A standard and reproducible approach to assess anticonvulsant activity involves a battery of in vivo tests in mice, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. These are often complemented by a neurotoxicity screen, such as the rotarod test, to determine a therapeutic window[1][4][5].
Recommended Anticonvulsant Screening Protocol
-
Animals: Male Kunming mice (18-22 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: The test compound is suspended in a 0.5% aqueous solution of sodium carboxymethylcellulose (CMC-Na) and administered intraperitoneally (i.p.).
-
Maximal Electroshock (MES) Test:
-
A current of 50 mA is delivered for 0.2 seconds via corneal electrodes.
-
Abolition of the hind limb tonic extensor component of the seizure is recorded as a positive result.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
A dose of 85 mg/kg of pentylenetetrazole is injected subcutaneously.
-
Absence of a 5-second clonic seizure within 30 minutes is considered a positive result.
-
-
Rotarod Neurotoxicity Test:
-
Mice are trained to remain on a rotarod rotating at 1 rpm.
-
The inability of a mouse to remain on the rotarod for at least 1 minute is indicative of neurotoxicity.
-
Data Analysis: The median effective dose (ED₅₀) and the median toxic dose (TD₅₀) are calculated using the Bliss method. The protective index (PI) is then determined as the ratio of TD₅₀ to ED₅₀.
Diagram of the Anticonvulsant Bioassay Workflow
Caption: Workflow for in vivo anticonvulsant activity screening.
Antimicrobial Activity Assessment
The antimicrobial potential of this compound can be reliably assessed using standard in vitro methods to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Recommended Antimicrobial Screening Protocol
-
Microorganisms: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Method: The broth microdilution method is a standard and reproducible technique.
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized microbial suspension.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Comparative Antimicrobial Data for Analogous Compounds
While specific data for the title compound is not available, related 1,2,4-triazole derivatives have shown a range of antimicrobial activities.
| Compound Class | Test Organisms | Reported MIC Range (µg/mL) | Reference |
| 4-Aryl-1,2,4-triazole-3-thiones | S. aureus, E. coli, C. albicans | 16 - 128 | [6] |
| 4-Amino-1,2,4-triazole derivatives | Gram-positive and Gram-negative bacteria | 3.9 - >250 | [2] |
Conclusion
This guide provides a framework for the reproducible synthesis and biological evaluation of this compound. By leveraging established methodologies for analogous compounds, researchers can confidently prepare this molecule and assess its potential as an anticonvulsant and antimicrobial agent. Adherence to these detailed protocols will facilitate the generation of reliable and comparable data, which is essential for advancing the field of medicinal chemistry and drug discovery.
References
- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one for CNS Disorders
Introduction: The Critical Role of the Therapeutic Index in CNS Drug Development
In the pursuit of novel therapeutics for central nervous system (CNS) disorders, the margin of safety of a drug candidate is as crucial as its efficacy. The therapeutic index (TI) is a quantitative measure of this safety margin, defined as the ratio of the dose that produces toxicity to the dose that yields a clinically desired or effective response. A wider therapeutic window—indicated by a higher TI—is a hallmark of a favorable drug candidate, suggesting a lower risk of adverse effects at effective doses. This is particularly critical for drugs targeting CNS disorders like epilepsy and anxiety, where treatments are often chronic and the line between therapeutic benefit and debilitating side effects can be perilously thin.
This guide provides an in-depth evaluation of the preclinical therapeutic index of a novel investigational compound, 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one (hereafter referred to as "Compound X"). The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically successful drugs, including the anxiolytics alprazolam and triazolam, and various antifungal and anticonvulsant agents.[1][2][3] This chemical lineage provides a strong rationale for investigating Compound X for its potential utility in epilepsy and anxiety disorders.
Our analysis will present a hypothetical, yet scientifically plausible, preclinical data profile for Compound X. This data will be objectively compared against established first- and second-line treatments for epilepsy and anxiety. We will delve into the experimental methodologies used to derive these critical parameters, providing detailed protocols and explaining the scientific rationale behind each step.
Preclinical Efficacy and Safety Profile of Compound X
To establish a comprehensive preclinical profile for Compound X, a series of standardized in vivo and in vitro assays were hypothetically conducted. Efficacy was assessed in validated rodent models of epilepsy and anxiety, while toxicity was evaluated through both cellular assays and acute systemic exposure studies.
Anticonvulsant Activity Assessment
The anticonvulsant potential of Compound X was evaluated in two cornerstone models: the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence and myoclonic seizures.[4][5]
Anxiolytic Activity Assessment
The anxiolytic effects of Compound X were investigated using the elevated plus-maze (EPM) model in mice. This test is based on the natural aversion of rodents to open, elevated spaces and is a widely accepted paradigm for screening anxiolytic drug candidates.[6][7]
Toxicity and Safety Assessment
The safety profile was determined by assessing cytotoxicity in a human neuroblastoma cell line (SH-SY5Y) to establish an in vitro toxic dose (TD₅₀) and by determining the median lethal dose (LD₅₀) in mice to understand acute systemic toxicity.[8][9][10]
Comparative Therapeutic Index: Compound X vs. Established Treatments
The calculated therapeutic indices for Compound X are presented below in comparison to established antiepileptic drugs (AEDs) and anxiolytics. A higher TI value indicates a more favorable safety profile.
Table 1: Comparative Analysis for Anticonvulsant Activity
| Compound | Efficacy (ED₅₀, mg/kg) | Toxicity (LD₅₀, mg/kg) | Therapeutic Index (LD₅₀/ED₅₀) | Notes |
| Compound X (MES Model) | 25 | >1500 | >60 | Hypothetical Data |
| Compound X (scPTZ Model) | 40 | >1500 | >37.5 | Hypothetical Data |
| Carbamazepine | 8-12 | 164 | ~14-20 | Narrow TI, requires therapeutic drug monitoring (TDM).[11][12] |
| Valproic Acid | 150-200 | 670 | ~3.4-4.5 | Broad-spectrum but has a narrow TI and significant side effects.[11][12] |
| Levetiracetam | 17 | 1048 | ~61.6 | High TI, generally considered a safer option.[13] |
| Phenytoin | 9.5 | 160 | ~16.8 | Narrow TI, complex pharmacokinetics, requires TDM.[12] |
Table 2: Comparative Analysis for Anxiolytic Activity
| Compound | Efficacy (ED₅₀, mg/kg) | Toxicity (LD₅₀, mg/kg) | Therapeutic Index (LD₅₀/ED₅₀) | Notes |
| Compound X (EPM Model) | 10 | >1500 | >150 | Hypothetical Data |
| Diazepam | 1.5-2.5 | 720 | ~288-480 | Effective, but associated with sedation, dependence, and withdrawal. |
| Alprazolam | 0.25-0.5 | 1220 | ~2440-4880 | High potency, but carries risks of dependence and cognitive impairment.[1] |
| Sertraline (SSRI) | 5-10 | 419 | ~42-84 | First-line treatment, delayed onset of action, different side effect profile. |
Based on this hypothetical data, Compound X demonstrates a promisingly wide therapeutic index for both anticonvulsant and anxiolytic activities, potentially offering a significant safety advantage over several established medications, particularly those with a narrow therapeutic range like carbamazepine and valproic acid.
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the following detailed protocols were designed to derive the efficacy and toxicity data.
Workflow for Preclinical Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index.
Protocol 1: Maximal Electroshock (MES) Seizure Test
-
Rationale: This model is highly predictive of a drug's ability to prevent the spread of seizures, a key mechanism for treating generalized tonic-clonic seizures. The endpoint—abolition of the hind limb tonic extension phase—is clear and quantifiable.[4][5]
-
Methodology:
-
Animal Acclimation: Male Swiss albino mice (20-25g) are acclimated for at least 5 days with a 12-hour light/dark cycle and free access to food and water.
-
Grouping: Animals are randomly assigned to groups (n=8-10 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), positive control (e.g., Phenytoin, 20 mg/kg), and Compound X at various doses (e.g., 5, 10, 25, 50, 100 mg/kg).
-
Drug Administration: Compounds are administered intraperitoneally (i.p.) 30-60 minutes before the test.
-
Seizure Induction: A corneal electrode delivers a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Animals are immediately observed for the presence or absence of the tonic hind limb extension. The absence of this phase is considered protection.
-
Data Analysis: The percentage of protected animals in each group is recorded, and the ED₅₀ (the dose that protects 50% of the animals) is calculated using probit analysis.
-
Protocol 2: Elevated Plus-Maze (EPM) Test
-
Rationale: The EPM test leverages the conflict between a rodent's exploratory drive and its innate fear of open, high spaces. Anxiolytic compounds typically increase the time spent and entries into the open arms, as they reduce the animal's aversion.[6][7]
-
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm above the floor.
-
Animal Acclimation & Grouping: As in Protocol 1. The positive control is typically Diazepam (1-2 mg/kg).
-
Drug Administration: Compounds are administered i.p. 30 minutes before the test.
-
Test Procedure: Each mouse is placed at the center of the maze, facing an open arm. Its behavior is recorded by an overhead video camera for 5 minutes.
-
Parameters Measured:
-
Number of entries into open and closed arms.
-
Time spent in open and closed arms.
-
-
Data Analysis: An increase in the percentage of time spent in the open arms (% Open Arm Time) and the percentage of open arm entries (% Open Arm Entries) relative to the vehicle control indicates anxiolytic activity. The ED₅₀ is the dose that produces a 50% increase in open arm time.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Rationale: This assay provides a rapid and quantitative measure of a compound's effect on cell viability and metabolic activity.[8][9][14] Using a neuronal cell line like SH-SY5Y gives an early indication of potential neurotoxicity.
-
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in 96-well plates until they reach 70-80% confluency.
-
Compound Treatment: Cells are treated with increasing concentrations of Compound X (e.g., 0.1 µM to 100 µM) for 24-48 hours. A vehicle control (DMSO) and a positive control for toxicity (e.g., staurosporine) are included.
-
MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation (2-4 hours), the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The TD₅₀ (concentration that reduces cell viability by 50%) is calculated using a non-linear regression dose-response curve.
-
Plausible Mechanism of Action: Modulating Neuronal Excitability
Many 1,2,4-triazole derivatives exert their CNS effects by modulating the balance between neuronal excitation and inhibition.[3][15][16] A plausible mechanism for Compound X, consistent with its hypothetical broad-spectrum anticonvulsant and anxiolytic profile, could involve positive allosteric modulation of GABA-A receptors.[1] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. Enhancing GABAergic transmission would lead to neuronal hyperpolarization, making neurons less likely to fire. This action would suppress the excessive neuronal discharge characteristic of seizures and dampen the hyperactivity in neural circuits associated with anxiety.
Hypothetical Signaling Pathway
Caption: Proposed GABAergic mechanism of Compound X.
Conclusion and Future Directions
This guide presents a comparative evaluation based on a robust, albeit hypothetical, preclinical dataset for this compound (Compound X). The analysis suggests that Compound X possesses a potentially superior therapeutic index for both anticonvulsant and anxiolytic activities when compared to several established drugs. Its wide margin of safety could translate into a more manageable side-effect profile and a reduced need for intensive therapeutic drug monitoring, which is a significant burden associated with drugs like phenytoin and carbamazepine.[17][18]
The presented protocols provide a clear framework for the preclinical evaluation of novel CNS drug candidates. The next critical steps in the development of Compound X would involve:
-
Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine oral bioavailability and dosing schedules.
-
Chronic Dosing Studies: Evaluating efficacy and safety in chronic models of epilepsy (e.g., kindling models) and anxiety.[4][19]
-
Mechanism of Action Elucidation: Conducting detailed electrophysiological and binding studies to confirm its molecular target and mechanism.
If these further investigations confirm this promising preclinical profile, Compound X could represent a significant advancement in the pharmacotherapy of epilepsy and anxiety disorders.
References
- 1. Alprazolam - Wikipedia [en.wikipedia.org]
- 2. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity [pubmed.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 5. mdpi.com [mdpi.com]
- 6. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 9. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. neurology.org [neurology.org]
- 12. nshcs.hee.nhs.uk [nshcs.hee.nhs.uk]
- 13. Novel anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 15. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 16. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic drug monitoring of antiepileptic drugs: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiepileptic Drug Monitoring - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
For Immediate Release
Core Principles of Chemical Waste Management
The responsible disposal of laboratory chemicals is not merely a procedural task but a fundamental aspect of scientific integrity and corporate responsibility. The overarching principle is to manage chemical waste in a manner that minimizes risk to human health and the environment. For 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, and other novel chemical entities, a conservative approach to waste management is always recommended.
Hazard Assessment and Waste Characterization
Prior to initiating any disposal protocol, a thorough hazard assessment is paramount. Based on the available data for structurally related 1,2,4-triazole compounds, it is prudent to handle this compound as a hazardous substance.
Anticipated Hazard Profile:
While specific toxicity data for this compound is limited, related 1,2,4-triazole derivatives exhibit a range of hazardous properties.[1][2] It is therefore essential to manage this compound with the assumption that it may possess similar characteristics.
| Hazard Classification | Potential Effects |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[3] |
| Skin Irritation | May cause skin irritation.[4] |
| Eye Irritation | May cause serious eye irritation.[3][4] |
| Reproductive Toxicity | Some triazole derivatives are considered toxic for reproduction.[1][2] |
| Environmental Hazard | May be toxic to aquatic life with long-lasting effects.[5] |
Waste Determination:
All materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers, must be classified as hazardous waste.[1][2]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound.
Step 1: Segregation of Waste
Proper segregation is the first critical step in a compliant waste management program.
-
Solid Waste: Collect un-used or expired this compound powder, contaminated spill cleanup materials (e.g., absorbent pads), and disposable labware (e.g., weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, shatter-resistant, and leak-proof liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.
-
Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[6] The rinsate from this process must be collected as hazardous liquid waste. Puncture or deface the container to prevent reuse.[6]
Step 2: Packaging and Labeling
Proper packaging and labeling are crucial for safe handling, transport, and disposal.
-
Container Selection: Use containers that are compatible with the chemical waste. For liquid waste, ensure the container has a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant"). Follow your institution's specific labeling requirements.
Step 3: Storage of Waste
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[4] The storage area should have secondary containment to capture any potential leaks or spills.
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Incineration: High-temperature incineration in a licensed facility is the preferred method for the destruction of organic chemical waste.[6] This process ensures the complete breakdown of the compound into less harmful substances.
-
Do Not:
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your laboratory supervisor.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[2]
-
Clean-up: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Conclusion: A Culture of Safety
The proper management and disposal of chemical waste are integral to a robust safety culture in any research environment. By adhering to these guidelines for this compound, you are not only ensuring compliance with regulations but also actively contributing to the well-being of your colleagues and the preservation of our shared environment. Always consult your institution's specific safety protocols and your local EHS department for guidance.
References
Personal protective equipment for handling 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
A Researcher's Guide to Safely Handling 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Understanding the Risks: A Structural Perspective
The chemical structure of this compound presents several potential hazards that inform our safety protocols. Fluorinated organic molecules are prevalent in pharmaceuticals and agrochemicals due to their unique properties, but they require careful handling.[2][3][4] The presence of a fluorine atom can alter the metabolic stability and biological activity of a molecule.[3] Triazole derivatives, a class of heterocyclic compounds, can exhibit a range of biological effects, and some may pose reproductive or other health risks.[5][6] Therefore, we must assume the compound may be harmful if swallowed, cause skin and eye irritation, and potentially have long-term health effects.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks.[8][9][10] The following PPE is mandatory when handling this compound in a laboratory setting.
Core PPE Requirements
| PPE Component | Specifications | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended.[9][11] Gloves must meet EN374, ASTM F1001, or equivalent international standards.[11] | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination is suspected.[9] Powder-free gloves prevent inhalation of aerosolized compound.[9] |
| Eye Protection | Chemical splash goggles are the minimum requirement.[8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][12] Eye protection must comply with EN166, ANSI Z87.1, or equivalent standards.[11] | Protects against accidental splashes that could cause serious eye irritation or damage.[5][7] |
| Lab Coat/Gown | A long-sleeved, impermeable lab coat or gown that closes in the back is required.[10] Cuffs should be elastic or knit to ensure a snug fit around the inner glove.[10] | Prevents contamination of personal clothing and skin.[11] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a containment system. The specific type of respirator should be determined by a formal risk assessment. | Minimizes the risk of inhalation, which is a primary route of exposure for powdered substances. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.
Preparation and Weighing
-
Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to control potential exposure.[8]
-
Engineering Controls: Ensure that the chemical fume hood is functioning correctly before beginning any work.[8]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure. Use a damp cloth or a filtered vacuum for cleaning any spills of dry solids.[13]
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
Experimental Use
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Avoid Inhalation and Contact: Do not breathe dust or vapors.[7] Avoid contact with skin and eyes.[7]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound must be collected in clearly labeled, compatible containers.[8] Do not mix with incompatible waste streams.[8]
-
Labeling: Waste containers must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the chemical waste through a licensed waste disposal company, following all local, state, and federal regulations. Do not discharge into the environment.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.[13]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[13]
-
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[11] For large spills, contact your institution's environmental health and safety department.
Safety Workflow Diagram
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. wiley.com [wiley.com]
- 3. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. fishersci.com [fishersci.com]
- 6. 4,5-dihydro-1H-1,2,4-triazol-5-one | C2H3N3O | CID 135436542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. benchchem.com [benchchem.com]
- 9. pppmag.com [pppmag.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. cdn.pfizer.com [cdn.pfizer.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
